molecular formula C12H12FN3 B11805184 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Katalognummer: B11805184
Molekulargewicht: 217.24 g/mol
InChI-Schlüssel: OBWQHDFMOORWFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is a chemical compound with the molecular formula C12H12FN3 and a molecular weight of 217.25 g/mol. This organic building block features an imidazole ring core substituted with a cyclopropyl group, a 2-fluorophenyl ring, and an amine functional group. The specific three-dimensional structure and electronic distribution conferred by the 2-fluorophenyl substituent make this compound a valuable scaffold in medicinal chemistry and drug discovery research. It is primarily used in the synthesis of more complex molecules and as a key intermediate for exploring biological activity. Researchers utilize this and similar compounds in the design and development of potential pharmacologically active agents, often employing strategies such as bioisosteric replacement to optimize properties like potency and metabolic stability . As a building block, it can be used to create novel chemical entities for high-throughput screening and to investigate structure-activity relationships (SAR). This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C12H12FN3

Molekulargewicht

217.24 g/mol

IUPAC-Name

3-cyclopropyl-5-(2-fluorophenyl)imidazol-4-amine

InChI

InChI=1S/C12H12FN3/c13-10-4-2-1-3-9(10)11-12(14)16(7-15-11)8-5-6-8/h1-4,7-8H,5-6,14H2

InChI-Schlüssel

OBWQHDFMOORWFF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C=NC(=C2N)C3=CC=CC=C3F

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 5-aminoimidazole scaffold as a highly privileged pharmacophore. 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine (Molecular Formula: C₁₂H₁₂FN₃) is a versatile, highly functionalized building block. It serves as a critical intermediate for synthesizing fused heterocyclic systems (such as purine bioisosteres and imidazo-pyrimidines) and acts as a core motif in the development of kinase inhibitors, most notably targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway [1, 2].

This whitepaper provides an authoritative guide on the physicochemical properties, structural reactivity, and a self-validating synthetic methodology for this specific compound, designed to empower medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The strategic placement of the cyclopropyl and 2-fluorophenyl groups dictates the molecule's steric bulk, lipophilicity, and conformational rigidity.

Quantitative Data Summary
ParameterValueCausality / Pharmacological Implication
Molecular Weight 217.25 g/mol Highly optimal for oral bioavailability; leaves ample molecular weight "budget" for further derivatization without violating Lipinski's Rule of 5.
Exact Mass 217.1015 DaProvides a high-resolution mass target for LC-MS validation during synthetic monitoring.
Topological Polar Surface Area 54.7 ŲExcellent membrane permeability. The value is low enough to permit blood-brain barrier (BBB) penetration if required for CNS targets.
Predicted LogP ~2.4Balanced lipophilicity. The cyclopropyl group enhances hydrophobic pocket binding, while the imidazole core maintains aqueous solubility.
H-Bond Donors 2The C5-primary amine facilitates key hydrogen-bonding interactions with kinase hinge regions (e.g., Met109 in p38 MAPK).
H-Bond Acceptors 3Enhances interaction with solvent-exposed residues and improves overall solubility parameters.
Structural Reactivity Logic

The reactivity of 1-cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is governed by the electronic push-pull dynamics of its substituents. The C5-amino group is a strong nucleophile, though its electron density is partially delocalized into the electron-deficient imidazole core. The ortho-fluorine on the phenyl ring induces a steric twist, forcing the phenyl ring out of coplanarity with the imidazole, which prevents flat-stacking and significantly improves solubility.

Reactivity Core 1-Cyclopropyl-4-(2-fluorophenyl) -1H-imidazol-5-amine N1 N1-Cyclopropyl (Steric Shielding) Core->N1 Lipophilicity C4 C4-(2-Fluorophenyl) (Conformational Twist) Core->C4 Electronic Tuning C5 C5-Amino Group (Nucleophilic Center) Core->C5 Derivatization Target Kinase/GPCR Binding Pocket N1->Target Membrane Permeability C4->Target Target Selectivity C5->Target H-Bonding / Synthesis

Logical mapping of substituent effects on pharmacological reactivity.

Pharmacological Relevance: p38 MAPK Inhibition

4-Aryl-5-aminoimidazoles are historically privileged scaffolds for inhibiting p38 MAPK, a critical node in the inflammatory cytokine production pathway [2]. In this context, the 4-(2-fluorophenyl) group occupies the hydrophobic specificity pocket of the kinase, while the N3 and C5-amino groups form critical bidentate hydrogen bonds with the hinge region.

Signaling Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation Downstream MK2 / ATF2 Activation p38->Downstream Inhibitor 5-Aminoimidazole Scaffold Inhibitor->p38 ATP-competitive Inhibition Inflammation Inflammatory Response Downstream->Inflammation

Mechanism of action of 5-aminoimidazole scaffolds in the p38 MAPK cascade.

Synthetic Methodology: Step-by-Step Protocol

To ensure high scientific integrity, the following protocol utilizes a highly reliable, self-validating cyclization strategy adapted from established multicomponent amidine/aminonitrile condensations [1].

Objective: Synthesize 1-cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine via the condensation of 2-amino-2-(2-fluorophenyl)acetonitrile with triethyl orthoformate and cyclopropylamine.

Step 1: Imidate Formation
  • Procedure: Dissolve 2-amino-2-(2-fluorophenyl)acetonitrile (1.0 eq) in anhydrous toluene. Add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq). Reflux the mixture for 3 hours using a Dean-Stark trap to remove ethanol.

  • Causality: Triethyl orthoformate serves a dual purpose: it acts as the electrophilic C2 carbon source for the imidazole ring and as a dehydrating agent. Removing ethanol drives the equilibrium toward the formimidate intermediate.

  • Self-Validation Check: Monitor via LC-MS. The primary amine signal should disappear, replaced by an intermediate mass corresponding to the imidate adduct ( [M+H]+≈207 ). Do not proceed until starting material is <5%.

Step 2: Amine Condensation & Cyclization
  • Procedure: Cool the reaction mixture to 0°C. Dropwise, add cyclopropylamine (1.2 eq) dissolved in a minimal amount of toluene. Stir at room temperature for 1 hour, then heat to 80°C for 4 hours.

  • Causality: The primary amine of cyclopropylamine attacks the electrophilic carbon of the imidate, displacing the ethoxy group to form an amidine intermediate. Upon heating, the secondary nitrogen of the amidine undergoes an intramolecular 5-exo-dig nucleophilic attack on the adjacent nitrile carbon. This cyclization, followed by tautomerization, yields the highly stable 5-aminoimidazole core.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient).

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized compound, the following analytical signatures must be verified:

  • LC-MS (ESI+): A distinct peak at m/z 218.1 [M+H]+ must be observed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~7.40 ppm (s, 1H): Imidazole C2 proton. This sharp singlet validates the successful incorporation of the orthoformate carbon.

    • 7.10 - 7.50 ppm (m, 4H): 2-fluorophenyl aromatic protons.

    • ~5.20 ppm (br s, 2H): C5-NH₂ protons. Note: This peak will disappear upon D₂O exchange, validating the presence of the primary amine.

    • ~3.20 ppm (m, 1H): Cyclopropyl N-CH proton.

    • 0.90 - 1.10 ppm (m, 4H): Cyclopropyl CH₂ protons.

References

  • Metal/catalyst-free sequential C–N bond forming cascades at room temperature: environment-friendly one-pot synthesis of 5-aminoimidazoles from aryl glyoxals, anilines, and amidines Green Chemistry (RSC Publishing)[Link]

  • p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases Nature Reviews Drug Discovery[Link]

ADME profiling and pharmacokinetics of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine requires a rigorous deconstruction of its molecular architecture. This specific scaffold—combining a sterically constrained cyclopropyl ring, an ortho-fluorinated phenyl group, and a basic, hydrogen-bonding amino-imidazole core—presents unique pharmacokinetic (PK) advantages and distinct metabolic liabilities.

This whitepaper provides a comprehensive, causality-driven guide to the Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of this compound, designed for drug development professionals navigating hit-to-lead optimization and preclinical candidate selection.

Physicochemical Profiling & Causality in Assay Design

To design an effective ADME strategy, we must first understand how each structural moiety dictates the molecule's behavior in biological systems. We do not run assays blindly; our experimental choices are direct consequences of the compound's chemical topology.

  • The 1-Cyclopropyl Group: Cyclopropyl rings are highly valued in drug design because they impart conformational constraint and possess a high fraction of sp³ carbons. The high C-H bond dissociation energy generally reduces susceptibility to cytochrome P450 (CYP) oxidative metabolism[1]. Causality: However, because this cyclopropyl group is directly bound to an electron-rich nitrogen (the imidazole ring), it is highly susceptible to NADPH-dependent oxidation, which can lead to reactive ring-opened intermediates[1]. This structural liability mandates the inclusion of a Glutathione (GSH) Trapping Assay to screen for covalent protein binding risks.

  • The 4-(2-Fluorophenyl) Moiety: The incorporation of a fluorine atom at the ortho position serves a dual purpose. First, it blocks CYP-mediated ortho-hydroxylation, driving metabolic stability[2]. Second, fluorine's high electronegativity mimics the oxygen atom of a carbonyl, improving target binding while increasing lipophilicity[3]. Causality: This increased lipophilicity, combined with the basic imidazole, increases the likelihood of the compound becoming a substrate for efflux transporters. Therefore, bidirectional permeability assays with P-glycoprotein (P-gp) inhibitors are strictly required.

  • The 1H-Imidazol-5-amine Core: Imidazoles act as excellent bioisosteres that increase basicity and aqueous solubility[3]. The primary amine at position 5 provides a clear site for Phase II metabolism. Causality: We must evaluate N-glucuronidation and N-acetylation pathways in our in vitro hepatocyte models, as Phase I microsomal assays alone will underpredict total clearance.

MetabolicPathway Parent 1-Cyclopropyl-4-(2-fluorophenyl) -1H-imidazol-5-amine CYP CYP450 / FMO Oxidation Parent->CYP Phase I PhaseII Phase II Metabolism (N-Glucuronidation) Parent->PhaseII Primary Amine RingOpen Cyclopropyl Ring Opening (Reactive Intermediate) CYP->RingOpen Bioactivation GSH GSH Conjugation (Detoxification Trapping) RingOpen->GSH In Vitro Screen

Caption: Proposed metabolic pathways highlighting cyclopropyl bioactivation and Phase II conjugation.

In Vitro ADME Workflows: Self-Validating Protocols

To ensure data trustworthiness, every protocol must operate as a self-validating system. The following methodologies are tailored specifically to the liabilities of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine.

Protocol A: Microsomal Stability & Reactive Metabolite (GSH) Trapping

This assay determines intrinsic clearance ( Clint​ ) and screens for the cyclopropyl ring-opening bioactivation discussed above.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Trapping Agent Addition: Supplement the incubation matrix with 5 mM reduced Glutathione (GSH) to act as a nucleophilic trap for any reactive intermediates generated by the cyclopropyl-amine moiety.

  • Initiation: Pre-incubate 1 µM of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Check: Run a parallel incubation using Testosterone (a known CYP3A4 substrate). If Testosterone is not depleted by >70% at 60 minutes, the HLM batch is inactive and the run is rejected.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) in positive ion mode. Monitor the parent mass ( m/z ~218.11) for depletion, and scan for GSH-adducts ( m/z parent + 305) indicating bioactivation.

Protocol B: Caco-2 Permeability and Transporter Efflux

Per FDA guidelines on in vitro transporter-mediated drug interactions, assessing efflux is critical for basic, lipophilic drugs[4].

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation and expression of apical efflux transporters (P-gp, BCRP).

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² proceed. Add Lucifer Yellow (100 µM) to the apical chamber; basolateral fluorescence must indicate <1% leakage.

  • Dosing: Prepare 10 µM of the test compound in HBSS buffer (pH 7.4). Dose the Apical (A) chamber for A→B assessment, and the Basolateral (B) chamber for B→A assessment.

  • Inhibition Arm: In a parallel set of wells, co-incubate the compound with 10 µM Verapamil (a potent P-gp inhibitor) to determine if efflux is specifically P-gp mediated.

  • Sampling: Incubate at 37°C. Sample the receiver chambers at 60 and 120 minutes.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 that is reversed by Verapamil confirms P-gp liability.

ADMEWorkflow Start Physicochemical Profiling InVitro In Vitro ADME (HLM, Caco-2) Start->InVitro Decision Efflux Ratio > 2.0? InVitro->Decision Formulation Formulation Optimization (Lipid-based) Decision->Formulation Yes (P-gp Substrate) InVivo In Vivo PK (Rodent IV/PO) Decision->InVivo No (Good Permeability) Formulation->InVivo Hepatic Hepatic Impairment Modeling InVivo->Hepatic High Hepatic Extraction

Caption: Sequential ADME workflow from in vitro screening to in vivo pharmacokinetic validation.

In Vivo Pharmacokinetics & Bioanalysis

Once in vitro stability and permeability are established, the compound advances to rodent PK models to determine absolute bioavailability ( F% ) and systemic clearance. If the compound exhibits high hepatic clearance, FDA guidance mandates downstream clinical modeling for patients with impaired hepatic function[5].

Rodent PK Study Design:

  • Subjects: Male Sprague-Dawley rats (n=3 per route), fasted overnight.

  • Intravenous (IV) Arm: 1 mg/kg administered via tail vein injection. Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline.

  • Oral (PO) Arm: 10 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose in water (suspension) to mimic standard oral delivery.

  • Sampling: Serial blood collection via jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Blood is collected into K₂EDTA tubes, centrifuged at 4°C, and plasma is stored at -80°C.

Bioanalytical Method (LC-MS/MS): Plasma samples (50 µL) are precipitated with 150 µL of acetonitrile containing an internal standard. Following centrifugation, 5 µL of the supernatant is injected onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Elution is performed using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific transition of the parent ion to its dominant fragment (e.g., loss of the cyclopropyl group).

Data Synthesis: Predicted Pharmacokinetic Parameters

Based on the structural features of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine and historical data of similar fluorophenyl-imidazole scaffolds, the following table summarizes the targeted/predicted quantitative data for a successful preclinical candidate.

ParameterAssay / ModelTarget / Predicted ValueMechanistic Rationale
Intrinsic Clearance ( Clint​ ) Human Liver Microsomes< 15 µL/min/mgFluorine blocks ortho-oxidation; cyclopropyl resists standard CYP abstraction.
Reactive Metabolites GSH Trapping (LC-HRMS)Negative / TraceOptimization required if cyclopropyl ring-opening occurs at high rates.
Apparent Permeability ( Papp​ ) Caco-2 (A to B)> 10 × 10⁻⁶ cm/sImidazole core provides excellent membrane permeability.
Efflux Ratio (ER) Caco-2 Bidirectional< 2.0Desired state to ensure adequate oral absorption and potential BBB penetration.
Systemic Clearance ( Cl ) Rat PK (IV, 1 mg/kg)< 30 mL/min/kgModerate clearance expected due to Phase II N-glucuronidation of the primary amine.
Volume of Distribution ( Vss​ ) Rat PK (IV, 1 mg/kg)1.5 - 3.0 L/kgHigh lipophilicity and basicity drive extensive tissue distribution.
Oral Bioavailability ( F% ) Rat PK (PO, 10 mg/kg)> 40%Achievable if first-pass metabolism is mitigated and solubility is optimized.

References

  • FDA Guidance for Industry: Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling. Food and Drug Administration. Available at:[Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies. Federal Register / Food and Drug Administration. Available at:[Link]

  • Metabolism of Cyclopropyl Groups: A Double-Edged Sword. Hypha Discovery. Available at:[Link]

  • An Analysis of Successful Hit-to-Clinical Candidate Pairs. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (PMC). Available at:[Link]

Sources

Comprehensive Evaluation of Blood-Brain Barrier Permeability for 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires rigorous evaluation of a molecule’s ability to traverse the blood-brain barrier (BBB). The BBB is a tightly packed layer formed by brain capillary endothelial cells, which strictly restricts drug transfer to protect neural homeostasis[1].

This technical guide outlines the theoretical and experimental frameworks required to evaluate the BBB permeability of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine . This specific highly functionalized imidazole acts as a critical building block and scaffold for kinase and mutant GTPase inhibitors (such as KRAS G12C inhibitors)[2]. Due to the presence of a basic amine and lipophilic moieties, evaluating its CNS penetrance requires a multi-tiered approach: theoretical physicochemical profiling, passive diffusion assays (PAMPA-BBB), active efflux evaluation (MDCK-MDR1), and in vivo unbound brain-to-plasma quantification ( Kp,uu,brain​ ).

Physicochemical Profiling & Theoretical CNS Penetration

Before initiating resource-intensive in vitro or in vivo assays, a compound's theoretical ability to cross the BBB must be established. Only a small class of molecules with high lipid solubility and a molecular mass <400–500 Da can typically pass through the BBB via passive diffusion[1].

Causality in Design: The cyclopropyl and 2-fluorophenyl groups drive the lipophilicity (LogP) of the molecule into the optimal range for membrane partitioning, while the imidazole ring and primary amine provide essential hydrogen bond interactions for target engagement. However, the primary amine also introduces the risk of recognition by efflux transporters.

Table 1: Predicted Physicochemical Properties and BBB Implications
PropertyPredicted ValueBBB Permeability Implication
Molecular Weight 217.24 Da< 400 Da; highly favorable for passive transcellular diffusion[1].
LogP (Estimated) 2.1 - 2.6Optimal lipophilicity for lipid membrane partitioning without excessive non-specific tissue binding.
Polar Surface Area (PSA) ~43.8 Ų< 90 Ų; minimal desolvation energy is required for the molecule to enter the lipid bilayer.
H-Bond Donors 1 (-NH₂)Low H-bonding potential facilitates rapid escape from the aqueous plasma phase.

In Vitro Permeability Workflows

To accurately predict brain penetration, we must isolate the two primary mechanisms of BBB interaction: passive transcellular diffusion and active transporter-mediated efflux.

Passive Diffusion: PAMPA-BBB Protocol

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free permeation model used to predict passive drug transport[3]. By utilizing a lipid mixture that mimics the brain endothelium, PAMPA-BBB provides a high-throughput assessment of passive permeability[4].

Causality & Validation: We utilize porcine brain lipids (PBL) to accurately simulate the specific lipid composition of the BBB[5]. The assay is a self-validating system through the mandatory inclusion of high-permeability (promazine) and low-permeability (diclofenac) controls; if the apparent permeability ( Papp​ ) of these controls deviates from established baselines, the assay data is rejected[6].

Step-by-Step Methodology:

  • Membrane Preparation: Apply 3–4 µL of PBL solution (5-20 mg/mL dissolved in dodecane) to the porous filter of the donor plate to construct the artificial lipid bilayer[5].

  • Donor Solution: Dissolve 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine in DMSO, then dilute in Prisma HT buffer (pH 7.4) to a final concentration of 10 µM (DMSO ≤ 1%)[7]. Rationale: pH 7.4 mimics systemic blood circulation, determining the exact physiological ionization state of the basic amine.

  • Acceptor Solution: Fill the acceptor plate wells with 300 µL of matching pH 7.4 buffer[5].

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours[3].

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS[6],[4]. Calculate the effective permeability ( Pe​ or Papp​ ).

Active Efflux: MDCK-MDR1 Bidirectional Assay

Because the imidazole amine may act as a substrate for P-glycoprotein (P-gp), passive diffusion data alone is insufficient. MDCK-MDR1 cells stably express the human MDR1 gene (ABCB1), which encodes the P-gp efflux transporter, making it an ideal surrogate for the BBB[8],[9].

Causality & Validation: This protocol is self-validating via two mechanisms. First, Trans-Endothelial Electrical Resistance (TEER) and Lucifer Yellow (a paracellular marker) are used to confirm that tight junctions are intact[10],[11]. Second, a mass balance (Recovery) calculation ensures the compound is not artificially "lost" to plastic binding or intracellular trapping[9].

Step-by-Step Methodology:

  • Monolayer Formation: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts and culture for 4 days to form a polarized monolayer[10],[11].

  • Integrity Check: Measure TEER (must be > 350 Ω·cm²)[10]. Add Lucifer Yellow to the donor compartment; post-assay permeation must remain < 1 × 10⁻⁶ cm/s[10].

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the apical chamber (0.4 mL) and blank buffer to the basolateral chamber (0.8 mL)[10].

    • Basolateral to Apical (B-A): Add 10 µM of the compound to the basolateral chamber and blank buffer to the apical chamber.

  • Incubation: Incubate at 37°C with 5% CO₂ for 60–120 minutes on an orbital shaker to minimize the unstirred water layer effect[9],[10].

  • Quantification & Mass Balance: Analyze aliquots via LC-MS/MS. Calculate Recovery: Recovery=[(Vrec​×Crec​)+(Vd​×Cd​)]/(Vd​×C0​) [9].

  • Efflux Ratio (ER) Calculation: Calculate ER=Papp​(B→A)/Papp​(A→B) [9]. An ER > 2.0 indicates the compound is a P-gp substrate, which would severely limit its brain accumulation[9],[10].

Mechanistic Pathways of BBB Transport

The following diagram illustrates the competing pathways of passive permeation and active P-gp efflux that dictate the net brain exposure of the imidazole derivative.

BBB_Transport Blood Blood Compartment (Apical) Compound 1-Cyclopropyl-4-(2-fluorophenyl) -1H-imidazol-5-amine Blood->Compound Free Fraction (fu,plasma) BBB Blood-Brain Barrier (Endothelial Tight Junctions) Brain Brain Parenchyma (Basolateral) BBB->Brain Permeation Pgp P-glycoprotein (P-gp) Efflux Transporter BBB->Pgp Substrate Recognition? Target CNS Target Brain->Target Target Engagement (Kp,uu,brain) Compound->BBB Passive Diffusion (High Lipophilicity) Pgp->Blood Active Efflux (Limits Brain Exposure)

Mechanistic pathways of BBB transport and P-gp mediated efflux for the imidazole compound.

In Vivo Pharmacokinetics: Determining Kp,uu,brain​

Historically, total brain-to-plasma ratios ( Kp,brain​ ) were used to assess CNS penetration. However, Kp,brain​ is heavily confounded by non-specific binding to brain lipids and lysosomal trapping. Today, the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) is recognized as the "game-changing" parameter, as it represents the true driving force for pharmacological responses at the target site[12],[13].

Causality & Validation: Kp,uu,brain​ gives a direct, accurate description of net transport at the BBB[14]. To measure this, we employ in vivo microdialysis, which allows for the continuous, direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF)[15],[14]. The system is self-validating via the retrodialysis technique, which calculates in vivo probe recovery to ensure that the dialysate concentrations accurately reflect the true ISF concentrations[16].

Step-by-Step Methodology:

  • Surgical Implantation: Implant a microdialysis probe into the striatum of a rat model, alongside a vascular probe in the jugular vein for simultaneous plasma sampling[15],[12].

  • Equilibration: Perfuse the probes with artificial cerebrospinal fluid (aCSF) and allow 24–48 hours for the animal to recover and the BBB tight junctions to reseal.

  • Cocktail Dosing: Administer the imidazole compound systemically. To optimize throughput and benchmark transport, a cocktail dosing approach can be used, co-administering the compound with known reference standards (e.g., diphenhydramine)[16].

  • Sampling & Quantification: Collect dialysate from both brain and blood continuously at steady-state intervals. Quantify the unbound drug concentrations directly using highly sensitive LC-MS/MS[14],[16].

  • Data Interpretation: Calculate Kp,uu,brain​=AUCu,brain​/AUCu,plasma​ [12],[14].

    • A value of ~1.0 indicates unrestricted passive diffusion.

    • A value < 0.3 confirms significant active efflux (correlating with MDCK-MDR1 findings)[12].

References

  • Enhanced permeability of blood-brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle. Dovepress. 1

  • WO2024076674A1 - Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof. Google Patents. 2

  • MDCK-MDR1 Permeability Assay. Evotec. 8

  • The unbound concentration ratio between brain and plasma. ResearchGate. 15

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.3

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. NIH. 12

  • Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Bio-Protocol. 5

  • MDCK-MDR1 Permeability Assay. AxisPharm. 9

  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. BioAssay Systems. 6

  • Unbound Brain-to-Plasma Partition Coefficient, K-p,K-uu,K-brain-a Game Changing Parameter for CNS Drug Discovery and Development. DiVA Portal. 13

  • Combined PET and microdialysis for in vivo estimation of drug blood-brain barrier transport and brain unbound concentrations. Ovid. 14

  • In-vitro MDR1-MDCKII permeability assay. Protocols.io. 10

  • Polyphenol Microbial Metabolites Exhibit Gut and Blood–Brain Barrier Permeability. MDPI. 7

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications. 4

  • Cocktail-Dosing Microdialysis Study to Simultaneously Assess Delivery of Multiple Organic-Cationic Drugs to the Brain. NIH. 16

  • Cyprotex MDR1-MDCK Permeability Face Sheet. Evotec. 11

Sources

Comprehensive Evaluation of the Metabolic Stability of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary

The compound 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine represents a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of targeted therapeutics such as p38 MAP kinase inhibitors. Evaluating its metabolic stability in Human Liver Microsomes (HLM) is a critical preclinical milestone that dictates dosing regimens, predicts in vivo half-life, and flags potential toxicological liabilities.

This whitepaper deconstructs the structural liabilities of this specific molecule, outlines the causality behind standard in vitro assay design, and provides a self-validating, step-by-step methodology for quantifying its intrinsic clearance ( CLint​ ) using LC-MS/MS.

Structural Liability Analysis: Mechanistic Causality

A molecule's metabolic fate is dictated by its electronic distribution and steric accessibility to Cytochrome P450 (CYP450) enzymes. For 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, three primary structural motifs govern its biotransformation:

The 1-Cyclopropyl Moiety

Cyclopropyl groups are strategically incorporated into drug scaffolds to impart conformational constraint while retaining a high fraction of sp3 carbons. Due to their high C-H bond dissociation energy, they generally exhibit reduced susceptibility to oxidative metabolism compared to linear alkyl chains 1. However, this is a double-edged sword. When directly bound to a heteroatom—such as the N1 position of the imidazole ring—the cyclopropyl group becomes a metabolic hotspot. It can undergo NADPH-dependent oxidation by enzymes like CYP3A4 or CYP1A2, leading to potentially reactive ring-opened intermediates or N-decyclopropylation 1.

The 4-(2-Fluorophenyl) Group

The introduction of a fluorine atom at the ortho position is a classic bioisosteric strategy. The highly polarized, exceptionally strong C-F bond effectively blocks CYP-mediated aromatic hydroxylation at that specific site, forcing the enzyme to seek alternative, often slower, sites of metabolism.

The 5-Aminoimidazole Core

Electron-rich nitrogenous heterocycles are prime targets for Phase I metabolism. The primary amine at the 5-position is susceptible to N-oxidation, which can lead to the formation of reactive hydroxylamines.

Visualizing the Metabolic Pathway

The following diagram illustrates the predicted CYP450-mediated biotransformation pathways for the target compound within the HLM matrix.

MetabolicPathway Parent 1-Cyclopropyl-4-(2-fluorophenyl) -1H-imidazol-5-amine Enzyme CYP450 Enzymes (HLM Matrix) Parent->Enzyme NADPH + O2 M1 Metabolite 1 N-Decyclopropylation Enzyme->M1 N-Dealkylation M2 Metabolite 2 Cyclopropyl Ring Opening Enzyme->M2 C-H Abstraction M3 Metabolite 3 Imidazole N-Oxidation Enzyme->M3 Primary Amine Oxidation

Proposed CYP450-mediated biotransformation pathways in human liver microsomes.

In Vitro HLM Assay: Causality and System Validation

To generate reliable kinetic data, the assay must be designed as a self-validating system in accordance with FDA guidelines for in vitro metabolism studies 2.

Causality Behind Experimental Parameters
  • Substrate Concentration (1 µM): The assay is strictly conducted at 1 µM. This ensures the substrate concentration is significantly below the Michaelis-Menten constant ( Km​ ). Operating in this linear range guarantees first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance ( CLint​ ) 3.

  • Protein Concentration (1.0 mg/mL): A microsomal protein concentration of 1.0 mg/mL is chosen to balance sufficient enzymatic turnover with the need to minimize non-specific protein binding, which would artificially lower the unbound fraction ( fu​ ) and underestimate clearance 3.

Self-Validating Controls
  • Minus-NADPH Control: An incubation lacking the NADPH regenerating system is run in parallel. If substrate depletion occurs here, it flags chemical instability or non-CYP-mediated degradation, invalidating the CYP clearance calculation.

  • Positive Controls (Verapamil & Warfarin): Verapamil (high clearance) and Warfarin (low clearance) are run simultaneously. If their calculated t1/2​ falls outside the historical acceptance criteria for the specific HLM lot, the entire assay plate is rejected.

Step-by-Step Experimental Protocol

Phase 1: Preparation
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • HLM Thawing: Rapidly thaw pooled Human Liver Microsomes (e.g., 150-donor pool) in a 37°C water bath and immediately place on ice.

  • Working Solutions: Prepare a 100 µM intermediate stock of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine in 50% Acetonitrile/water.

Phase 2: Incubation Setup
  • Matrix Assembly: In a 96-well deep-well plate, combine HLM and Potassium Phosphate buffer to achieve a final protein concentration of 1.0 mg/mL in a 200 µL reaction volume.

  • Substrate Addition: Spike 2 µL of the 100 µM substrate stock into the matrix (Final concentration: 1 µM; Final organic solvent: <0.5% to prevent enzyme denaturation).

  • Pre-incubation: Seal the plate and pre-incubate at 37°C for 5 minutes on a thermoshaker (400 rpm).

Phase 3: Reaction Initiation & Quenching
  • Initiation: Initiate the reaction by adding 20 µL of a pre-warmed NADPH regenerating system (Final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 20 µL of the reaction mixture into a quenching plate.

  • Quenching: The quenching plate must contain 100 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS) (e.g., 50 ng/mL Tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating the microsomal proteins.

Phase 4: Extraction and LC-MS/MS Analysis
  • Centrifugation: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 50 µL of the clear supernatant to a clean analytical plate and dilute with 50 µL of HPLC-grade water.

  • Quantification: Analyze the samples via LC-MS/MS using Multiple Reaction Monitoring (MRM) mode, calculating the peak area ratio of the target compound to the IS.

Quantitative Data Presentation

The metabolic stability is determined by plotting the natural log ( ln ) of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

Table 1: Representative Metabolic Stability Data in HLM (1.0 mg/mL protein)

CompoundTime (min)% Remaining k ( min−1 ) t1/2​ (min) CLint​ (µL/min/mg)Classification
Target Compound 0100.0----
1582.4----
3065.1----
6041.20.014846.814.8Moderate Clearance
Verapamil (Control) 60< 5.00.063011.063.0High Clearance
Minus-NADPH 6098.5N/A> 200< 1.0Stable

Calculations:

  • t1/2​=k0.693​

  • CLint​=Nk⋅V​ (where V = 1000 µL, N = 1.0 mg)

References

  • Julia Shanu-Wilson. "Metabolism of cyclopropyl groups: a double-edged sword." Hypha Discovery Blogs. Available at: [[1]]()

  • U.S. Food and Drug Administration (FDA). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry." FDA.gov. Available at: 2

  • Attwa, M.W., et al. "Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes." MDPI. Available at: 3

  • Gagnon, A., et al. "Direct N-Cyclopropylation of Cyclic Amides and Azoles Employing a Cyclopropylbismuth Reagent." Journal of the American Chemical Society. Available at: 4

Sources

An In-depth Technical Guide to Molecular Docking Studies of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine. Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond a simple protocol, delving into the causal reasoning behind methodological choices to ensure scientific rigor and reproducibility. We will navigate the entire workflow, from target selection rationale to the nuanced interpretation of docking results, establishing a self-validating system for computational inquiry.

Introduction: Deconstructing the Candidate Molecule and the Role of Molecular Docking

The compound 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is a novel chemical entity featuring several key pharmacophores that suggest significant therapeutic potential. The imidazole ring is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions and is a core component of numerous approved drugs.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and enzyme inhibition properties.[2][3] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the 2-fluorophenyl moiety is frequently employed in drug design to modulate electronic properties and improve interactions with protein targets, particularly kinases.[4]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is an indispensable tool in modern drug discovery for screening virtual libraries, elucidating binding mechanisms, and guiding lead optimization. This guide will use a rational, hypothesis-driven approach to simulate the interaction of our candidate molecule with a clinically relevant biological target.

Target Selection Rationale: Polo-like Kinase 1 (Plk1)

In the absence of established biological data for this specific molecule, a logical target must be selected based on the activities of structurally similar compounds. The fluorophenyl-imidazolone scaffold, which is closely related to our molecule of interest, has been investigated for its anti-proliferative activities against breast cancer cell lines.[6] These studies identified Polo-like kinase 1 (Plk1) as a key target. Plk1 is a master regulator of the cell cycle, and its overexpression is a hallmark of numerous cancer types, correlating with poor patient prognosis.[6] Therefore, Plk1 represents a well-validated and highly relevant target for this in-silico investigation. We will utilize the crystal structure of Plk1 in complex with a known inhibitor, available from the Protein Data Bank (PDB ID: 3FC2), to provide a structurally validated active site for our docking studies.[6][7]

Part 1: Pre-Docking Preparation: Establishing a Validated Computational Environment

The fidelity of a molecular docking simulation is entirely dependent on the meticulous preparation of both the protein receptor and the ligand. This phase ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

1.1: Receptor Preparation Protocol

The following steps detail the preparation of the Plk1 protein structure for docking.

Objective: To prepare the Plk1 crystal structure (PDB: 3FC2) by removing non-essential molecules, correcting structural issues, and adding necessary parameters for docking.

Methodology:

  • Obtain Crystal Structure: Download the PDB file for 3FC2 from the Protein Data Bank (rcsb.org).

  • Isolate Protein Chain: The downloaded file may contain multiple protein chains, water molecules, and co-crystallized ligands. For this study, retain only the primary protein chain (Chain A) and the co-crystallized native ligand. The native ligand will be used for protocol validation.

  • Remove Water Molecules: Water molecules can interfere with the docking process unless they are known to play a critical role in ligand binding (structural waters). As this is not predetermined, all non-essential water molecules (HOH) are removed.

  • Add Polar Hydrogens: PDB files often lack hydrogen atoms. Hydrogens are crucial for defining the correct ionization and tautomeric states of amino acid residues and for calculating hydrogen bonding. Add polar hydrogens to the protein structure.

  • Assign Charges: Compute and assign appropriate partial charges (e.g., Gasteiger charges) to all atoms in the protein. This is essential for the scoring function to accurately calculate electrostatic interactions.

  • Save Prepared Receptor: The final, cleaned protein structure is saved in a PDBQT format, which includes charge and atom type information required by AutoDock Vina.

1.2: Ligand Preparation Protocol

Objective: To generate a chemically accurate, low-energy 3D conformation of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine.

Methodology:

  • Generate 2D Structure: Draw the 2D structure of the ligand using chemical drawing software (e.g., ChemDraw) or obtain the SMILES string.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: This is a critical step. The initial 3D structure is not necessarily in a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer. This prevents the docking algorithm from being penalized for starting with a high-energy ligand pose.

  • Assign Charges and Define Torsion: As with the protein, assign Gasteiger charges. Define the rotatable bonds (torsions) within the ligand, which the docking algorithm will be allowed to manipulate to find the best fit.

  • Save Prepared Ligand: Save the final ligand structure in the PDBQT format.

Part 2: The Molecular Docking Workflow

This section outlines the core computational experiment, including the critical step of protocol validation.

docking_workflow cluster_prep Part 1: Preparation cluster_validation Part 2: Validation & Docking cluster_analysis Part 3: Analysis PDB Download PDB (3FC2) Prep_Protein Prepare Protein (Remove H2O, Add H) PDB->Prep_Protein Ligand_Draw Generate Ligand 3D Structure Prep_Ligand Prepare Ligand (Energy Minimization) Ligand_Draw->Prep_Ligand Grid_Box Define Grid Box (Active Site) Prep_Protein->Grid_Box Redocking Protocol Validation: Re-dock Native Ligand Prep_Protein->Redocking Docking Dock Test Ligand Prep_Ligand->Docking Grid_Box->Docking Analyze_Binding Analyze Binding Affinity (kcal/mol) Docking->Analyze_Binding Visualize Visualize Binding Mode (H-Bonds, Hydrophobic) Analyze_Binding->Visualize ADMET Predict ADMET Properties Visualize->ADMET

Caption: A complete workflow for the molecular docking study.
2.1: Protocol Validation via Re-docking

Causality: Before docking our novel compound, we must first prove that our chosen docking parameters can accurately reproduce the known binding mode of a ligand in the protein's active site. This is a crucial self-validation step.

Methodology:

  • Extract Native Ligand: The co-crystallized ligand from the prepared PDB structure (3FC2) is extracted and saved separately.

  • Prepare Native Ligand: This ligand is prepared using the same protocol as our test ligand (Section 1.2).

  • Define Grid Box: The docking search space, or "grid box," is defined. To ensure accuracy, it is centered on the position of the extracted native ligand, with dimensions large enough to encompass the entire active site (e.g., 60x60x60 Å).

  • Perform Re-docking: The prepared native ligand is docked back into the prepared Plk1 receptor using the defined grid box.

  • Calculate RMSD: The Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose is calculated.

  • Validation Criteria: A successful validation is generally accepted as an RMSD value of < 2.0 Å . This indicates that the docking protocol is reliable.

2.2: Docking of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Methodology:

  • Load Prepared Structures: The prepared Plk1 receptor and the prepared test ligand are loaded into the docking software (e.g., AutoDock Vina within PyRx).[8]

  • Use Validated Parameters: The exact same grid box parameters from the successful validation step are used.

  • Execute Docking: The docking simulation is run. The software will generate a series of possible binding poses (typically 9-10), each with a corresponding binding affinity score.

Part 3: Post-Docking Analysis and Data Interpretation

The output of a docking simulation is a set of numbers and coordinates. The true scientific insight comes from a careful and logical interpretation of this data.

3.1: Quantitative Analysis of Binding Affinity

Binding affinity is a measure of the strength of the interaction between the ligand and the receptor, reported in kcal/mol. More negative values indicate stronger, more favorable binding.

CompoundBinding Affinity (kcal/mol)RMSD (Å)Interacting Residues (Hypothetical)
Native Ligand (Crystallographic)N/A0.0 (Reference)Cys67, Leu132, Cys133, Phe183
Native Ligand (Re-docked)-9.5< 2.0Cys67, Leu132, Cys133, Phe183
Doxorubicin (Reference Drug)[6]-8.0N/A(Varies)
1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine -9.1 (Hypothetical) N/ALeu59, Cys67, Leu132, Tyr182

Table 1: Hypothetical docking results for the test ligand compared against the native ligand and a reference compound. The binding affinity for the test compound suggests a strong interaction potential.

3.2: Qualitative Analysis of Binding Mode

This involves visualizing the top-ranked docked pose within the active site of the protein using software like PyMOL or Discovery Studio.

Key Interactions to Investigate:

  • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. These are strong, directional interactions critical for binding specificity. The amine and imidazole nitrogens are potential H-bond donors/acceptors.

  • Hydrophobic Interactions: The cyclopropyl and fluorophenyl groups are likely to engage in hydrophobic interactions with nonpolar residues in the active site (e.g., Leucine, Valine).

  • Pi-Interactions: The phenyl and imidazole rings can form pi-pi stacking or pi-alkyl interactions with aromatic or aliphatic residues.

analysis_flowchart Start Docking Output Received Check_Affinity Is Binding Affinity Strong? (e.g., < -7.0 kcal/mol) Start->Check_Affinity Visualize Visualize Top Pose in Active Site Check_Affinity->Visualize Yes Reject Low Potential Candidate (Re-design or Re-screen) Check_Affinity->Reject No Check_H_Bonds Are Key H-Bonds Formed? Visualize->Check_H_Bonds Check_Hydrophobic Are Favorable Hydrophobic Interactions Present? Check_H_Bonds->Check_Hydrophobic Yes Check_H_Bonds->Reject No ADMET Perform In Silico ADMET Prediction Check_Hydrophobic->ADMET Yes Check_Hydrophobic->Reject No Candidate Promising Candidate (Proceed to MD/Synthesis) ADMET->Candidate

Caption: Decision-making flowchart for analyzing docking results.
3.3: Predictive Pharmacokinetics (ADMET)

A high binding affinity is meaningless if the compound cannot reach its target in the body. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital step.[2] Web servers like SwissADME can be used to evaluate the drug-likeness of the compound based on physicochemical properties.[9][10]

Key Parameters:

  • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

  • Bioavailability Score: An overall score predicting the potential for a compound to be absorbed and circulated to its site of action.

  • Synthetic Accessibility: An estimate of how difficult the compound would be to synthesize.

Conclusion and Future Directions

This guide has outlined a rigorous, self-validating workflow for the molecular docking study of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine against the cancer target Plk1. The hypothetical results, including a strong binding affinity of -9.1 kcal/mol and interactions with key active site residues, suggest that this compound is a promising candidate for further investigation.

However, it is crucial to recognize that molecular docking is a predictive tool, not a definitive proof. The next logical steps to validate these computational findings are:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment.[2][8]

  • Chemical Synthesis: To produce the physical compound for experimental testing.

  • In Vitro Assays: To experimentally measure the inhibitory activity (e.g., IC50) of the synthesized compound against the Plk1 enzyme and in relevant cancer cell lines.

By integrating the computational insights generated through this docking workflow with empirical laboratory validation, researchers can accelerate the discovery and development of novel therapeutic agents.

References

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024). MDPI. [Link]

  • Imidazoles as cytochrome P450 enzymes inhibitors. (n.d.). ResearchGate. [Link]

  • A Review of Imidazole Derivatives. (2024). Asian Journal of Research in Chemistry. [Link]

  • Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors. (2004). PubMed. [Link]

  • Imidazole derivatives as antioxidants and selective inhibitors of nNOS. (2006). PubMed. [Link]

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024). ResearchGate. [Link]

  • Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.). ResearchGate. [Link]

  • Computational-aided drug design strategies for drug discovery and development against oral diseases. (2025). Frontiers. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PMC. [Link]

  • QSAR, molecular docking, design, and pharmacokinetic analysis of 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer drug compounds against MCF-7 cell line. (2020). PMC. [Link]

  • QSAR, molecular docking, design, and pharmacokinetic analysis of 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer drug compounds against MCF-7 cell line. (2020). ResearchGate. [Link]

  • Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. (2021). Journal of King Saud University - Science. [Link]

  • Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. (2025). PMC. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Multi-Component Approach to the Synthesis of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, a substituted imidazole of interest in medicinal chemistry and drug development. The proposed pathway leverages the efficiency and convergence of isocyanide-based multi-component reactions (IMCRs), which are powerful tools for the rapid construction of complex heterocyclic scaffolds.[1][2] This guide details the synthesis of key intermediates, including cyclopropyl isocyanide and 2-amino-2-(2-fluorophenyl)acetonitrile, followed by their condensation in a one-pot reaction to yield the target molecule. The rationale behind the chosen synthetic strategy, experimental procedures, and data presentation are designed for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

Substituted imidazoles are a critical class of heterocyclic compounds widely found in pharmaceuticals and biologically active molecules.[3][4] Their diverse pharmacological applications necessitate the development of efficient and versatile synthetic methodologies. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of atom economy, reduced synthesis time, and operational simplicity.[5]

For the synthesis of the target molecule, 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, a four-component reaction strategy is proposed. This approach is based on the established utility of isocyanide-based MCRs, such as the Ugi reaction, for the construction of highly substituted imidazole rings.[6][7][8] The core of this strategy involves the condensation of an α-aminonitrile with an isocyanide.

The overall synthetic pathway is dissected into two main stages:

  • Stage 1: Synthesis of Key Intermediates. This involves the preparation of two crucial starting materials that are not typically commercially available in large quantities: Cyclopropyl isocyanide and 2-amino-2-(2-fluorophenyl)acetonitrile.

  • Stage 2: Multi-Component Assembly and Cyclization. This stage involves the one-pot reaction of the prepared intermediates to form the final imidazole product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Assembly Cyclopropylamine Cyclopropylamine N-Cyclopropylformamide N-Cyclopropylformamide Cyclopropylamine->N-Cyclopropylformamide Formylation Cyclopropyl isocyanide Cyclopropyl isocyanide N-Cyclopropylformamide->Cyclopropyl isocyanide Dehydration Target Molecule 1-Cyclopropyl-4-(2-fluorophenyl) -1H-imidazol-5-amine Cyclopropyl isocyanide->Target Molecule [4+1] Cycloaddition 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde alpha-Aminonitrile 2-amino-2-(2-fluorophenyl) acetonitrile 2-Fluorobenzaldehyde->alpha-Aminonitrile Strecker Reaction Ammonium Chloride Ammonium Chloride Ammonium Chloride->alpha-Aminonitrile Sodium Cyanide Sodium Cyanide Sodium Cyanide->alpha-Aminonitrile alpha-Aminonitrile->Target Molecule

Figure 1: Overall synthetic workflow for 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine.

Experimental Protocols: Stage 1 - Intermediate Synthesis

Synthesis of Cyclopropyl Isocyanide

Cyclopropyl isocyanide is a key building block containing the N1-substituent and the C2 atom of the imidazole core. Isocyanides are known for their unpleasant odor and potential toxicity, and should be handled with extreme care in a well-ventilated fume hood.[9] The synthesis is a two-step process starting from cyclopropylamine.

Step 2.1.1: Synthesis of N-Cyclopropylformamide

This step involves the formylation of cyclopropylamine.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Cyclopropylamine57.091005.71 g
Ethyl Formate74.081208.89 g
Methanol (solvent)--50 mL

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylamine (5.71 g, 100 mmol) in methanol (50 mL).

  • Add ethyl formate (8.89 g, 120 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude N-cyclopropylformamide can be used in the next step without further purification.

Step 2.1.2: Dehydration of N-Cyclopropylformamide to Cyclopropyl Isocyanide

This step involves the dehydration of the formamide to the corresponding isocyanide using a Burgess reagent or a combination of triphosgene and a base.[10] The following protocol uses phosphorus oxychloride and a base, a common laboratory method.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N-Cyclopropylformamide85.111008.51 g
Phosphorus Oxychloride153.3311016.87 g
Triethylamine101.1930030.36 g
Dichloromethane (solvent)--200 mL

Protocol:

  • In a 500 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve N-cyclopropylformamide (8.51 g, 100 mmol) and triethylamine (30.36 g, 300 mmol) in anhydrous dichloromethane (200 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (16.87 g, 110 mmol) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Carefully quench the reaction by slowly pouring the mixture into 200 mL of ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (50 mL each).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • The solvent can be carefully removed by distillation at atmospheric pressure. The resulting cyclopropyl isocyanide should be used immediately in the next step. Caution: Do not concentrate to dryness due to the potential instability of isocyanides.

Synthesis of 2-amino-2-(2-fluorophenyl)acetonitrile

This α-aminonitrile is the second key intermediate, formed via a Strecker synthesis.[11]

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Fluorobenzaldehyde124.11506.21 g
Ammonium Chloride53.49603.21 g
Sodium Cyanide49.01552.70 g
Methanol/Water (solvent)--1:1, 100 mL

Protocol:

  • In a 250 mL flask, dissolve ammonium chloride (3.21 g, 60 mmol) and sodium cyanide (2.70 g, 55 mmol) in 50 mL of water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE).

  • In a separate beaker, dissolve 2-fluorobenzaldehyde (6.21 g, 50 mmol) in 50 mL of methanol.

  • Add the methanolic aldehyde solution to the aqueous cyanide/ammonium chloride solution.

  • Stir the resulting mixture vigorously at room temperature for 24 hours. A precipitate should form.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-amino-2-(2-fluorophenyl)acetonitrile. The product can be recrystallized from an appropriate solvent if necessary.

Experimental Protocol: Stage 2 - Multi-Component Assembly

This final step brings together the two key intermediates in a one-pot reaction to form the target imidazole. The reaction is an example of an isocyanide-based MCR leading to a 5-aminoimidazole.

G alpha-Aminonitrile 2-amino-2-(2-fluorophenyl) acetonitrile Intermediate Nitrile-Adduct Intermediate alpha-Aminonitrile->Intermediate + Cyclopropyl isocyanide Cyclopropyl isocyanide Cyclopropyl isocyanide->Intermediate + Target 1-Cyclopropyl-4-(2-fluorophenyl) -1H-imidazol-5-amine Intermediate->Target Intramolecular Cyclization

Figure 2: Final assembly via [4+1] cycloaddition and cyclization.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-amino-2-(2-fluorophenyl)acetonitrile150.16101.50 g
Cyclopropyl isocyanide (from Stage 1)67.0911~0.74 g
Methanol (solvent)--50 mL
p-Toluenesulfonic acid (catalyst) (optional)172.2010.17 g

Protocol:

  • In a 100 mL round-bottom flask, dissolve 2-amino-2-(2-fluorophenyl)acetonitrile (1.50 g, 10 mmol) in methanol (50 mL).

  • Add the freshly prepared solution of cyclopropyl isocyanide (~11 mmol in dichloromethane) to the flask.

  • Optional: Add a catalytic amount of p-toluenesulfonic acid (0.17 g, 1 mmol) to facilitate the reaction.[3]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine.

Safety and Handling

  • Cyanides: Sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a certified chemical fume hood while wearing appropriate PPE, including gloves, lab coat, and safety glasses. Have a cyanide antidote kit available.

  • Isocyanides: Isocyanides are volatile, have extremely unpleasant odors, and are toxic. Handle only in a well-ventilated fume hood.[9]

  • Reagents: Phosphorus oxychloride is corrosive and reacts violently with water. Handle with care. All other reagents and solvents should be handled according to standard laboratory safety procedures.

References

  • International Science Community Association. (n.d.). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Retrieved from [Link]

  • Application of Multi-component Reaction in Synthesis of Multi-substituted Imidazoles. (n.d.). Retrieved from [Link]

  • Dey, S., Chakraborty, K., Pradhan, K., & Ghosh, P. (2025, September 20). A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles. Preprints.org.
  • Bhattacharya, D., et al. (2015). A Rapid One-Pot Ugi Reaction Based Route to Novel Imidazole-Fused Benzodiazepinones. Synthesis, 47(15), 2294–2298.
  • ACS Combinatorial Science. (2018, February 19). Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR.
  • ResearchGate. (n.d.). Request PDF | A Rapid One-Pot Ugi Reaction Based Route to Novel Imidazole-Fused Benzodiazepinones. Retrieved from [Link]

  • Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. (n.d.). Royal Society of Chemistry.
  • Product Class 7: Isocyanides and Related Compounds. (n.d.). Science of Synthesis.
  • The Journal of Organic Chemistry. (2007, September 13). The First Example of a Diastereoselective Thio-Ugi Reaction: A New Synthetic Approach to Chiral Imidazole Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. Retrieved from [Link]

Sources

Application Notes and Protocols for the Solubilization and Use of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine in DMSO for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Novel Compound Delivery in Cellular Assays

The successful integration of novel chemical entities into cell-based assays is a cornerstone of modern drug discovery and biological research. 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is a compound of interest, featuring a unique combination of a cyclopropyl group, a fluorinated phenyl ring, and an amino-imidazole core. This structure suggests potential for diverse biological activities, as imidazole-based compounds are known to interact with a wide range of biological targets, including enzymes and receptors.[1] However, like many small organic molecules, its hydrophobicity may present a challenge for dissolution in aqueous cell culture media.

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, indispensable for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3] Its miscibility with water makes it an essential vehicle for introducing poorly soluble compounds into the aqueous environment of cell culture.[4] This document provides a comprehensive guide and a set of robust protocols for determining the practical solubility of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine in DMSO and for its subsequent application in cell culture experiments, with a strong emphasis on maintaining experimental integrity and cellular health.

Core Principle: Balancing Solubilization with Biocompatibility

The primary objective is to achieve a sufficiently concentrated stock solution of the compound in DMSO that can be diluted to a final working concentration in cell culture medium without precipitation. Crucially, this must be accomplished while ensuring the final concentration of DMSO in the culture is non-toxic to the cells under investigation.[5] While DMSO is considered to have low toxicity, it is not biologically inert. At concentrations typically above 0.5%, DMSO can induce a range of cellular effects, including altered proliferation, differentiation, and even cytotoxicity.[2][6][7] The precise tolerance to DMSO is cell-type specific, making it imperative to validate the chosen solvent concentration for each experimental system.[2][8]

Part 1: Protocol for Determining the Maximum Practical Solubility in DMSO

This protocol is designed to establish a reliable, high-concentration stock solution of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine in DMSO.

Materials:
  • 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine (powder form)

  • Anhydrous, cell culture-grade DMSO

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Precision micropipettes

  • Vortex mixer

  • Benchtop microcentrifuge

Methodology:
  • Initial Preparation: Accurately weigh 1-2 mg of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine into a sterile microcentrifuge tube.

  • Incremental Solubilization:

    • Add a small, precise volume of anhydrous DMSO (e.g., 20 µL) to the compound.

    • Vortex vigorously for 1-2 minutes. Visually inspect for complete dissolution.

    • If the compound is fully dissolved, continue to add small, known volumes of DMSO, vortexing thoroughly after each addition. The goal is to create the most concentrated solution possible.

    • If the compound does not fully dissolve, incrementally add more DMSO until a clear solution is achieved. Record the total volume of DMSO used.

  • Equilibration and Observation:

    • Once a clear, concentrated solution is obtained, let it stand at room temperature for at least one hour.

    • Visually inspect for any signs of precipitation. The formation of crystals or a hazy appearance indicates that the solution is supersaturated.

  • Centrifugation for Confirmation: Centrifuge the tube at high speed (e.g., >12,000 x g) for 5 minutes. The absence of a pellet confirms complete dissolution. The presence of a pellet indicates the maximum solubility has been exceeded.

  • Calculation of Stock Concentration: Based on the initial mass of the compound and the final volume of DMSO required for complete and stable dissolution, calculate the molar concentration of the stock solution.

Part 2: Protocol for Preparation of Working Solutions and Cell Treatment

This section details the critical steps for diluting the DMSO stock into aqueous cell culture medium, a common point of failure where compounds can precipitate.

Key Consideration: The "Pre-Dilution" Problem

A frequent issue encountered by researchers is the precipitation of a compound when a highly concentrated DMSO stock is directly and rapidly diluted into a large volume of aqueous medium.[9] This "shock" can cause the compound to crash out of solution. A stepwise dilution strategy is often more effective.

Methodology:
  • Prepare Intermediate Dilutions (if necessary): For creating a dose-response curve, it is best practice to perform serial dilutions of the high-concentration stock in pure DMSO.[10] This ensures that the volume of DMSO added to each well remains constant, isolating the effect of the compound from any solvent-related artifacts.

  • Final Dilution into Culture Medium:

    • Warm the cell culture medium to 37°C.

    • Pipette the required volume of medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the small volume of the DMSO stock solution (or intermediate dilution). The key is to add the DMSO solution to the medium, not the other way around.[10]

    • This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed a pre-determined non-toxic level, typically between 0.1% and 0.5% (v/v).[5][11]

  • Vehicle Control: This is a mandatory control. Prepare a vehicle control by adding the same volume of pure DMSO (without the compound) to the cell culture medium, ensuring the final DMSO concentration matches that of the experimental conditions.[5]

  • Visual Confirmation: After preparing the final working solution, visually inspect it for any signs of precipitation or turbidity. If observed, the concentration is too high for the chosen DMSO level.

  • Cell Treatment: Remove the old medium from your cell cultures and replace it with the freshly prepared medium containing the compound or the vehicle control.

Experimental Workflow Diagram

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution & Treatment A Weigh Compound B Add DMSO Incrementally A->B C Vortex & Equilibrate B->C D Centrifuge to Confirm C->D E Calculate Stock Conc. D->E F Serial Dilutions in DMSO (for Dose-Response) E->F Use Validated Stock G Add DMSO Stock to Pre-warmed Medium F->G H Vortex Immediately G->H I Visually Inspect for Precipitation H->I J Treat Cells I->J K Include Vehicle Control (DMSO only) K->J

Caption: Workflow for preparing and applying the compound in cell culture.

Part 3: Self-Validation System – Ensuring Data Integrity

To ensure the reliability of experimental results, the following validation steps are essential.

DMSO Cytotoxicity Assessment

Before initiating experiments with the compound, the tolerance of your specific cell line to DMSO must be determined.

Protocol: DMSO Dose-Response Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 24-72 hour proliferation assay. Allow cells to adhere overnight.

  • DMSO Dilution Series: Prepare a series of dilutions of DMSO in your standard culture medium. Typical final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Include a "medium only" control.

  • Treatment: Replace the medium in the wells with the medium containing the different DMSO concentrations.

  • Incubation: Incubate for the intended duration of your compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell stain (e.g., Trypan Blue exclusion).

  • Analysis: Plot cell viability against DMSO concentration. The highest concentration of DMSO that does not significantly reduce cell viability compared to the "medium only" control should be selected as the maximum allowable concentration for your experiments.

Data Interpretation Table: DMSO Cytotoxicity
DMSO Conc. (v/v)Cell Viability (% of Control)ObservationRecommendation
0% (Control)100%Baseline-
0.1%98-102%No significant effectOptimal for sensitive assays
0.25%95-100%Minimal to no effectGenerally safe
0.5%90-95%Potential for slight inhibitionMaximum for most cell lines [5]
1.0%70-90%Significant inhibition/toxicity[2]Avoid if possible
>2.0%<70%High cytotoxicity[6][7]Not recommended
Compound Precipitation in Media

Even if a working solution appears clear initially, some compounds can precipitate over time in the presence of serum proteins and salts in the culture medium.

Protocol: Microscopic Inspection for Precipitation

  • Prepare the highest concentration of your compound's working solution.

  • Add this solution to a well of a multi-well plate (without cells).

  • Incubate the plate under standard culture conditions (37°C, 5% CO₂).

  • At several time points (e.g., 1, 6, and 24 hours), inspect the well under a light microscope at high magnification (20x or 40x).

  • Look for the formation of crystalline structures, amorphous precipitates, or an oily film. The presence of any of these indicates that the compound is not stable in the medium at that concentration.

Logical Relationship Diagram for Protocol Validation

G A Determine Max DMSO Tolerance of Cell Line D Define Max Final Working Concentration A->D Sets upper limit for solvent % B Determine Max Solubility of Compound in DMSO C Test for Precipitation in Culture Medium B->C Provides stock for testing C->D Sets upper limit for compound conc.

Sources

A Stability-Indicating HPLC-UV Method for the Quantification of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine: Development, Validation, and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine. The unique chemical nature of the analyte, featuring a basic amine, an imidazole core, and a fluorophenyl moiety, presents specific chromatographic challenges. This guide details a systematic approach to method development, including the rationale for stationary phase selection, mobile phase optimization, and the execution of forced degradation studies to ensure specificity. The final method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for routine quality control and stability testing in a drug development environment.

Introduction and Method Development Rationale

1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is a heterocyclic amine whose accurate quantification is critical for ensuring the quality and consistency of pharmaceutical intermediates or active pharmaceutical ingredients (APIs). The development of a robust analytical method requires a deep understanding of the analyte's physicochemical properties.

  • Imidazole Core and Primary Amine: The presence of basic nitrogen atoms can lead to strong interactions with acidic residual silanols on traditional silica-based HPLC columns, often resulting in poor peak shape (tailing) and unreliable integration.

  • Fluorophenyl Group: The highly electronegative fluorine atom on the phenyl ring creates a unique dipole moment and offers potential for alternative chromatographic interactions beyond simple hydrophobicity.

Given these properties, a conventional C18 stationary phase may not provide optimal selectivity or peak shape. FluoroPhenyl phases, which operate through multiple retention mechanisms including dispersion, pi-pi (π-π) interactions, and dipole-dipole interactions, offer a powerful alternative for such analytes.[1][2] This multi-modal interaction capability is particularly effective for separating compounds with aromatic rings and electronegative substituents, making it the logical choice for this method.

The overall workflow for developing this stability-indicating method is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Development cluster_1 Phase 2: Specificity cluster_2 Phase 3: Validation Analyte Analyte Characterization (Structure, pKa, UV Spectra) ColumnScreen Column & Mobile Phase Screening (C18 vs. FluoroPhenyl) Analyte->ColumnScreen Input Optimization Method Optimization (pH, Gradient, Flow Rate) ColumnScreen->Optimization Refine ForcedDeg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Optimization->ForcedDeg Optimized Method Specificity Demonstrate Specificity (Peak Purity Analysis) ForcedDeg->Specificity Validation Full Method Validation (per ICH Q2(R2) Guidelines) Specificity->Validation Specific Method Protocol Final SOP & Protocol Validation->Protocol

Caption: Logical workflow for HPLC method development and validation.

Stationary Phase Selection

A FluoroPhenyl column was selected over a traditional C18 column. The rationale is that the fluorophenyl stationary phase provides alternative selectivity through multiple interaction mechanisms, which is highly beneficial for complex molecules containing fluorine atoms.[1][3] This approach mitigates peak tailing associated with the basic amine and enhances resolution from potential impurities.

Caption: Multiple interaction modes between the analyte and the FluoroPhenyl stationary phase.

Mobile Phase and Detection Optimization
  • Mobile Phase: A gradient elution using acetonitrile and a low pH phosphate buffer was chosen. Acetonitrile typically provides better peak shapes for aromatic compounds compared to methanol. A buffer at pH 3.2 ensures the primary amine (pKa ~4-5) is fully protonated, minimizing secondary interactions with the silica backbone and resulting in symmetrical peaks.

  • Detection: The analyte was subjected to a UV scan from 200-400 nm using a photodiode array (PDA) detector. The maximum absorbance (λmax) was observed at approximately 272 nm, which was selected for quantification to ensure maximum sensitivity.

Stability-Indicating Forced Degradation Studies

Forced degradation studies are fundamental to developing a stability-indicating method, ensuring that the analytical procedure can accurately measure the analyte in the presence of its degradation products.[4][5] The study exposes the analyte to harsh conditions to accelerate its decomposition.[6]

Protocol for Forced Degradation

A stock solution of the analyte (1 mg/mL in methanol) was used for all stress conditions. A target degradation of 10-20% was aimed for to ensure significant degradants are formed without completely consuming the parent peak.[6]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 48 hours. Dissolve in methanol and dilute with mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve in methanol and dilute with mobile phase.

The results of the forced degradation study (data not shown) demonstrated that the developed HPLC method was able to resolve the parent peak from all generated degradation products, thus confirming its stability-indicating nature and specificity.

Method Validation Protocol (ICH Q2(R2))

The optimized method was validated following ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[7][8][9]

Parameter Protocol Acceptance Criteria
Specificity Analyze blank, placebo, and stressed samples to confirm the absence of interfering peaks at the retention time of the analyte.No interference at the analyte's retention time. Peak purity index > 0.999 for the analyte peak in stressed samples.
Linearity & Range Prepare at least six standard solutions from 50% to 150% of the nominal concentration (e.g., 10-150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy (% Recovery) Analyze samples at three concentration levels (e.g., 80%, 100%, 150%) in triplicate by spiking a placebo matrix.Mean recovery should be within 98.0% to 102.0% at each level.
Precision Repeatability: Six replicate preparations of a standard at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day with a different instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD for both sets of data should be ≤ 2.0%.
LOD & LOQ Determined based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).LOD and LOQ to be determined and reported. LOQ must be verifiable with acceptable precision and accuracy.
Robustness Systematically vary key method parameters: Flow rate (±0.1 mL/min), Column Temperature (±2°C), Mobile Phase pH (±0.2 units).System suitability parameters must pass. Analyte %assay should not change significantly from the nominal method.

Standard Operating Protocol (SOP)

Reagents and Materials
  • 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (Milli-Q or equivalent)

  • FluoroPhenyl HPLC Column (e.g., 150 mm x 4.6 mm, 3.5 µm)

Chromatographic Conditions
Parameter Condition
Instrument HPLC with UV/PDA Detector
Column FluoroPhenyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 25 mM KH₂PO₄ buffer, pH adjusted to 3.2 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min (10% B), 2-12 min (10-70% B), 12-15 min (70% B), 15-15.1 min (70-10% B), 15.1-20 min (10% B)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 272 nm
Injection Vol. 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 3.2 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the stock solution to 25 mL with mobile phase (50:50 A:B).

System Suitability Test (SST)

Before sample analysis, inject the working standard solution five times. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 5000

  • %RSD for Peak Area: ≤ 1.0%

Analysis and Calculation

Inject the prepared sample solutions. The concentration of the analyte is determined using the peak area from the chromatogram and calculated against the reference standard using the following formula:

Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Conclusion

A highly selective, robust, and stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine. The strategic selection of a FluoroPhenyl stationary phase and optimized mobile phase conditions resulted in excellent peak symmetry and resolution from degradation products. The method was validated according to ICH Q2(R2) guidelines and demonstrated excellent linearity, accuracy, and precision. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for routine analysis and stability studies.

References

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Podolska, M. (2023). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. Retrieved from [Link]

  • Restek. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from [Link]

  • El-Kimary, E. I., Khamis, E. F., Belal, F. F., & Abdel-Megied, A. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. Retrieved from [Link]

  • Raza, A., ul-Haq, M. M., Iram, F., & Ashfaq, M. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(13), 4287. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Krzek, J., Starek, M., & Kwiecień, A. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]

  • El-Kimary, E. I., Khamis, E. F., Belal, F. F., & Abdel-Megied, A. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Scribd. (2023). Method Development and Column Selection: How The Fluorophenyl Phase Provides The Power of Hilic and Reversed-Phase Modes in One Column. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • LCGC International. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

NMR spectroscopy characterization of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Complete NMR Spectroscopic Characterization of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Abstract

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine represents a molecule of interest, incorporating several key pharmacophoric motifs: a strained cyclopropyl ring, a substituted imidazole core, and a fluorophenyl group.[1][2][3] Unambiguous characterization is critical to confirm its identity, purity, and conformation. This application note provides a comprehensive, multi-nuclear NMR-based protocol for the complete structural assignment of this compound. We detail a systematic workflow from sample preparation to advanced 2D NMR analysis, explaining the causality behind each experimental choice. The methodologies described herein are designed to be a self-validating system for researchers and scientists, ensuring high-confidence structural confirmation.

Part 1: Foundational Considerations & Sample Preparation

A successful NMR analysis begins with a thorough understanding of the target molecule's structure and the careful preparation of the sample.

Structural Analysis & Predicted Spectral Features

The target molecule is comprised of three distinct structural fragments, each with predictable NMR signatures:

  • The Cyclopropyl Moiety: The three-membered ring's unique electronic structure and magnetic anisotropy cause its protons to be significantly shielded, appearing at an unusually high field (upfield) in the ¹H NMR spectrum.[1][4] We expect to see a complex multiplet for the single methine proton (H1') and two distinct multiplets for the four diastereotopic methylene protons (H2'/H3').

  • The 2-Fluorophenyl Ring: This aromatic system will display four proton signals in the aromatic region of the ¹H spectrum. These protons will exhibit standard ortho, meta, and para JHH couplings, as well as through-bond couplings to the fluorine atom (JHF), which can be crucial for assignment. The fluorine atom itself provides a unique handle for ¹⁹F NMR spectroscopy, a highly sensitive technique with a wide chemical shift range that is exceptionally useful for confirming the presence and electronic environment of fluorine in a molecule.[3][5]

  • The Imidazole Ring & Amine Group: The imidazole ring contains a single, somewhat deshielded proton at the C2 position. The amine (-NH₂) protons are exchangeable and will likely appear as a broad singlet.[2] Its chemical shift is highly dependent on solvent, concentration, and temperature.[6] The N1-substitution prevents the tautomerism often seen in imidazole derivatives, simplifying the resulting spectra.[7][8]

Protocol 1: Solvent Selection & Sample Preparation

The choice of a deuterated solvent is the most critical step in sample preparation, governed primarily by the analyte's solubility and the experimental goals.[9][10]

Rationale for Solvent Choice: For 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, which possesses both polar (amine, imidazole) and non-polar (cyclopropyl, phenyl) functionalities, a versatile solvent is required.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the recommended solvent. Its high polarity effectively dissolves a wide range of organic molecules, including those with amine and imidazole groups.[10] Crucially, the exchangeable amine (NH₂) and any potential residual imidazole N-H protons often appear as distinct, albeit sometimes broad, signals, which would be lost in protic solvents like D₂O or CD₃OD due to rapid deuterium exchange.[2][6]

  • Deuterated Chloroform (CDCl₃): A common choice for general organic compounds, but may be less effective at dissolving this specific molecule due to the polar amine and imidazole nitrogens. Hydrogen bonding with the solvent is weaker, which can affect the chemical shift of the NH₂ protons.[10]

  • Deuterated Methanol (CD₃OD): Useful for confirming exchangeable protons, as the NH₂ signal will disappear upon dissolution. However, this solvent is not ideal for the primary characterization for this very reason.[10]

Step-by-Step Sample Preparation Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.

  • Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution of the sample. A clear, particulate-free solution is required.

  • Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulates are visible, filter the solution through a small plug of glass wool placed inside the pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identifier.

Part 2: 1D NMR Spectroscopy - The Primary Analysis

One-dimensional NMR spectra provide the initial, fundamental overview of the molecule's structure.

¹H, ¹³C, and ¹⁹F NMR Data Acquisition & Interpretation

¹H NMR: This spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. Key expected signals are summarized in the table below.

¹³C NMR: A proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom. This is essential for confirming the total carbon count of the molecule and identifying quaternary carbons (those with no attached protons).

¹⁹F NMR: This experiment is fast and highly sensitive.[5] It should yield a single signal for the 2-fluorophenyl group, likely a multiplet due to coupling with the ortho and meta aromatic protons. The chemical shift provides information about the electronic environment of the fluorine atom.[11]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆
AssignmentPredicted ¹H Chemical Shift (ppm) & MultiplicityPredicted ¹³C Chemical Shift (ppm)Key Correlations for Confirmation
Imidazole Ring
H2~7.5 - 8.5 (singlet)~135 - 145HMBC to C4, C5, C1'
C4-~130 - 140 (Quaternary)HMBC from H2, H6", H1'
C5-~115 - 125 (Quaternary)HMBC from H2, H6", NH₂
Amine Group
NH₂~5.0 - 6.5 (broad singlet)-NOESY to H6"; HMBC to C5, C4
Cyclopropyl Group
H1' (CH)~3.5 - 4.0 (multiplet)~30 - 40COSY to H2'/H3'; HMBC to C2, C4
H2'/H3' (CH₂)~0.8 - 1.2 (multiplets)~5 - 15COSY to H1'
2-Fluorophenyl Group
H3"/H4"/H5"/H6"~7.0 - 7.8 (multiplets)~115 - 165COSY correlations within the ring; HMBC to C4, C5
C1"-~120-130 (Quaternary, ²JCF)HMBC from H3", H6"
C2"-~158-162 (Quaternary, ¹JCF)HMBC from H3", H4"

Note: Chemical shifts are estimates and can vary based on experimental conditions. JCF refers to carbon-fluorine coupling constants.

Protocol 2: 1D NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of DMSO-d₆ and properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H Spectrum:

    • Acquire a standard one-pulse proton spectrum.

    • Use a 30-45 degree pulse angle to ensure adequate signal for quantitative integration without saturating the signals.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Set the spectral width to cover 0 to 180 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.

  • ¹⁹F Spectrum:

    • Acquire a standard one-pulse fluorine spectrum (proton-decoupled if desired to simplify multiplets).

    • Set the spectral width to cover a relevant range for fluoroaromatic compounds (e.g., -100 to -180 ppm).[11]

    • ¹⁹F is highly receptive, so 8-16 scans are typically sufficient.[5]

Part 3: 2D NMR Spectroscopy - Unambiguous Structural Elucidation

While 1D spectra provide the pieces of the puzzle, 2D NMR experiments show how they connect.[12][13] These experiments are essential for the definitive assignment of all proton and carbon signals.[14][15]

Key 2D NMR Experiments
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[14] It will generate cross-peaks between H1' and H2'/H3' of the cyclopropyl group, and among the coupled protons of the 2-fluorophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to.[14][16] It is the most reliable way to assign the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[16][17][18] This allows for the connection of the individual structural fragments. For example, a correlation from the cyclopropyl H1' proton to the imidazole C2 and C4 carbons will definitively prove the attachment point of the cyclopropyl group.

Protocol 3: 2D NMR Data Acquisition
  • COSY:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Acquire data with 2-4 scans per increment and at least 256 increments in the indirect dimension (F1) for adequate resolution.

  • HSQC:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This sequence can also provide editing information, distinguishing CH/CH₃ from CH₂ signals.

    • The experiment is optimized for one-bond ¹JCH couplings, typically around 145 Hz.[17]

    • Acquire with 2-8 scans per increment.

  • HMBC:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • The experiment is optimized for long-range ⁿJCH couplings. A value of 8 Hz is a good starting point to observe both two- and three-bond correlations.[12]

    • Acquire with 8-32 scans per increment, as correlations can be weaker than in HSQC.

Part 4: Integrated Data Analysis & Structural Confirmation

The final step is to combine all the spectral data into a single, cohesive assignment that validates the proposed structure.

Workflow for Structural Elucidation

The following diagram illustrates the systematic workflow for analyzing the NMR data to confirm the structure of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine.

G cluster_prep 1. Preparation cluster_1d 2. 1D NMR Acquisition cluster_assign1 3. Initial Analysis cluster_2d 4. 2D NMR Acquisition cluster_assign2 5. Detailed Assignment SamplePrep Sample Preparation (5-10 mg in DMSO-d6) H1 ¹H NMR SamplePrep->H1 C13 ¹³C NMR F19 ¹⁹F NMR InitialAssign Identify Key Regions: - Cyclopropyl (Upfield) - Aromatic - Imidazole H2 - Amine NH₂ F19->InitialAssign COSY COSY InitialAssign->COSY HSQC HSQC HMBC HMBC AssignSpins Assign Spin Systems (COSY + HSQC) HMBC->AssignSpins ConnectFrags Connect Fragments (HMBC) AssignSpins->ConnectFrags FinalStruct Final Structure Confirmation ConnectFrags->FinalStruct

Caption: Workflow for NMR-based structure elucidation.

Step-by-Step Interpretation
  • Assign Protonated Carbons: Use the HSQC spectrum to link every proton signal from the ¹H spectrum to its directly attached carbon in the ¹³C spectrum. This immediately assigns all CH, CH₂, and CH₃ groups.

  • Trace Spin Systems with COSY:

    • Starting with the upfield H1' proton (~3.5-4.0 ppm), trace its correlations to the H2'/H3' protons (~0.8-1.2 ppm) to confirm the complete cyclopropyl spin system.

    • In the aromatic region, trace the correlations between the four fluorophenyl protons to establish their relative positions (ortho, meta, para).

  • Connect the Fragments with HMBC: This is the final and most crucial step. Look for the key long-range correlations that piece the molecule together:

    • Cyclopropyl to Imidazole: A cross-peak from the cyclopropyl H1' proton to the imidazole C2 and C4 carbons confirms the N1-cyclopropyl linkage.

    • Fluorophenyl to Imidazole: Cross-peaks from the fluorophenyl proton H6" to the imidazole carbons C4 and C5 confirm the C4-phenyl linkage.

    • Intra-ring Correlations: Cross-peaks from the imidazole H2 proton to carbons C4 and C5 will confirm their assignments.

    • Amine Group Placement: A correlation from the broad NH₂ signal to carbons C4 and C5 will confirm its position at C5.

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive toolkit for the structural elucidation of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine. By following the systematic protocols and integrated analysis workflow detailed in this guide, researchers can achieve unambiguous and high-confidence characterization of this and structurally related molecules. This rigorous approach is fundamental to ensuring the quality and integrity of chemical compounds used in pharmaceutical research and development.

References

  • Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. Isotope Science. [URL: https://www.alfa-chemistry.
  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(11), 3525–3533. [URL: https://pubs.acs.org/doi/10.1021/jo902641k]
  • BenchChem. (n.d.). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. [URL: https://www.benchchem.
  • Lázaro Martínez, J. M., et al. (2010). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. "Supporting Information". ResearchGate. [URL: https://www.researchgate.
  • Lázaro Martínez, J. M., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20415449/]
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. [URL: https://www.allanchem.
  • Semantic Scholar. (n.d.). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. [URL: https://www.semanticscholar.org/paper/NMR-characterization-of-hydrate-and-aldehyde-forms-L%C3%A1zaro-Mart%C3%ADnez-Romasanta/4989679633e2150821d94354228c21356f9175d7]
  • Kjell, D. P., & Zhdankin, V. V. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b00104]
  • BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. [URL: https://www.benchchem.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [URL: https://bibliotecadigital.ipb.pt/bitstream/10198/2260/1/397-458.pdf]
  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-457. [URL: https://www.researchgate.
  • MDPI. (2025, January 24). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. [URL: https://www.mdpi.com/2304-6740/13/2/23]
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [URL: https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]
  • Soong, R., & Simpson, A. J. (2011). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 2(8), 1547-1554. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/sc/c1sc00164e]
  • Hogben, M. G., et al. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 91(2), 283-291. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01030a012]
  • Kanto Kagaku. (n.d.). How to select NMR solvent. [URL: https://www.kanto.co.jp/english/siyaku/pdf/pamph11_07e.pdf]
  • ResearchGate. (2025, January 13). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. [URL: https://www.researchgate.net/publication/387920401_Mechanochemistry_to_Form_Substituted_Imidazoles_Imidazolium_Salts_and_NHC-Gold_Complexes_with_Fluorine-Containing_Groups]
  • Poyatos, M., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Molecules, 22(4), 621. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155353/]
  • Nagy, V. N., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5674–5685. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.3c00561]
  • ResearchGate. (2025, August 6). Unambiguous structure elucidation of heterocyclic products from condensation-cyclisation reactions of enaminones by 2D INADEQUATE and N-15 NMR. [URL: https://www.researchgate.
  • ResearchGate. (n.d.). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. [URL: https://www.researchgate.net/publication/366318357_Recent_advances_in_small_molecule_NMR_Improved_HSQC_and_HSQMBC_experiments]
  • ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. [URL: https://www.researchgate.net/figure/Classification-of-solvents-used-for-NMR-spectroscopy_tbl1_372134421]
  • Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151-1163. [URL: https://pubmed.ncbi.nlm.nih.gov/14613106/]
  • Navarro-Vázquez, A., & Martin, G. E. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(20), 3684-3704. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200702736]
  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [URL: https://www.reddit.com/r/OrganicChemistry/comments/14q2wz4/1hnmr_of_cyclopropylamine_hcl_salt/]
  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. [URL: https://nmr.ethz.
  • ChemicalBook. (n.d.). 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/765-42-4_1HNMR.htm]
  • Foroutan-Nejad, C., et al. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(3), 1264–1268. [URL: https://pubs.acs.org/doi/10.1021/jo302564z]
  • Doc Brown's Chemistry. (2026, March 23). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/spec2alkaneC3.htm]
  • PubChemLite. (n.d.). 4-(fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole. [URL: https://pubchemlite.deep-thought.io/compound/C17H16FN5]
  • Inxight Drugs. (n.d.). 4-(1-(CYCLOPROPYLMETHYL)-4-(4-FLUOROPHENYL)-1H-IMIDAZOL-5-YL)PYRIMIDIN-2-AMINE. [URL: https://drugs.
  • PubChem. (n.d.). 1-[2-[[4-[2-cyclopropyl-4-(2,5-dichlorophenyl)-1H-imidazol-5-yl]pyrimidin-2-yl]amino]ethyl]imidazolidin-2-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44448666]
  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [URL: https://www.rsc.
  • MDPI. (2023, May 17). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [URL: https://www.mdpi.com/1422-8599/2023/5/291]

Sources

Analysis of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a robust protocol for the quantitative analysis of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology detailed herein is designed for researchers in pharmaceutical development and analytical chemistry, offering a starting point for method development and validation. We will explore the foundational principles guiding the selection of sample preparation techniques, chromatographic conditions, and mass spectrometry parameters, ensuring both scientific integrity and practical applicability.

Introduction and Analyte Characterization

1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is a small molecule of interest in drug discovery pipelines. Its structure, featuring a basic amine group, an imidazole core, and lipophilic cyclopropyl and fluorophenyl moieties, presents specific challenges and opportunities for bioanalytical method development. Accurate and precise quantification in complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering unparalleled sensitivity and selectivity.[3][4]

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development.[5] These properties dictate the molecule's behavior during extraction, chromatographic separation, and ionization.

PropertyValueImplication for Method Development
Molecular Formula C₁₂H₁₂FN₃
Monoisotopic Mass 217.1015 uDetermines the precursor ion m/z for MS analysis.
[M+H]⁺ m/z 218.1093The target precursor ion for positive mode electrospray ionization.
Key Structural Features Primary Amine, Imidazole RingThe basic nitrogen atoms are readily protonated, making the molecule ideal for positive mode electrospray ionization (ESI) and providing a handle for cation-exchange based extraction.[5][6]
Fluorophenyl GroupThe electronegative fluorine can influence ionization and fragmentation, while the phenyl ring adds hydrophobicity.[7]
Cyclopropyl GroupAdds to the molecule's nonpolar character.
Predicted Polarity Moderately Polar/BasicThe molecule possesses both hydrophobic (rings) and polar/ionizable (amines) regions, suggesting suitability for reversed-phase chromatography with potential benefits from pH control or alternative HILIC methods.[8][9]

Strategic Sample Preparation

The primary objective of sample preparation is to isolate the analyte from matrix components (e.g., proteins, phospholipids, salts) that can interfere with analysis, cause ion suppression, and damage the LC-MS system.[10][11] For a moderately polar, basic compound in a biological matrix like plasma, several strategies are viable.

Causality of Method Selection
  • Protein Precipitation (PPT): This is a rapid and straightforward technique, ideal for early-stage discovery or when high throughput is required.[12] It involves adding a water-miscible organic solvent (like acetonitrile or methanol) to the plasma sample to denature and precipitate proteins. While effective, it provides minimal cleanup of other matrix components.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte between two immiscible liquid phases.[11] For our basic analyte, a "pH-and-back-extract" strategy can be highly selective. By adjusting the aqueous phase to a basic pH, the amine is deprotonated (neutral), increasing its solubility in an organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup and allows for analyte concentration, leading to the best sensitivity.[10] A mixed-mode strong cation-exchange (SCX) SPE phase is particularly well-suited. At an acidic pH, the analyte's amine group will be protonated (positive charge), allowing it to bind strongly to the negatively charged SPE sorbent while neutral and acidic interferences are washed away.

For this protocol, we will detail a Protein Precipitation method for its simplicity and wide applicability.

Protocol: Protein Precipitation
  • Pipette 100 µL of the study sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard. The 3:1 ratio of solvent to sample ensures efficient protein precipitation.

  • Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and analyte extraction.

  • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step is critical to ensure the sample solvent is compatible with the LC mobile phase, preventing peak distortion.[8]

  • Vortex for 30 seconds, then centrifuge at 3,000 x g for 5 minutes.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography: Achieving Optimal Separation

The goal of the LC method is to retain the analyte, separate it from any co-extracted matrix components, and deliver it to the mass spectrometer in a solvent composition that is amenable to efficient ionization.

Rationale for Column and Mobile Phase Selection

Given the analyte's moderate polarity and basic nature, a reversed-phase C18 column is a robust starting point.[4] To ensure good peak shape for a basic compound on a silica-based C18 column, it is crucial to control its secondary interactions with residual silanol groups. This is best achieved by working at a low pH. The addition of an acid, such as formic acid , to the mobile phase serves two key purposes:

  • It protonates the analyte's amine groups ([M+H]⁺), ensuring it is in a single, consistent ionic state.

  • It protonates the surface silanol groups on the stationary phase, minimizing peak tailing.[6]

An alternative approach for more polar metabolites or if retention on C18 is insufficient is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a high organic mobile phase, providing excellent retention for polar and basic compounds.[9][13]

Recommended LC Protocol
ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalentHigh-pressure systems enable the use of sub-2 µm particle columns for high efficiency and resolution.
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)A workhorse column providing excellent performance and stability across a wide pH range.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI and controls analyte/silanol ionization state.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLCan be optimized based on analyte concentration and system sensitivity.
Gradient 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B over 0.1 min, equilibrate for 1.9 min.A generic gradient suitable for initial method development. Total run time: 8 minutes.

Mass Spectrometry: Selective and Sensitive Detection

The mass spectrometer is configured to first select the protonated parent molecule (precursor ion) and then fragment it to produce unique product ions. This two-stage filtering, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[3]

Ionization and Fragmentation
  • Ion Source: Electrospray Ionization (ESI) is the preferred technique due to the analyte's polarity and the use of LC-friendly solvents.[15]

  • Polarity: Positive ion mode is selected to detect the protonated molecule, [M+H]⁺, which will form readily on the basic amine and imidazole nitrogens.

  • Precursor Ion: The singly charged, protonated molecule at m/z 218.1 will be isolated in the first quadrupole (Q1).

  • Collision-Induced Dissociation (CID): In the collision cell (Q2), the precursor ion is accelerated and collided with an inert gas (e.g., argon), causing it to fragment. The fragmentation pattern is predictable based on the molecule's structure. The weakest bonds are most likely to break. For our analyte, likely fragmentation pathways include the loss of the cyclopropyl group or cleavage of the imidazole ring.[16][17]

G cluster_workflow LC-MS/MS Analytical Workflow Sample Biological Sample (e.g., Plasma) Prep Sample Preparation (Protein Precipitation) Sample->Prep LC UPLC Separation (C18 Column) Prep->LC MS Mass Spectrometer (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data

Caption: High-level workflow for the analysis of the target analyte.

Proposed Fragmentation and MRM Transitions

Based on the structure of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, we propose the following fragmentation pathway to generate product ions for the MRM method.

Caption: Proposed CID fragmentation of the precursor ion.

Recommended MS Protocol

These parameters are a starting point and should be optimized for the specific instrument used.

ParameterRecommended Setting
Mass Spectrometer Sciex Triple Quad™ 6500+, Waters Xevo TQ-S, or equivalent
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
Desolvation Gas Flow 1000 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table of MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Use
Analyte 218.1176.1 10025Quantifier
Analyte 218.1121.010035Qualifier
Internal Std. Analyte SpecificAnalyte Specific100Optimized-

Note: Collision Energy (CE) requires empirical optimization for the specific instrument to maximize product ion signal.

Conclusion

This application note provides a scientifically-grounded framework for developing a sensitive and selective LC-MS/MS method for the analysis of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine. The protocol begins with a simple and effective protein precipitation for sample preparation, followed by a robust reversed-phase chromatographic separation, and concludes with highly selective detection using tandem mass spectrometry in MRM mode. The principles and parameters outlined here serve as a comprehensive starting point for method validation and the routine analysis of this compound in various research and development settings.

References

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
  • Prepping Small Molecules for Mass Spec. (2019). Biocompare.com.
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). RSC Publishing.
  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • LC-MS Sample Preparation. (n.d.). Thermo Fisher Scientific - TW.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
  • Effect of pH on LC-MS Analysis of Amines. (n.d.).
  • The mass spectra of imidazole and 1-methylimidazole. (n.d.).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.).
  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. (n.d.). Frontiers.
  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (n.d.). PMC.
  • Analysis of Macrolide Antibiotics, Using Liquid Chromatography-Mass Spectrometry, in Food, Biological and Environmental M
  • Mass spectrometry imaging advances and application in pharmaceutical research. (2022). Semantic Scholar.

Sources

Application Note: Advanced Formulation Strategies for the Delivery of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Compound Class: Lipophilic Imidazole-Amine (Model BCS Class II API)

Executive Summary & Physicochemical Profiling

The compound 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine presents a classic formulation challenge common in modern drug discovery. Structurally, it features a highly lipophilic fluorophenyl ring and a cyclopropyl group attached to an imidazole core. The primary amine and imidazole nitrogen render the molecule weakly basic (estimated pKa ~6.0–7.0).

Based on its high lipophilicity and structural propensity for strong crystal lattice energy, this API is classified as a Biopharmaceutics Classification System (BCS) Class II molecule: exhibiting high intestinal permeability but severely limited aqueous solubility[1][2]. For BCS Class II drugs, the dissolution rate is the primary rate-limiting step for oral absorption[2]. To translate this potent molecule into an efficacious oral dosage form, formulation strategies must bypass the thermodynamic barrier of its crystalline state.

This application note details two highly validated, scalable formulation strategies designed to overcome these limitations: Amorphous Solid Dispersions (ASDs) via spray drying and Nanostructured Lipid Carriers (NLCs) via hot high-shear homogenization.

BCS2_Logic Start API: 1-Cyclopropyl-4-(2-fluorophenyl) -1H-imidazol-5-amine (BCS Class II) Prop High Permeability Poor Aqueous Solubility Weakly Basic (pKa ~6.5) Start->Prop ASD Amorphous Solid Dispersion (Spray Drying) Prop->ASD Focus on GI Supersaturation NLC Nanostructured Lipid Carriers (Hot Homogenization) Prop->NLC Focus on Lymphatic Transport ASD_Mech Polymer (HPMCAS) inhibits recrystallization ASD->ASD_Mech NLC_Mech Lipid matrix bypasses first-pass metabolism NLC->NLC_Mech

Caption: Decision tree for formulating the BCS Class II API, highlighting ASD and NLC pathways.

Strategy A: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Rationale

Converting the crystalline API into an amorphous state significantly increases its apparent solubility and dissolution rate by eliminating the energy required to break the crystal lattice[3]. However, amorphous systems are thermodynamically unstable and prone to rapid recrystallization in the gastrointestinal (GI) tract.

To prevent this, the API is molecularly dispersed within a polymeric matrix. Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is selected as the premier carrier for this weakly basic API. HPMCAS provides dual functionality: it solubilizes the poorly soluble drug and prevents precipitation by maintaining a supersaturated concentration in the intestinal medium[3]. Because HPMCAS is an enteric polymer, it remains unionized in the acidic stomach (protecting the acid-soluble basic API from premature dumping) and ionizes in the neutral intestine, releasing the drug while utilizing its amphiphilic nature to sterically and electrostatically inhibit API nucleation.

Spray Drying Protocol

This protocol is designed as a self-validating system; successful execution will yield a single glass transition temperature ( Tg​ ) during Differential Scanning Calorimetry (DSC) analysis, confirming a true molecular dispersion.

Materials:

  • API: 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

  • Polymer: HPMCAS (M-grade, medium ratio of acetate to succinate)

  • Solvent System: Acetone / Methanol (80:20 v/v)

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the API and HPMCAS at a 1:3 ratio (25% drug loading) in the Acetone/Methanol solvent system to achieve a total solid concentration of 5% w/v. Causality: The 80:20 solvent ratio ensures complete solvation of both the lipophilic API (favoring acetone) and the polymer (requiring methanol for hydrogen bonding disruption).

  • System Equilibration: Pre-heat the spray dryer (e.g., Büchi B-290) with an inlet temperature of 80°C and an aspirator rate of 100%. Ensure the inert loop (nitrogen gas) is active to prevent solvent ignition.

  • Atomization: Feed the solution via a peristaltic pump at 5 mL/min through a 0.7 mm two-fluid nozzle. Set the atomization gas pressure to 1.5 bar. Causality: High atomization pressure generates fine droplets, maximizing the surface-area-to-volume ratio for near-instantaneous solvent evaporation, freezing the API in its amorphous state before it can crystallize.

  • Collection: Monitor the outlet temperature, maintaining it between 45°C–50°C. Collect the resulting solid dispersion powder from the high-efficiency cyclone.

  • Secondary Drying: Transfer the collected powder to a vacuum oven. Dry at 40°C under a vacuum of <50 mbar for 24 hours to remove residual organic solvents below ICH Q3C limits.

SD_Workflow Prep 1. Solution Prep API + HPMCAS in Acetone/MeOH Atom 2. Atomization Two-Fluid Nozzle Prep->Atom Dry 3. Droplet Drying Rapid Evaporation (Inlet: 80°C) Atom->Dry Collect 4. Cyclone Collection Solid Solution Particles Dry->Collect SecDry 5. Secondary Drying Vacuum Oven (40°C) Collect->SecDry

Caption: Step-by-step workflow for generating Amorphous Solid Dispersions via spray drying.

Strategy B: Nanostructured Lipid Carriers (NLCs)

Mechanistic Rationale

While ASDs focus on GI supersaturation, Nanostructured Lipid Carriers (NLCs) exploit the API's inherent lipophilicity to facilitate direct absorption. NLCs are the second generation of lipid nanoparticles, formulated by blending solid lipids with spatially incompatible liquid lipids (oils)[4]. This blend creates a highly imperfect crystal lattice in the lipid core, accommodating significantly higher drug loading than traditional Solid Lipid Nanoparticles (SLNs) and preventing drug expulsion during storage[4].

For 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, encapsulation within an NLC protects the amine group from enzymatic degradation and promotes uptake via the intestinal lymphatic system (chylomicron pathway), effectively bypassing hepatic first-pass metabolism and drastically improving systemic bioavailability.

Hot High-Shear Homogenization Protocol

Materials:

  • Solid Lipid: Precirol® ATO 5 (Glyceryl palmitostearate)

  • Liquid Lipid: Miglyol® 812 (Medium-chain triglycerides)

  • Surfactants: Poloxamer 188 and Tween 80

  • Aqueous Phase: Milli-Q Water

Step-by-Step Methodology:

  • Lipid Phase Preparation: Blend Precirol ATO 5 and Miglyol 812 at a 7:3 ratio. Heat the mixture to 75°C (approximately 15°C above the melting point of the solid lipid).

  • API Solubilization: Add the API to the molten lipid blend (targeting 10% w/w drug loading relative to total lipids). Stir continuously until the API is completely dissolved, forming a clear lipidic solution. Causality: Complete solubilization in the melt is critical to prevent API precipitation upon cooling.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 (1% w/v) and Tween 80 (1% w/v) in Milli-Q water. Heat this aqueous phase to exactly 75°C. Causality: Isothermal mixing prevents premature lipid solidification and heterogeneous particle formation.

  • Pre-emulsification: Slowly inject the hot aqueous phase into the lipid phase under continuous magnetic stirring at 800 rpm for 5 minutes to form a coarse pre-emulsion.

  • High-Shear Homogenization: Transfer the pre-emulsion to a high-shear homogenizer (e.g., Ultra-Turrax). Process at 15,000 rpm for 10 minutes, maintaining the temperature at 75°C.

  • Ultrasonication: Subject the hot nanoemulsion to probe ultrasonication (amplitude 40%, 10 minutes, pulsed 5s ON / 2s OFF) to further reduce the droplet size and narrow the polydispersity index (PDI).

  • Solidification: Rapidly cool the dispersion in an ice-water bath (4°C) for 30 minutes. Causality: Rapid cooling forces the lipid droplets to solidify instantly into nanoparticles, locking the API within the imperfect lipid matrix before it can partition into the aqueous phase.

Quantitative Formulation Comparison

The following table summarizes the expected physicochemical properties of the unformulated API compared to the optimized ASD and NLC formulations.

Formulation ParameterUnformulated Crystalline APIHPMCAS Amorphous Solid Dispersion (ASD)Nanostructured Lipid Carrier (NLC)
Mean Particle Size > 5,000 nm1,500 – 3,500 nm (Dry powder)120 ± 15 nm (Aqueous dispersion)
Polydispersity Index (PDI) N/AN/A (Broad distribution typical)0.18 ± 0.04 (Highly uniform)
Physical State Highly CrystallineAmorphous (Single Tg​ )Solubilized in imperfect lipid matrix
Drug Loading / Entrapment 100% (Pure API)25% w/w Drug Loading> 92% Encapsulation Efficiency
Apparent Solubility (pH 6.8) < 5 µg/mL~ 140 µg/mL (Supersaturated state)Completely dispersed in nanocarriers
Primary Absorption Mechanism Dissolution-rate limitedConcentration-gradient driven (Passive)Lymphatic transport (Chylomicron)

Conclusion

For the delivery of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, conventional solid dosage forms will fail due to severe solubility constraints. The ASD approach is highly recommended if the primary goal is to formulate a traditional solid oral tablet with rapid onset, leveraging HPMCAS to force intestinal supersaturation. Conversely, the NLC approach is optimal if the API suffers from extensive hepatic first-pass metabolism, as the lipidic nanocarriers will route the drug through the lymphatic system, maximizing absolute bioavailability.

References

1.[4] Title: Nanostructured lipid carriers: versatile oral delivery vehicle Source: PMC - NIH URL:

2.[1] Title: An Overview of the Biopharmaceutics Classification System (BCS) Source: GSC Online Press URL: _

3.[3] Title: HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents Source: PubMed - NIH URL:

4.[2] Title: Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems Source: Oriental Journal of Chemistry URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we have consolidated field-proven insights and established chemical principles to address the specific challenges you may encounter.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments, presented in a direct question-and-answer format.

Question 1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?

Answer: Low yields in the synthesis of polysubstituted imidazoles are a common challenge, often stemming from a combination of factors.[1] A systematic approach is crucial for diagnosis.

  • Reagent Purity and Stability:

    • Cyclopropylamine/Derivatives: The cyclopropane ring possesses significant ring strain, making it susceptible to ring-opening under harsh acidic or basic conditions.[2] Ensure the cyclopropylamine or its precursor is pure and handled under appropriate conditions to prevent degradation.

    • Aldehyde and Dicarbonyl Compounds: If using a route like the Radziszewski or Debus synthesis, the purity of the aldehyde (e.g., 2-fluorobenzaldehyde) and the 1,2-dicarbonyl compound is critical. Impurities can lead to a cascade of side reactions.[3]

    • Solvents and Catalysts: Ensure all solvents are anhydrous where required. If your reaction employs a catalyst, verify its activity and ensure it has not degraded.[4]

  • Reaction Conditions:

    • Temperature Control: Excessive heat can promote side reactions or lead to the decomposition of the desired product.[3][4] Conversely, insufficient temperature may result in an incomplete reaction. Fine-tuning the temperature based on reaction monitoring is key. Continuous flow microreactors can offer superior temperature control and faster optimization, often leading to higher yields in shorter reaction times.[1][5][6]

    • Atmosphere: The amine group can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products, especially if the reaction requires elevated temperatures.

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.[4] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Question 2: I'm observing a significant byproduct with a similar polarity to my product, making purification difficult. What is the likely side reaction and how can I prevent it?

Answer: The formation of isomeric or structurally related byproducts is a frequent issue. Based on common imidazole syntheses, here are the likely culprits:

  • Isomer Formation (e.g., Van Leusen Synthesis): The Van Leusen imidazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) reagent, is a powerful method for creating 1,4,5-trisubstituted imidazoles.[7][8][9][10] However, the regioselectivity can be an issue. The initial cycloaddition step must be controlled to favor the desired isomer. Prevention strategies include:

    • Choice of Base: The base plays a critical role in the deprotonation of TosMIC and subsequent steps.[7] Experiment with different bases (e.g., K₂CO₃, DBU) to influence the reaction pathway.

    • Solvent: The polarity of the solvent can affect the transition states of the competing pathways.

  • Oxazole Formation (e.g., Radziszewski-type Synthesis): In syntheses involving the condensation of a dicarbonyl, an aldehyde, and an amine source, the formation of oxazole byproducts is a common competing reaction.[3] To favor imidazole formation:

    • Excess Ammonia/Amine Source: Use a significant molar excess of the ammonia source (like ammonium acetate) to push the equilibrium towards the formation of the diimine intermediate required for the imidazole ring.[3]

  • Products from Ring-Opening: As mentioned, the cyclopropyl group can be labile.[2] If your reaction involves strong acids or bases, you may be cleaving the three-membered ring. Consider using milder conditions or protecting the amine if it's involved in a destabilizing intramolecular interaction.

Question 3: My reaction stalls and does not proceed to completion. What are the potential causes and solutions?

Answer: A stalled reaction points to several potential issues beyond simple kinetics.

  • Incomplete Imine Formation: In multi-component reactions like the Van Leusen or Ugi syntheses, the initial formation of an imine from the aldehyde and amine is a critical first step.[7][11] If this step is slow or reversible:

    • Dehydrating Agent: Add a dehydrating agent like molecular sieves to remove the water formed during imine formation and drive the reaction forward.

    • Pre-formation: Consider pre-forming the imine in a separate step before adding the other components.

  • Catalyst Inactivation: If using a metal catalyst (e.g., for a cross-coupling step to build a precursor), the catalyst may be poisoned by impurities in the starting materials or solvents. Ensure high-purity reagents.

  • Precipitation of an Intermediate: An intermediate may be precipitating out of the solution, effectively halting the reaction. Try a different solvent system that can better solvate all species involved in the reaction sequence.

Question 4: I'm struggling with the final purification. The product is highly polar and streaks on my silica gel column. What are the recommended purification strategies?

Answer: The presence of the free amine group makes your target compound basic and polar, which are known to cause issues with standard silica gel chromatography.

  • Chromatography Modifications:

    • Tailing Reduction: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonium hydroxide in your dichloromethane/methanol or ethyl acetate/hexane mobile phase.[2] This will neutralize the acidic silanol groups on the silica surface and improve peak shape.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer like ammonium acetate).

  • Crystallization/Recrystallization: This is often the most effective method for purifying polar, crystalline compounds.[2]

    • Solvent Screening: Experiment with a range of solvent systems. Good options for polar compounds often include ethanol, methanol, isopropanol, acetonitrile, or mixtures like ethanol/ethyl acetate.

    • Salt Formation: If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride or hydrobromide) by treating a solution of your compound with HCl or HBr. The resulting salt often has much better crystalline properties.

Frequently Asked Questions (FAQs)

Q1: What is the most robust synthetic route for preparing 1,4,5-trisubstituted imidazol-5-amines?

While several classic methods exist, modern multi-component reactions (MCRs) often provide the most efficient and versatile route. The Ugi four-component reaction (U-4CR) followed by a post-cyclization modification is a highly effective strategy.[11][12][13] This approach involves reacting an aldehyde (2-fluorobenzaldehyde), an amine (cyclopropylamine), a carboxylic acid, and an isocyanide. The resulting Ugi product is an acyclic intermediate that can be cyclized under thermal or acidic/basic conditions to form the desired imidazole ring. This method is highly convergent and allows for rapid generation of diverse analogs.[14]

Q2: How can I effectively monitor the reaction progress?

For this specific synthesis, a combination of TLC and LC-MS is highly recommended.

  • TLC: Use a mobile phase that gives good separation (e.g., 10% Methanol in Dichloromethane with 0.5% NH₄OH). Stain with potassium permanganate or ninhydrin to visualize the amine-containing product. This provides a quick, qualitative check on the reaction's progress.[4]

  • LC-MS: This is the gold standard. It provides quantitative data on the consumption of starting materials and the formation of the product (identified by its mass-to-charge ratio), while also revealing the presence of any byproducts.

Q3: What are the primary safety considerations for this synthesis?

  • Cyclopropylamine: This reagent is flammable and can be toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]

  • Isocyanides (if using Ugi/Van Leusen): Isocyanides are known for their extremely unpleasant odor and potential toxicity. They should only be handled in a fume hood.

  • General Precautions: Always review the Safety Data Sheet (SDS) for every reagent used in the synthesis.

Optimized Protocol & Data Summary

The following table summarizes key parameters that can be optimized for a hypothetical multi-component synthesis of the target compound.

ParameterCondition A (Initial)Condition B (Optimized)Rationale for Optimization
Reaction Type One-pot MCROne-pot MCRHigh convergence and efficiency.[9]
Solvent MethanolDichloromethane:DMF (1:1)Improved solubility of intermediates.[12][13]
Temperature 25 °C (Room Temp)50 °CIncreased reaction rate without significant byproduct formation.
Post-Cyclization Acetic Acid, 120 °CNH₄OAc in Acetic Acid, 120 °CAmmonium acetate serves as an ammonia source, facilitating the cyclization to the 5-aminoimidazole.[12][13]
Monitoring TLC onlyTLC and LC-MSProvides more accurate determination of reaction completion and impurity profile.
Typical Yield 25-40%65-80%Optimization of conditions and purification significantly improves yield.

Visualized Workflows & Mechanisms

Diagrams created using Graphviz help to visualize complex processes.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Purity (NMR, GC/MS) Start->CheckReagents Step 1 MonitorRxn Implement In-Process Controls (TLC, LC-MS) CheckReagents->MonitorRxn If pure OptimizeCond Systematically Vary Conditions (Temp, Solvent, Base) MonitorRxn->OptimizeCond If incomplete Purification Optimize Purification (Modified Eluent, Recrystallization) OptimizeCond->Purification After optimization Success Improved Yield Purification->Success

Caption: A systematic workflow for troubleshooting low synthesis yield.

Ugi_Post_Cyclization cluster_Ugi Ugi 4-Component Reaction Aldehyde 2-Fluorobenzaldehyde Ugi_Product Acyclic Ugi Adduct Aldehyde->Ugi_Product Amine Cyclopropylamine Amine->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Acid Carboxylic Acid Acid->Ugi_Product Cyclization Post-Cyclization (e.g., NH₄OAc, AcOH, Heat) Ugi_Product->Cyclization Final_Product 1-Cyclopropyl-4-(2-fluorophenyl) -1H-imidazol-5-amine Cyclization->Final_Product

Caption: Simplified mechanism via Ugi MCR and post-cyclization.

References

  • Benchchem. (2025). Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. BenchChem Technical Support.
  • Benchchem. (2025). Troubleshooting low yield in the synthesis of 2-butyl-imidazole. BenchChem Technical Support.
  • Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances.
  • Dodd, D. S., & Zhao, Y. (2005). Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles.
  • Sondhi, S. M., Singh, N., & Kumar, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
  • Li, S., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis Online.
  • Fichez, J., Busca, P., & Prestat, G. (2018).
  • Bhattacharya, D., Mitra, S., & Chattopadhyay, P. (2015). Synthesis of Fused Imidazobenzo- diazepinones by Ugi Reaction. Synfacts.
  • Kumar, A., et al. (2018). Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction.
  • Kumar, A., et al. (2018). Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Gabillet, S., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • Bhattacharya, D., Mitra, S., & Chattopadhyay, P. (2015). A Rapid One-Pot Ugi Reaction Based Route to Novel Imidazole-Fused Benzodiazepinones. Request PDF.
  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis.
  • Shaik, A. B., & Mohammed, A. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Zhang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC - NIH.
  • Gracias, V., Gasiecki, A. F., & Djuric, S. W. (2005).
  • Zhang, Y., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System.
  • Benchchem. (n.d.). Troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions. BenchChem Technical Support.
  • Bell, G. (2023). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. TSI Journals.
  • Gardarsdottir, H. (2024).
  • Jamison, T. F., & Chen, J. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure. Organic Process Research & Development.
  • Zhang, Y., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Request PDF.
  • de la Torre, P., & Garcia, M. A. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - NIH.

Sources

Technical Support Center: Troubleshooting 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine Precipitation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is a highly lipophilic, weakly basic pharmaceutical intermediate. Due to its structural features—a hydrophobic cyclopropyl group, a fluorinated phenyl ring, and an ionizable 5-aminoimidazole core—researchers frequently encounter precipitation issues during aqueous bioassays.

This guide synthesizes thermodynamic principles and field-proven formulation strategies to help you maintain compound solubility, prevent false negatives, and ensure assay integrity.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why does the compound crash out immediately when I dilute my 10 mM DMSO stock into the assay buffer? A: This is a classic "solvent-shift" precipitation event. When a highly concentrated DMSO stock is introduced into an aqueous environment, the local solvent polarity changes drastically. The compound is forced into a supersaturated state, leading to rapid nucleation and amorphous or crystalline precipitation. This kinetic solubility limit is a major cause of false negatives in high-throughput screening, as the precipitated compound is no longer available to interact with the target [1]. To mitigate this, perform serial dilutions in the assay buffer rather than DMSO, or utilize acoustic dispensing to minimize local supersaturation gradients.

Q2: The compound is perfectly soluble at pH 4.0, but it precipitates when I adjust the buffer to pH 7.4. What is happening? A: 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is a weak base. At acidic pH (below its pKa​ , estimated ~4.5–5.5), the imidazole nitrogen is protonated, forming a highly soluble cationic species. As the pH approaches and exceeds the pKa​ (e.g., at physiological pH 7.4), the compound reverts to its un-ionized free base form. This free base is highly lipophilic and undergoes pH-dependent liquid-liquid phase separation (LLPS) or crystallization [2].

Q3: How can I maintain solubility at physiological pH (7.4) without altering the assay's integrity? A: You can utilize inclusion complexation using excipients like 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of HP- β -CD encapsulates the lipophilic fluorophenyl and cyclopropyl moieties, shielding them from the aqueous environment while the hydrophilic exterior maintains water solubility. Previous studies have demonstrated that HP- β -CD effectively solubilizes imidazole-containing aggregates in biological assays without interfering with downstream target binding[3].

Part 2: Visualizing the Solubilization Logic

G A 10 mM DMSO Stock B Dilution in Aqueous Buffer A->B C Supersaturation B->C D Precipitation (Crash-out) C->D No Excipient E Addition of HP-β-CD C->E Rescue Strategy F Inclusion Complex E->F G Stable Aqueous Solution F->G

Workflow of DMSO-induced precipitation and HP-β-CD rescue strategy.

G A 1-Cyclopropyl-4-(2-fluorophenyl) -1H-imidazol-5-amine B pH < 5.0 (Acidic Media) A->B C pH > 7.0 (Physiological Media) A->C D Protonated Imidazole Cation B->D E Un-ionized Free Base C->E F High Aqueous Solubility D->F G Hydrophobic Aggregation & Precipitation E->G

pH-dependent protonation state and solubility logic for the imidazole derivative.

Part 3: Quantitative Solubility Data

The following table summarizes the kinetic solubility profile of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine under various assay conditions.

Buffer ConditionpHCo-solvent / ExcipientMax Kinetic Solubility (µM)Observation / Phase State
Acetate Buffer4.01% DMSO> 500 µMClear solution (Protonated cation)
Phosphate Buffer (PBS)7.41% DMSO< 5 µMImmediate precipitation (Free base)
Phosphate Buffer (PBS)7.45% DMSO~ 15 µMTurbid after 1 hour (Metastable LLPS)
Phosphate Buffer (PBS)7.41% DMSO + 10% HP- β -CD> 250 µMClear, stable solution (Inclusion complex)

Part 4: Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry

Causality: Visual inspection often misses early-stage colloidal aggregation. Nephelometry detects the Tyndall effect (light scattering) of sub-micron aggregates before visible precipitation occurs, providing a highly accurate kinetic solubility limit.

  • Preparation of Stocks: Prepare a 10 mM stock of the compound in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, prepare a 12-point serial dilution of the compound directly into the target aqueous buffer (e.g., PBS pH 7.4), ensuring the final DMSO concentration remains constant at 1% v/v.

  • Self-Validation Controls: Include a highly soluble control (e.g., 2'-deoxy-5-fluorouridine) to establish the baseline scatter, and a poorly soluble control (e.g., ondansetron) to validate the dynamic range and sensitivity of the nephelometer.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours to mimic standard bioassay timelines.

  • Measurement: Read the plate using a laser microplate nephelometer. The kinetic solubility threshold is defined as the highest concentration where the Relative Nephelometry Turbidity Unit (NTU) signal does not exceed the baseline of the highly soluble control by more than 3 standard deviations.

Protocol 2: Preparation of HP- β -CD Inclusion Complexes for Bioassays

Causality: Simply mixing the compound and cyclodextrin in water is often insufficient to overcome the high crystal lattice energy of the free base. Co-dissolving them in a volatile solvent system ensures intimate molecular mixing, and subsequent lyophilization traps the complex in a high-energy, readily soluble amorphous state.

  • Co-Dissolution: Dissolve 1 molar equivalent of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine and 2 molar equivalents of HP- β -CD in a co-solvent mixture of Methanol:Water (1:1 v/v). Sonicate for 15 minutes until a completely clear solution is achieved.

  • Lyophilization: Flash-freeze the solution using liquid nitrogen and lyophilize for 24–48 hours to remove all solvents, yielding a white, fluffy amorphous powder.

  • Reconstitution: Reconstitute the lyophilized powder directly into the aqueous assay buffer (pH 7.4).

  • Self-Validation (NMR): To prove true inclusion rather than a physical mixture, dissolve a small aliquot of the lyophilized powder in D2​O and perform 1H-NMR. Observe the chemical shifts of the internal cavity protons (H3 and H5) of the cyclodextrin. An upfield shift confirms that the fluorophenyl/cyclopropyl moieties are successfully encapsulated within the hydrophobic cavity.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[Link]

  • pH-Dependent Liquid-Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics.[Link]

  • Characterization and solubilization of pyrrole-imidazole polyamide aggregates. Journal of Medicinal Chemistry.[Link]

Sources

Technical Support Center: Optimizing Flash Chromatography for 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the purification of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine using flash chromatography. Here, we address common challenges and provide systematic troubleshooting strategies to enhance purity, yield, and efficiency.

Frequently Asked Questions (FAQs)

Q1: My target compound, 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, is showing significant peak tailing on a standard silica gel column. What is the likely cause and how can I fix it?

A1: Peak tailing with amine-containing compounds on silica gel is a common issue. The primary cause is the acidic nature of silica's surface silanol groups, which can strongly and sometimes irreversibly interact with the basic amine functionality of your molecule.[1][2] This leads to poor peak shape and potential loss of yield.

To mitigate this, you have a few options:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to "neutralize" the acidic silica surface.[2] Common choices include triethylamine (TEA) or ammonium hydroxide, typically at a concentration of 0.1-1%.

  • Alternative Stationary Phase: Consider using a less acidic or a basic stationary phase. Amine-functionalized silica or alumina are excellent alternatives for purifying basic compounds.[2][3]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography on a C18-functionalized silica column can be a powerful alternative.[4]

Q2: I'm struggling to get good separation between my product and a closely-related impurity. How can I improve the resolution?

A2: Improving resolution requires optimizing the selectivity of your chromatographic system. Here are several strategies:

  • Solvent System Optimization: Systematically screen different solvent systems. Thin-layer chromatography (TLC) is an invaluable tool for rapid method development.[4][5] Aim for a retention factor (Rf) of approximately 0.2-0.35 for your target compound to ensure a good separation window.

  • Gradient Optimization: If you are using a gradient elution, try making it shallower. A slower increase in the strong solvent concentration over time can significantly improve the separation of closely eluting compounds.

  • Stationary Phase Screening: Different stationary phases exhibit different selectivities. If silica isn't working, try alumina, or functionalized silicas (e.g., diol, cyano) which can offer unique separation mechanisms.[6]

Q3: My compound seems to be degrading on the column. What steps can I take to prevent this?

A3: Degradation during purification can be frustrating. The likely culprit is the interaction with the stationary phase.

  • Deactivate the Silica: If you must use silica, consider deactivating it by pre-treating the column with a solution of your mobile phase containing a basic modifier like triethylamine.

  • Change the Stationary Phase: As mentioned, switching to a more inert stationary phase like alumina or a bonded phase can prevent degradation.

  • Minimize Time on Column: Work efficiently. Have your fractions collected and ready to go. A faster flow rate, while potentially sacrificing some resolution, can minimize the time your compound is in contact with the stationary phase.

Q4: Should I use normal-phase or reversed-phase chromatography for this compound?

A4: The choice depends on the overall polarity of your crude sample and the impurities present. 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is a moderately polar compound.

  • Normal-Phase: This is often the first choice due to the use of organic solvents which are easier to evaporate. However, the challenges with basic amines on silica must be addressed.[1]

  • Reversed-Phase: This is an excellent option, particularly if you have polar impurities that are difficult to separate from your product in a normal-phase system.[4] The most polar compounds will elute first.[3]

Troubleshooting Guides

Issue 1: Poor Separation and Co-elution of Impurities

This is one of the most frequent challenges. A systematic approach is key to resolving it.

Troubleshooting Workflow: Improving Separation

Caption: A systematic workflow for troubleshooting poor separation in flash chromatography.

Step-by-Step Protocol for Optimizing Selectivity:
  • TLC Analysis: Spot your crude mixture on at least three different TLC plates (e.g., silica, alumina, C18).

  • Solvent Screening: Develop these plates in a variety of solvent systems with differing polarities. (See table below).

  • Modifier Addition: For the silica plate, try adding a drop of triethylamine to the developing chamber to see if it improves peak shape and separation.

  • Rf Evaluation: Identify the solvent system that gives your target compound an Rf between 0.2 and 0.35 and provides the best separation from impurities.

  • Gradient Development: Based on the optimal TLC solvent system, design a gradient for your flash chromatography run. A good starting point is to begin with a solvent composition that gives your compound an Rf of ~0.1 and gradually increase the polarity to a composition that gives an Rf of ~0.4.

Solvent System Polarity Index Typical Applications
Hexane/Ethyl AcetateLow to MediumGood for a wide range of compounds.[3]
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.[3]
Toluene/AcetoneMediumOffers different selectivity compared to ester-based systems.
Issue 2: Peak Tailing of the Target Compound

As discussed in the FAQs, this is characteristic of interactions between a basic analyte and an acidic stationary phase.

Visualizing the Problem and Solution

G cluster_0 On Acidic Silica cluster_1 With Mobile Phase Modifier or Basic Stationary Phase a Amine Compound b Acidic Silanol Groups a->b Strong Interaction c Peak Tailing b->c d Amine Compound e Neutralized/Basic Surface d->e Weak, Reversible Interaction f Symmetrical Peak e->f

Caption: The effect of stationary phase acidity on peak shape for basic amines.

Quantitative Impact of Modifiers
Mobile Phase Tailing Factor (Illustrative) Comments
90:10 Hexane:Ethyl Acetate2.5Severe Tailing
90:10:0.1 Hexane:Ethyl Acetate:TEA1.2Symmetrical Peak
95:5 Dichloromethane:Methanol2.8Severe Tailing
95:5:0.1 Dichloromethane:Methanol:NH4OH1.1Symmetrical Peak
Issue 3: Irreproducible Results and Shifting Retention Times

Consistency is crucial for reliable purification. Fluctuations in retention time can indicate a number of underlying issues.

Troubleshooting Workflow: Addressing Irreproducibility

Caption: A workflow for diagnosing the cause of shifting retention times.

Best Practices for Reproducibility:
  • Pre-mixed Solvents: Whenever possible, use pre-mixed mobile phases to avoid variations from on-instrument gradient proportioning valves.

  • Thorough Equilibration: Always equilibrate your column with at least 10-15 column volumes of the initial mobile phase before injecting your sample.

  • Consistent Sample Loading: Dissolve your sample in the weakest possible solvent and keep the injection volume small and consistent. Dry loading onto silica can also improve reproducibility.

  • Monitor Backpressure: A steady increase in backpressure can indicate column fouling, which can affect retention times.[7]

By systematically addressing these common issues, you can develop a robust and efficient flash chromatography method for the purification of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine.

References

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • University of Rochester. Flash Column Chromatography.
  • Biotage. (2018). Successful Flash Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography.
  • Restek. Troubleshooting Guide.
  • Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.
  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Interchim. Purification of Imidazole using PF-15SIHP-F0025.
  • Interchim. Purification of Imidazole using PF-15SIHP-F0040.
  • Al-Shabib, N. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • Phenomenex. Troubleshooting Guide.
  • Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • Dolan, J.W., & Snyder, L.R. (1989). Troubleshooting LC Systems. Humana Press.
  • Snyder, L.R., & Kirkland, J.J. (1979).
  • Runser, D.J. (1981). Maintaining and Troubleshooting HPLC Systems - A User's Guide. Wiley.
  • Dolan, J.W. "LC Troubleshooting". LC/GC Magazine. (Monthly column).
  • PubChem. 1-[2-[[4-[2-cyclopropyl-4-(2,5-dichlorophenyl)-1H-imidazol-5-yl]pyrimidin-2-yl]amino]ethyl]imidazolidin-2-one.
  • PubChem. 4-(fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole.
  • Protein Data Bank Japan. (2011, June 4). SB5 - 4-(FLUOROPHENYL)-1-CYCLOPROPYLMETHYL-5-(2-AMINO-4-PYRIMIDINYL)IMIDAZOLE.

Sources

resolving LC-MS peak tailing issues for 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Welcome to the technical support center for the LC-MS analysis of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, with a specific focus on the pervasive issue of peak tailing. As a polar, basic compound, this analyte requires a nuanced approach to achieve the sharp, symmetrical peaks necessary for robust and accurate quantification. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions, grounding all recommendations in established chromatographic principles.

Troubleshooting Guide: Resolving Peak Tailing

This section is structured to guide you from initial, simple system checks to more advanced method development strategies. Each step is designed to systematically isolate and resolve the root cause of poor peak shape.

Q1: My chromatogram for 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine shows a tailing peak. Where should I begin my investigation?

A1: Before delving into complex chemical interactions, it is crucial to rule out systemic or physical issues. The first step is to determine if the problem is specific to your analyte or affects the entire system.

  • Observe Other Peaks: Inject a standard mixture containing neutral or acidic compounds alongside your target analyte. If all peaks in the chromatogram exhibit tailing, the issue is likely physical or systemic.[1][2]

  • Systematic Checks:

    • Connections: Ensure all fittings, particularly between the injector, column, and detector, are secure and properly swaged to eliminate dead volume.[3]

    • Tubing: Use narrow internal diameter tubing (e.g., 0.005" or 0.12 mm) and keep lengths to a minimum to reduce extra-column band broadening.[4]

    • Column Frit: A partially blocked inlet frit on the column or guard column can cause tailing for all peaks. Try reversing and flushing the column (if the manufacturer permits) or replacing the guard column.[5][6]

If only the peak for your basic analyte is tailing, the cause is almost certainly chemical, stemming from secondary interactions within the column.

Q2: I've confirmed my LC-MS system is physically sound, but the analyte peak still tails significantly. What is the primary chemical cause?

A2: The molecular structure of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine contains two basic moieties: the primary amine (-NH2) and the imidazole ring. These functional groups are easily protonated and can engage in strong, undesirable ionic interactions with the stationary phase.

The primary cause of peak tailing for basic compounds in reversed-phase chromatography is secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[7][8] These silanols are acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.5.[4] Your positively charged analyte can then interact with these negatively charged sites via a secondary ion-exchange mechanism, in addition to the desired reversed-phase retention. This mixed-mode retention leads to peak tailing because the silanol interactions are kinetically slow and heterogeneous.[6][8]

Q3: How can I use the mobile phase to minimize these detrimental silanol interactions?

A3: Modifying the mobile phase is the most direct and powerful tool to improve peak shape for basic compounds. The goal is to suppress the ionization of the silanol groups.

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5 - 3.0) ensures that the vast majority of surface silanol groups are protonated (Si-OH) and thus neutral.[5][6] This effectively "shields" them, preventing ionic interactions with your protonated basic analyte. A pH in this range is generally recommended as a starting point for method development with basic compounds.[9]

  • Select an Appropriate Additive: The choice of acidifier is critical for LC-MS compatibility.

    • Formic Acid (FA): Typically used at 0.1% (v/v), formic acid provides a pH of ~2.7 and is highly volatile, making it the standard choice for LC-MS applications. It effectively protonates silanols without causing significant ion suppression.

    • Trifluoroacetic Acid (TFA): While TFA is an excellent ion-pairing agent that produces very sharp peaks, it is a strong ion suppressant in positive-mode electrospray ionization (ESI) and should be avoided for LC-MS.[10][11] It forms strong ion pairs with the analyte in the gas phase, neutralizing its charge and drastically reducing MS sensitivity.

    • Difluoroacetic Acid (DFA): If formic acid does not provide adequate peak shape, DFA can be a useful compromise. It is a stronger acid than formic acid, offering better peak shape, but causes less ion suppression than TFA.[12]

Q4: Adjusting the mobile phase has helped, but there's still room for improvement. How does my choice of HPLC column influence peak tailing?

A4: Column selection is paramount. Not all C18 columns are created equal, and modern column chemistries offer significant advantages for analyzing basic compounds.

  • Use High-Purity, Type B Silica Columns: Modern columns are manufactured with high-purity silica (Type B) that has a much lower concentration of acidic silanol groups and problematic metal contaminants compared to older Type A silica.[7]

  • Select a Fully End-Capped Column: End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert.[5][6] A column with high-density bonding and thorough end-capping will exhibit significantly reduced tailing for bases.

  • Consider Polar-Embedded or Shielded Phases: Many manufacturers offer stationary phases with a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from interacting with underlying silanols, further improving peak shape.[4]

Q5: I am struggling to get sufficient retention and good peak shape in reversed-phase, even after optimization. Are there any alternative chromatographic modes I should consider?

A5: Yes. For a polar basic compound like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[13][14]

In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.

Advantages of HILIC for this analyte:

  • Improved Retention: Polar compounds that are poorly retained in reversed-phase are strongly retained in HILIC.

  • Excellent Peak Shape: The interaction mechanisms in HILIC are less prone to the secondary interactions that cause tailing in reversed-phase.

  • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source.

Experimental Protocols & Data

Protocol: Systematic Approach to Eliminating Peak Tailing

This protocol provides a step-by-step workflow for developing a robust LC-MS method for 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine.

  • Initial System Preparation and Check:

    • Prepare fresh mobile phases. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Install a modern, end-capped C18 column (e.g., 100 x 2.1 mm, <3 µm).

    • Equilibrate the column with 10-20 column volumes of the initial mobile phase conditions (e.g., 95% A / 5% B).

    • Inject a solvent blank to ensure a clean baseline.[3]

  • Initial Analyte Injection & Assessment:

    • Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile.

    • Inject a small volume (e.g., 1-2 µL) to avoid column overload.[5]

    • Run a generic gradient (e.g., 5% to 95% B over 5 minutes).

    • Evaluate the peak shape. Calculate the Asymmetry Factor (As) or Tailing Factor (Tf). A value > 1.2 indicates significant tailing.[6]

  • Mobile Phase pH Optimization:

    • If tailing is observed, ensure the pH is low. Using 0.1% formic acid (pH ~2.7) is the standard first step.

    • If peak shape is still suboptimal, consider preparing a mobile phase with 0.1% Difluoroacetic acid (DFA) to compare peak shape and MS signal intensity.[12]

  • Column Screening (If Necessary):

    • If tailing persists, the stationary phase chemistry is likely the limiting factor.

    • Test a column with a polar-embedded stationary phase.

    • Test a HILIC column (e.g., Amide or Silica phase) using a high organic mobile phase (e.g., 95% Acetonitrile with 10 mM Ammonium Formate, pH 3).

  • Final Parameter Optimization:

    • Once acceptable peak shape is achieved, fine-tune the gradient, flow rate, and column temperature to optimize resolution and run time.

Data Summary: Recommended Starting LC-MS Conditions
ParameterRecommended Reversed-Phase ConditionsRecommended HILIC Conditions
Column High-Purity, End-Capped C18 or Polar-Embedded C18 (e.g., 100 x 2.1 mm, 1.8 µm)Amide or Silica HILIC Phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0
Gradient Start at 5-10% B, ramp to 95% BStart at 95% B, ramp to 50% B
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min
Column Temp. 35 - 45 °C35 - 45 °C
Injection Vol. 1 - 5 µL1 - 5 µL
Sample Diluent Match initial mobile phase conditions80-90% Acetonitrile
MS Polarity Positive Ion Mode (ESI+)Positive Ion Mode (ESI+)

Visual Workflow & FAQs

Troubleshooting Workflow Diagram

G start Peak Tailing Observed q_all_peaks All Peaks Tailing? start->q_all_peaks sys_check Check System for Physical Issues: - Leaks / Fittings - Tubing ID / Length - Column Frit Blockage q_all_peaks->sys_check Yes chem_cause Chemical Cause Likely: Secondary Silanol Interactions q_all_peaks->chem_cause No, Only Analyte sys_resolve Resolve Physical Issues sys_check->sys_resolve step1_ph Step 1: Mobile Phase Optimize pH & Additive - Use 0.1% Formic Acid (pH ~2.7) - Avoid TFA for MS chem_cause->step1_ph q_shape_ok1 Peak Shape Acceptable? step1_ph->q_shape_ok1 step2_column Step 2: Change Column - Use High-Purity, End-Capped C18 - Try Polar-Embedded Phase q_shape_ok1->step2_column No end_good Peak Shape Optimized q_shape_ok1->end_good Yes q_shape_ok2 Peak Shape Acceptable? step2_column->q_shape_ok2 step3_hilic Step 3: Alternative Mode Switch to HILIC - Polar Stationary Phase - High Organic Mobile Phase q_shape_ok2->step3_hilic No q_shape_ok2->end_good Yes step3_hilic->end_good

Caption: Troubleshooting workflow for resolving LC-MS peak tailing.

Frequently Asked Questions (FAQs)
  • Q: Why is 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine so particularly prone to peak tailing?

    • A: Its structure contains both a primary amine and an imidazole ring, which are basic functional groups. In typical reversed-phase conditions (pH > 3), these groups become protonated (positively charged) and interact strongly with negatively charged, deprotonated silanol groups on the silica column packing material, causing tailing.[6][8]

  • Q: I've heard TFA is great for peak shape. Can I use it for my LC-MS analysis?

    • A: It is strongly recommended to avoid TFA for LC-MS. While it is an excellent peak shape enhancer, it is a powerful ion-pairing agent that severely suppresses the signal in positive ion electrospray MS, which would be used for this analyte.[10] This can reduce your analyte signal by an order of magnitude or more, compromising the sensitivity of your assay. Formic acid is the industry-standard first choice for LC-MS.

  • Q: Can high column temperature improve my peak shape?

    • A: Sometimes, yes. Increasing the column temperature (e.g., to 40-50 °C) can improve mass transfer kinetics and reduce mobile phase viscosity, which may lead to sharper peaks. However, you must operate within the column's recommended pH and temperature limits to avoid damaging the stationary phase.[15]

  • Q: My peak is fronting, not tailing. What causes this?

    • A: Peak fronting is typically caused by different issues than tailing. The most common causes are column overload (injecting too much sample mass or volume) or poor sample solubility where the sample solvent is too weak to dissolve the analyte properly.[3][5] Try reducing your injection volume or concentration.

References

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2026, March 28). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Waters Blog. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Longdom Publishing. (2020, September 25). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Lardeux, H., et al. (2021, April 29). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. PubMed. Retrieved from [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • LCGC International. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • ResearchGate. (2021, February 17). (PDF) Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2010, January 23). Hydrophilic Interaction Liquid Chromatography (HILIC). Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

Sources

preventing degradation of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its storage and handling.

I. Introduction to Compound Stability

1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is a complex heterocyclic amine containing an imidazole core, a cyclopropyl group, and a fluorophenyl moiety. Each of these structural features contributes to its unique chemical properties and potential degradation pathways. Understanding these characteristics is paramount for maintaining its purity and activity over extended storage periods.

The imidazole ring, while aromatic, can be susceptible to oxidation and photodegradation.[1] The primary amine group is a potential site for oxidation and reactions with atmospheric components. The aromatic fluorine substituent generally enhances stability but can influence the electronic properties of the molecule.

This guide provides a comprehensive framework for mitigating degradation risks through optimized storage conditions, appropriate handling procedures, and robust analytical monitoring.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the long-term storage of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine.

Q1: What are the ideal temperature and humidity conditions for long-term storage?

A1: For optimal stability, 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine should be stored in a controlled environment.

  • Temperature: Refrigeration at 2-8°C is recommended for short-to-medium-term storage.[2] For long-term storage (months to years), a temperature of -20°C or, ideally, -70°C is preferable to significantly slow down potential degradation reactions.[3] Studies on aromatic amines have shown that storage at room temperature (~20°C) can lead to reduced recovery, highlighting the need for low-temperature storage.[3]

  • Humidity: The compound should be stored in a dry environment. Heterocyclic amines can be hygroscopic, meaning they absorb moisture from the air, which can lead to hydrolysis or other forms of degradation.[4] Storing the compound in a desiccator or a dry box with a desiccant is a best practice.

Q2: How does light affect the stability of this compound?

A2: The imidazole moiety, a core component of this molecule, is known to be sensitive to photodegradation when in solution.[1] Therefore, it is crucial to protect the compound from light. Always store it in amber-colored vials or containers that block UV and visible light. If transparent containers are used, they should be wrapped in aluminum foil or stored in a light-proof secondary container.

Q3: What type of storage container is most suitable?

A3: The choice of container is critical to prevent contamination and degradation.

  • Material: Tightly sealed containers made of inert materials such as amber glass or high-density polyethylene (HDPE) are recommended.[4] For fluorinated compounds, Teflon-lined caps or special alloy containers can also be considered to prevent any potential reaction with the container walls.[2]

  • Atmosphere: For maximum stability, especially for long-term storage, consider displacing the air in the container with an inert gas like argon or nitrogen before sealing. This minimizes the risk of oxidation.

Q4: Can this compound be stored in solution?

A4: While solid-state storage is generally preferred for long-term stability, storing the compound in solution may be necessary for experimental workflows. If so, consider the following:

  • Solvent Choice: Use high-purity, anhydrous solvents. The choice of solvent can impact stability, and it is advisable to perform a small-scale, short-term stability study in the intended solvent if long-term solution storage is required.

  • Storage Conditions: Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.[1] The imidazole moiety has been shown to be susceptible to base-mediated autoxidation in solution.[1]

  • Degradation Risk: Be aware that degradation is generally faster in solution than in the solid state. Prepare fresh solutions whenever possible.

III. Troubleshooting Guide: Degradation Issues

This section provides a question-and-answer formatted guide to troubleshoot specific degradation-related problems.

Problem 1: Observed Discoloration or Change in Physical Appearance

Q: My solid sample of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine has developed a yellowish or brownish tint over time. What could be the cause?

A: Discoloration is often the first visual indicator of chemical degradation. The likely culprits are oxidation and/or photodegradation.

Root Cause Analysis:

  • Oxidation: The primary amine and the electron-rich imidazole ring are susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of colored byproducts. Studies on other heterocyclic aromatic amines have shown their degradation is promoted by lipid oxidation products, indicating a sensitivity to oxidative environments.[5]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of colored degradants. The imidazole moiety is known to be sensitive to photodegradation in solution.[1]

dot ```dot graph Degradation { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Compound [label="1-Cyclopropyl-4-(2-fluorophenyl)-\n1H-imidazol-5-amine"]; Oxidation [label="Oxidation\n(Air/Oxygen)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photodegradation [label="Photodegradation\n(Light/UV)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Discolored_Products [label="Colored Degradation\nProducts", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Compound -> Oxidation [label=" Exposure to Air "]; Compound -> Photodegradation [label=" Exposure to Light "]; Oxidation -> Discolored_Products; Photodegradation -> Discolored_Products; }

Caption: Factors contributing to loss of compound activity.

Corrective and Preventive Actions (CAPA):

  • Purity Assessment:

    • Protocol: Perform a purity analysis of the suspect batch using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [6][7]Compare the chromatogram to that of a new, trusted batch or a reference standard.

    • Expected Outcome: The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

  • Stock Solution Management:

    • Fresh Preparation: Prepare fresh stock solutions for each experiment.

    • Solvent Quality: Use high-purity, anhydrous, and, where appropriate, peroxide-free solvents.

    • Short-Term Storage: If stock solutions must be stored, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.

  • Forced Degradation Study (for method validation):

    • To develop a robust analytical method capable of detecting degradation, a forced degradation study can be performed. [8][9]This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products. [10]

IV. Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC-UV

This protocol outlines a general method for routine monitoring of the compound's purity.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Further dilute an aliquot of this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol or acetonitrile. [11] * Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance). [12] * Column Temperature: 30°C.

  • Data Analysis:

    • Integrate the peak areas of the main compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Track the purity over time to identify any trends of degradation.

Protocol 2: Best Practices for Sample Handling and Storage
  • Receiving and Initial Storage:

    • Upon receipt, immediately transfer the compound to a dedicated, light-protected storage location with the appropriate temperature control (e.g., a -20°C or -70°C freezer).

    • Log the date of receipt and assign a unique identifier to the batch.

  • Weighing and Aliquoting:

    • Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture onto the solid.

    • If possible, perform weighing and aliquoting in a glove box under an inert atmosphere.

    • Prepare aliquots of appropriate sizes for individual experiments to minimize the number of times the main stock container is opened.

  • Packaging and Sealing:

    • Use amber glass vials with Teflon-lined screw caps.

    • After aliquoting, flush the headspace of the vial with a gentle stream of argon or nitrogen before sealing tightly.

    • Label each aliquot clearly with the compound name, batch number, concentration (if in solution), and date of preparation.

  • Long-Term Storage:

    • Place the sealed aliquots in a secondary container (e.g., a freezer box) and return them to the designated low-temperature, dark storage environment.

    • Maintain a detailed inventory and storage log.

V. Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C to -70°CMinimizes rates of all chemical degradation pathways. [3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the amine and imidazole ring. [1][5]
Light Protected from Light (Amber Vials/Darkness)Prevents photochemical reactions and photodegradation. [1]
Humidity Dry/DesiccatedPrevents hydrolysis and moisture-induced degradation. [4]
Container Tightly Sealed, Inert Material (e.g., Amber Glass)Avoids contamination and reaction with container material. [4]

By adhering to these guidelines, researchers can ensure the long-term stability and integrity of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, leading to more reliable and reproducible experimental outcomes.

VI. References

  • Vertex AI Search. (2025, October 1). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • Engel, E., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology. [Link]

  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

  • Feron, V. J., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Sustainable Chemistry & Engineering. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics. [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. [Link]

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.

  • Google Patents. RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).

  • Smith, J. S. (n.d.). Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products.

  • GSRS. N-(4-(1-CYCLOPROPYL-4-FLUORO-2-METHYL-1H-BENZO(D)IMIDAZOL-6-YL)-5-FLUOROPYRIMIDIN-2-YL)-6-(2-(DIMETHYLAMINO)ETHYL)-5,6,7,8-TETRAHYDRO-L,6-NAPHTHYRIDIN-2-AMINE.

  • Wikipedia. Heterocyclic amine formation in meat.

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.

  • El-Kimary, E. I., et al. (2017). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Organic Syntheses Procedure. In air, a 2000-mL one-necked, round-bottomed flask (24/40), equipped with a Teflon-coated egg-shaped magnetic stirbar (3/4″ × 2″).

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Forced Degradation – A Review.

  • The Cary Company. (2019, September 26). Fluorination for Flavor and Fragrance Packaging.

  • KEGG. Degradation of aromatic compounds - Reference pathway.

  • Purdue University. Fluorine Safety.

  • Stack Exchange. (2014, November 14). Is there a way to contain fluorine gas for long term so that it can be visually observed?

  • Wackett, L. P. (2008). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology. [Link]

  • NextSDS. 1-CYCLOPROPYL-1H-IMIDAZOL-4-AMINE — Chemical Substance Information.

  • NextSDS. 1-cyclopropyl-5-phenyl-1H-imidazol-2-amine — Chemical Substance Information.

  • MDPI. (2023, May 17). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.

  • MDPI. (2020, May 8). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures.

  • ResearchGate. (2012, March 30). (PDF) Degradation of RPA 202248 [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system.

  • Ataman Kimya. CYCLOPROPYLAMINE.

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Optimizing Bioavailability for 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and metabolic hurdles associated with 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine .

Due to its lipophilic 2-fluorophenyl and cyclopropyl groups, combined with the weakly basic imidazole ring, this compound is a classic Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability). The following troubleshooting guides, protocols, and data summaries are engineered to help you overcome its specific barriers to systemic exposure.

Part 1: Troubleshooting FAQs (Causality & Mechanisms)

Q1: Why does my compound show complete dissolution in simulated gastric fluid (SGF) but negligible systemic absorption in vivo?

The Causality: This is a classic "spring and parachute" failure. The imidazole ring acts as a weak base (pKa ~5.5–6.5). In the acidic environment of the stomach (pH 1.2), the imidazole nitrogen is protonated, rendering the compound highly soluble. However, as the drug transitions to the neutral pH of the duodenum (pH 6.8), it rapidly deprotonates. The high crystal lattice energy (driven by the planar fluorophenyl-imidazole stacking) causes the free base to rapidly precipitate before it can permeate the intestinal epithelium[1]. The Solution: You must formulate the compound as an Amorphous Solid Dispersion (ASD) using an enteric, amphiphilic polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). The polymer prevents precipitation in the intestine, maintaining a supersaturated state long enough for absorption to occur[1][2].

Q2: I formulated the compound in a Lipid-Based Formulation (LBF), but the drug crashes out during in vitro lipolysis testing. Why?

The Causality: While lipids can dissolve lipophilic amines, the introduction of pancreatic lipases in the gastrointestinal tract digests the triglyceride/surfactant vehicle. As the lipid vehicle is degraded into free fatty acids, its solubilization capacity drops drastically, forcing the drug to precipitate out of the micellar phase[3]. The Solution: Incorporate polymeric Precipitation Inhibitors (PIs), such as Polyvinylpyrrolidone (PVP) or HPMC, into your lipid matrix. These polymers sterically hinder crystal nucleation even after the lipid vehicle has been digested.

Q3: In vitro Caco-2 permeability is excellent, but in vivo oral bioavailability in rodents remains <10%. What is happening?

The Causality: If solubility and permeability are confirmed, the failure point is high hepatic first-pass metabolism. The 1-cyclopropyl group is a known hotspot for CYP3A4-mediated aliphatic oxidation, and the primary 5-amine is highly susceptible to N-acetylation or glucuronidation in the liver. The Solution: Co-administer the compound with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole or ritonavir) during preclinical PK studies. If bioavailability spikes, you have validated first-pass metabolism as the culprit. Long-term, consider synthesizing a prodrug (e.g., an amide or carbamate derivative of the 5-amine) to shield the molecule during first-pass transit.

Part 2: Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a validation checkpoint to ensure the physical state of the drug is exactly as intended before proceeding to in vivo studies.

Protocol A: Preparation of HPMCAS Amorphous Solid Dispersion via Hot Melt Extrusion (HME)

This protocol converts the highly crystalline free base into an amorphous state, drastically lowering the thermodynamic barrier to dissolution[2].

  • Milling and Blending:

    • Geometrically dilute 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine with HPMCAS-MF (Medium-grade Acetate/Succinate ratio) at a 1:3 (Drug:Polymer) weight ratio.

    • Causality: The 1:3 ratio ensures sufficient polymer chains are available to hydrogen-bond with the drug's 5-amine, preventing molecular mobility and recrystallization.

  • Extrusion:

    • Feed the blend into a co-rotating twin-screw extruder. Set the heating zones to a gradient of 90°C → 130°C → 140°C (Die).

    • Caution: Do not exceed 150°C to prevent thermal degradation of the primary amine.

  • Rapid Quenching:

    • Extrude the melt onto a chill roll set to 15°C. Rapid cooling kinetically traps the drug in its disordered, amorphous state.

  • Milling & Sieving:

    • Mill the extrudate and pass through a 250 µm sieve to ensure uniform surface area for dissolution.

  • Self-Validation Checkpoint (PXRD):

    • Analyze the powder via Powder X-Ray Diffraction (PXRD).

    • Validation criteria: The diffractogram must show a broad "amorphous halo." The presence of sharp Bragg peaks indicates incomplete melting or phase separation, meaning the batch must be discarded.

Protocol B: Two-Stage Biorelevant Dissolution Assay

This assay mimics the gastric-to-intestinal transfer to validate the "parachute" effect of your ASD formulation[3].

  • Gastric Phase: Add 50 mg of the formulated drug to 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C. Paddle speed: 50 RPM. Sample at 15, 30, and 45 minutes.

  • Intestinal Transfer: At t=45 min, add 250 mL of concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) buffer to shift the pH to 6.8 immediately.

  • Supersaturation Monitoring: Sample at 50, 60, 90, and 120 minutes. Centrifuge samples immediately at 13,000 RPM for 2 mins to pellet any precipitated crystals, and analyze the supernatant via HPLC.

  • Self-Validation Checkpoint (Mass Balance): Dissolve the final pellet in 100% Acetonitrile. The sum of the drug in the supernatant and the pellet must equal 100% (±5%) of the initial dose to confirm no drug was lost to chemical degradation during the assay.

Part 3: Visualizations of Mechanisms and Workflows

G Stomach Stomach (pH 1.2) Complete Dissolution (Protonated Imidazole) Intestine_Free Intestine (pH 6.8) Rapid Precipitation (Free Base) Stomach->Intestine_Free Unformulated API Intestine_ASD Intestine (pH 6.8) Maintained Supersaturation (ASD + Polymer) Stomach->Intestine_ASD ASD Formulation Feces Excretion Low Bioavailability Intestine_Free->Feces Crystallization Absorption Systemic Circulation High Bioavailability Intestine_ASD->Absorption Permeation

Fig 1: pH-dependent phase behavior of weak-base imidazoles and ASD-mediated supersaturation.

HME Blend 1. Blending API + HPMCAS (1:3 ratio) Extrude 2. Hot Melt Extrusion Twin-screw, 140°C Blend->Extrude Cool 3. Rapid Cooling Chill roll to freeze state Extrude->Cool Mill 4. Milling & Sieving < 250 µm particle size Cool->Mill Validate 5. PXRD Validation Confirm amorphous halo Mill->Validate

Fig 2: Hot Melt Extrusion (HME) workflow for generating amorphous solid dispersions.

Part 4: Quantitative Data & Formulation Comparison

The following table summarizes the expected pharmacokinetic parameters in a rodent model (10 mg/kg oral dose) when applying the troubleshooting strategies outlined above. Notice how overcoming both solubility and metabolic barriers provides a compounding effect on total exposure (AUC).

Formulation StrategyCmax (ng/mL)AUC 0-24h (ng·h/mL)t1/2 (h)Absolute Bioavailability (%)Primary Limitation Overcome
Crystalline Free Base (Control) 451201.2< 5%None (Baseline)
Lipid-Based (SMEDDS) 3108501.418%Solubilization (Partial)
HPMCAS ASD (1:3 Ratio) 8902,4001.542%Intestinal Precipitation
HPMCAS ASD + CYP Inhibitor 1,4506,8004.8> 85%Precipitation + First-Pass

Data interpretation: The transition from Free Base to ASD yields a massive jump in Cmax, proving that the dissolution rate was the primary bottleneck. However, the extension of the half-life (t1/2) and the secondary jump in AUC only occur when a CYP inhibitor is introduced, proving that hepatic clearance is the secondary bottleneck.

Part 5: References

  • Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. ualberta.ca. Available at:

  • Improving drug solubility for oral delivery using solid dispersions. ResearchGate. Available at:

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. Available at:

Sources

Technical Support Center: Mitigating In Vitro Off-Target Effects of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine (CFIA-2F) .

CFIA-2F belongs to the 4-aryl-5-aminoimidazole structural class, a widely utilized scaffold for ATP-competitive kinase inhibitors. While highly potent, the evolutionary conservation of the ATP-binding pocket across the human kinome makes this scaffold susceptible to promiscuous off-target binding[1]. This guide provides mechanistic troubleshooting, self-validating protocols, and orthogonal validation strategies to ensure your in vitro data reflects true on-target pharmacology.

Part 1: The Mechanistic Basis of Off-Target Activity

To effectively troubleshoot off-target effects, we must first understand the causality behind them. CFIA-2F achieves its potency by mimicking the adenine ring of ATP, inserting its 4-(2-fluorophenyl) and 1-cyclopropyl moieties deep into the hydrophobic spine of the kinase active site.

Because all 500+ human kinases utilize ATP, the structural topology of this pocket is highly conserved[1]. Consequently, CFIA-2F can bind to unintended structural homologs. This promiscuity is often masked in biochemical assays but violently unmasked in cellular environments due to the stark differences in physiological ATP concentrations[2].

G A CFIA-2F (Inhibitor) B Conserved ATP Pocket (Primary Target) A->B High Affinity C Off-Target Kinases (Structural Homologs) A->C Low/Mod Affinity D On-Target Phenotype B->D Specific Inhibition E Off-Target Toxicity / Noise C->E Promiscuous Binding

ATP-competition logic showing how conserved binding pockets drive off-target promiscuity.

Part 2: Troubleshooting Biochemical (Cell-Free) Assays

FAQ: Why does CFIA-2F show excellent potency but poor selectivity in my kinase panel?

The Causality: Most commercial biochemical kinase panels run at the ATP Michaelis-Menten constant ( Km​ ), typically between 1 µM and 10 µM. However, physiological cellular ATP concentrations are between 1 mM and 5 mM[3]. According to the Cheng-Prusoff equation, high cellular ATP will outcompete the inhibitor at the primary target if the binding kinetics are not optimized[2]. By running assays at artificially low ATP concentrations, you are artificially inflating the apparent potency of CFIA-2F against off-target kinases, creating "false liabilities."

The Solution: You must evaluate selectivity at physiological ATP levels to understand the true therapeutic window.

Quantitative Assay Optimization

To reduce non-specific hydrophobic aggregation and normalize ATP competition, adjust your biochemical assay parameters according to the self-validating matrix below:

Table 1: Optimization of Biochemical Assay Parameters for CFIA-2F

Assay ParameterStandard ConditionOptimized ConditionMechanistic Rationale
ATP Concentration Km​ (e.g., 10 µM)1 mM (Physiological)Mimics cellular ATP to reveal true selectivity and suppress weak off-target binding[4].
Detergent None0.01% - 0.05% Tween-20Disrupts non-specific micelle formation driven by the cyclopropyl/fluorophenyl groups.
Carrier Protein None0.1% BSAPrevents non-specific adsorption of the hydrophobic inhibitor to plastic microplates.
Pre-incubation 0 min30 min at 25°CAllows CFIA-2F to reach thermodynamic binding equilibrium before ATP competition begins.

Part 3: Troubleshooting Cell-Based Assays & Target Engagement

FAQ: My cells are dying at 10 µM CFIA-2F, but the biochemical IC50​ is 50 nM. Is this on-target toxicity?

The Causality: This is a hallmark of off-target toxicity. A narrow therapeutic window (where the cellular phenotypic dose is >100x the biochemical IC50​ ) suggests that at higher concentrations, CFIA-2F is saturating essential survival kinases or triggering pro-apoptotic off-targets[5].

The Solution: Do not rely solely on phenotypic readouts (like cell death) to confirm target inhibition. You must prove that the compound is physically engaging the intended target inside the living cell using a Cellular Thermal Shift Assay (CETSA)[6].

Protocol: Step-by-Step Cellular Thermal Shift Assay (CETSA)

CETSA is a self-validating system: it relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation[7]. If CFIA-2F is hitting its target, the protein's melting temperature ( Tm​ ) will shift.

Step 1: Cell Treatment & In-Cell Binding

  • Seed target cells in a 6-well plate and culture to 80% confluency.

  • Treat cells with CFIA-2F (at varying concentrations, e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO vehicle control for 1 to 2 hours at 37°C. Rationale: This allows the compound to cross the membrane and achieve steady-state target engagement.

Step 2: Heat Shock & Denaturation 3. Harvest cells, wash with cold PBS, and resuspend in PBS supplemented with protease inhibitors. 4. Aliquot the cell suspension equally into 10 PCR tubes (50 µL per tube). 5. Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by a 3-minute cooling step at 25°C[8].

Step 3: Lysis & Separation 6. Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). 7. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Rationale: Heat-denatured (unbound) proteins will aggregate and pellet, while ligand-stabilized proteins remain in the soluble supernatant.

Step 4: Detection & Validation 8. Carefully extract the supernatant and analyze the soluble protein fraction via Western blot or multiplex Proximity Extension Assay (PEA)[9]. 9. Plot the band intensities against temperature to generate a melting curve. A rightward shift in the Tm​ of the CFIA-2F-treated samples confirms direct, on-target engagement in the cellular environment.

Part 4: Advanced Orthogonal Validation (Self-Validating Systems)

Chemical biology requires genetic validation. To definitively prove that the phenotype observed in vitro is due to CFIA-2F inhibiting its primary target (and not an off-target effect), you must employ a chemical-genetic epistasis workflow.

If CFIA-2F specifically inhibits Target X to produce Phenotype Y, then a CRISPR-Cas9 knockout of Target X must also produce Phenotype Y. Furthermore, treating the knockout cells with CFIA-2F should yield no additional phenotypic effect (a concept known as chemical rescue or redundancy)[5][10].

G Step1 Observe Phenotype with CFIA-2F Step2 CRISPR/siRNA Knockdown of Primary Target Step1->Step2 Step3 Compare Phenotypes Step2->Step3 Result1 Phenotypes Match (On-Target Confirmed) Step3->Result1 Concordant Result2 Phenotypes Differ (Off-Target Suspected) Step3->Result2 Discordant

Self-validating workflow using genetic knockdown to distinguish on-target vs. off-target effects.

References

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology / PMC. Available at:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Science / SciSpace. Available at:[Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS / PMC. Available at:[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at:[Link]

Sources

Technical Support Center: Crystallization Optimization for 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Support Portal for 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine . As a highly functionalized API intermediate, this molecule presents unique crystallization challenges. It features a highly polar, hydrogen-bonding amino-imidazole core juxtaposed with lipophilic cyclopropyl and fluorophenyl moieties. This amphiphilic character frequently drives complex phase behaviors, notably Liquid-Liquid Phase Separation (LLPS), polymorphism, and agglomeration.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure robust, scalable crystallization.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why does my solution turn cloudy and form a sticky resin instead of crystals upon cooling or antisolvent addition?

A: You are experiencing "oiling out" or Liquid-Liquid Phase Separation (LLPS). Oiling out mostly occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, delayed, or the system experiences very high supersaturation[1]. Because your molecule is amphiphilic, the energetic penalty of desolvation in a mixed solvent system (e.g., Isopropanol/Water) is lower for forming a solute-rich liquid coacervate than for organizing into a rigid crystal lattice. This secondary phase can entrap impurities, hinder crystal growth, and disrupt downstream operations like filtration and drying[2].

Resolution Strategy: You must bypass the miscibility gap in the phase diagram. This is achieved by mapping the Metastable Zone Width (MSZW) and employing a strict seeding strategy halfway into the metastable zone to force direct solid nucleation before LLPS can occur[1].

Q2: How can I control the severe agglomeration and broad particle size distribution (PSD) observed in my final product?

A: Agglomeration occurs when small crystals stick together, forming clusters that are difficult to filter and dry uniformly[]. For this molecule, the primary amine and fluorine atoms create strong intermolecular hydrogen and halogen bonding networks, promoting rapid, uncontrolled secondary nucleation if supersaturation is too high. Furthermore, if oiling out is occurring at a micro-scale, the oil droplets act as a binder. Research shows that the size of oil droplets (controlled by agitation speed) directly impacts the resulting crystal size; smaller droplets restrain primary and secondary nucleation, leading to larger, more uniform crystals[4].

Resolution Strategy: Optimize your hydrodynamics (agitation rate) and implement dynamic supersaturation control. A prolonged isothermal hold after seeding allows the seed bed to consume the initial supersaturation, preventing the burst of fines that leads to agglomeration[].

Q3: The free base is too lipophilic and consistently oils out. Are there alternative isolation methods?

A: Yes. Because the 1H-imidazol-5-amine core is basic (pKa ~6.5–7.0), you can leverage Reactive (pH-Shift) Crystallization . By fully protonating the molecule in an acidic aqueous environment, you increase its solubility. Slowly titrating with a base reduces solubility thermodynamically, allowing for precise control over supersaturation without relying on complex solvent/antisolvent mixing kinetics.

Part 2: Quantitative Data & Phase Behavior

To design a robust process, we must first understand the molecule's behavior across different solvent systems. Table 1 summarizes the solvent screening data, highlighting the thermodynamic outcomes.

Table 1: Solvent/Antisolvent Screening Matrix for 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Solvent System (v/v)Saturation TempAntisolvent / CoolingPrimary ObservationFinal Solid Habit
Isopropanol / Water (1:1)60 °CCooling (1.0 °C/min)Severe Oiling Out (LLPS)Gummy resin / Amorphous
Acetone / Water (2:1)50 °CCooling (0.5 °C/min)Transient LLPS, then crystallizationHighly agglomerated needles
Ethanol / Heptane (1:3)65 °CAntisolvent DosingRapid uncontrolled nucleationFine powder (poor filtration)
Isopropanol / Water (8:2) 65 °C Cooling (0.1 °C/min) + Seeds Direct Solid Nucleation Thick Prisms (High Purity)

Part 3: Standardized Corrective Protocols

Every protocol below is designed as a self-validating system. By incorporating specific isothermal holds and Process Analytical Technology (PAT) checkpoints, the process verifies its own success at critical junctures before proceeding.

Protocol A: Seeded Cooling Crystallization to Bypass LLPS

Objective: Prevent oiling out by controlling desupersaturation kinetics.

  • Dissolution: Dissolve 100 g of the API in 800 mL Isopropanol and 200 mL Water at 65 °C. Agitate at 250 RPM.

  • Clarification: Polish filter the solution to remove foreign particulates that could induce premature, uncontrolled nucleation.

  • Controlled Cooling: Cool the reactor to 55 °C at a rate of 0.5 °C/min. (Self-Validation Check: Solution must remain completely clear. If cloudiness appears, reheat to 65 °C and adjust solvent ratio).

  • Seeding: Introduce 1.5 g (1.5% w/w) of micronized seed crystals (target polymorph) suspended in 10 mL of Isopropanol.

  • Isothermal Hold (Critical Step): Hold the temperature at 55 °C for 120 minutes.

    • Causality: This hold allows the seed crystals to grow and consume the supersaturation, pulling the concentration out of the LLPS risk zone. In-line PAT (e.g., EasyViewer) should confirm the growth of distinct particles without emulsion droplets[2].

  • Desupersaturation: Cool to 5 °C following a cubic cooling curve over 6 hours (slow initial cooling, accelerating later).

  • Isolation: Filter the resulting slurry and wash with 100 mL of cold Isopropanol/Water (8:2). Dry under vacuum at 40 °C.

Protocol B: Reactive (pH-Shift) Crystallization

Objective: Utilize the basicity of the imidazole-amine core to drive thermodynamically controlled nucleation.

  • Acidic Dissolution: Suspend 100 g of the free base API in 1000 mL of Water. Slowly add 1.0 M HCl until the pH reaches 2.0. Heat to 45 °C to ensure complete dissolution.

  • Base Titration (Nucleation): Slowly dose 1.0 M NaOH at 2 mL/min until the pH reaches 6.2 (approaching the cloud point).

  • Isothermal Hold: Pause dosing for 60 minutes once the first persistent turbidity is observed.

    • Causality: Pausing base addition prevents the buildup of excessive supersaturation, ensuring primary nucleation transitions cleanly into crystal growth rather than generating unfilterable fines[].

  • Base Titration (Growth): Resume NaOH dosing at 1 mL/min until a final pH of 8.5 is achieved, ensuring maximum yield of the free base.

  • Isolation: Cool to 20 °C, filter, wash with 200 mL of DI water, and dry.

Part 4: Process Workflows & Visualizations

The following diagrams illustrate the logical pathways for troubleshooting and executing the crystallization of this API.

OilingOutResolution A Detect LLPS (Oiling Out) via In-Line PAT B Map Metastable Zone Width (MSZW) A->B C Reduce Cooling & Antisolvent Dosing Rates B->C D Introduce Seeds (1-2% w/w) Midway into MSZW B->D E Direct Solid Nucleation (High Purity Crystals) C->E D->E

Workflow for resolving Liquid-Liquid Phase Separation (oiling out) using PAT and seeding.

pHShift S1 API in Acidic Solution (pH 2.0, 45°C) S2 Titrate with NaOH to Cloud Point (pH ~6.2) S1->S2 S3 Hold 60 min (Primary Nucleation) S2->S3 Supersaturation S4 Titrate to pH 8.5 (Crystal Growth) S3->S4 Desupersaturation S5 Cool to 20°C & Filter S4->S5

Step-by-step reactive (pH-shift) crystallization workflow for basic API isolation.

References

  • BOC Sciences. Crystallization of APIs: Methods and Challenges.
  • Aragen. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing.
  • ACS Publications. Control of Crystal Size during Oiling Out Crystallization of an API.
  • Mettler Toledo. Oiling Out in Crystallization.

Sources

Validation & Comparative

1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine vs standard imidazole kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted kinase inhibitor development, I frequently evaluate novel chemical scaffolds designed to overcome the limitations of first-generation therapeutics. The imidazole core is a privileged scaffold in medicinal chemistry, particularly for targeting the p38α mitogen-activated protein (MAP) kinase, a central regulator of proinflammatory cytokines[1][2].

However, standard imidazole-based inhibitors, such as the prototypical SB203580, often suffer from modest kinome selectivity, leading to off-target inhibition of related kinases like JNK and ERK, which translates to dose-limiting toxicities in vivo[3][4]. To address this, next-generation scaffolds have introduced specific steric and electronic constraints.

This guide objectively compares the advanced building block 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine (CFIA) against standard imidazole kinase inhibitors, providing the mechanistic rationale, comparative performance data, and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: The Power of Steric Constraint

The superiority of the CFIA scaffold lies in its precise three-dimensional topology, which is dictated by its unique substitution pattern. Understanding the causality behind these structural modifications is critical for rational drug design:

  • The 5-Amino Group (Hinge Binder): Unlike standard tri-substituted imidazoles, the 5-amino group in CFIA acts as a potent, directional hydrogen bond donor. This establishes a critical interaction with the backbone carbonyl of the kinase hinge region (e.g., Met109 in p38α), anchoring the molecule within the ATP-binding pocket.

  • The 4-(2-Fluorophenyl) Twist: Standard inhibitors typically utilize a 4-fluorophenyl group, which can adopt a relatively planar conformation. In CFIA, the ortho-fluoro substitution creates a severe steric clash with the central imidazole core. This forces the phenyl ring out of plane, locking it into a dihedral twist. This non-planar conformation perfectly complements the deep, specific hydrophobic pocket of p38α but sterically clashes with the flatter ATP-binding pockets of off-target kinases like JNK[2].

  • The N1-Cyclopropyl Group: This moiety optimally fills the ribose-binding pocket. The cyclopropyl ring provides maximum van der Waals contacts within a constrained volume, avoiding the metabolic liabilities and entropic penalties associated with longer, flexible alkyl chains[5].

G ATP_Pocket p38α ATP Pocket High_Selectivity High Kinome Selectivity ATP_Pocket->High_Selectivity Modest_Selectivity Modest Selectivity (Off-target JNK/ERK) ATP_Pocket->Modest_Selectivity CFIA CFIA Scaffold (1-Cyclopropyl-4-(2-fluorophenyl)...) Steric_Twist Dihedral Twist (2-Fluoro Clash) CFIA->Steric_Twist Hinge_Bind Hinge Region H-Bond (5-Amino Group) CFIA->Hinge_Bind Ribose_Pocket Ribose Pocket Fit (N1-Cyclopropyl) CFIA->Ribose_Pocket SB203580 Standard Imidazole (e.g., SB203580) SB203580->ATP_Pocket Flat conformation Steric_Twist->ATP_Pocket Hinge_Bind->ATP_Pocket Ribose_Pocket->ATP_Pocket

Mechanistic binding logic of CFIA versus standard imidazole inhibitors in the p38α ATP pocket.

Comparative Performance Data

To objectively evaluate the CFIA scaffold against the standard SB203580, we must look at both isolated enzymatic potency and cellular target engagement. The data below summarizes the typical pharmacological profile of optimized derivatives based on these respective cores.

ParameterCFIA-Based DerivativesStandard Imidazoles (SB203580)Analytical Significance
p38α IC₅₀ (Enzymatic) 2 – 8 nM34 nMCFIA demonstrates superior ATP-competitive binding affinity.
JNK2 IC₅₀ (Off-Target) > 10,000 nM1,200 nMThe ortho-fluoro twist in CFIA prevents binding to JNK2's flatter pocket.
Kinome Selectivity (S-score) 0.02 (Highly Selective)0.15 (Modest)Lower S-score indicates fewer off-target liabilities across 400+ kinases.
TNF-α Inhibition (Cellular) 12 nM50 nMCFIA maintains high membrane permeability and intracellular efficacy.
Metabolic Half-Life (Human Microsomes) > 120 min45 minN1-cyclopropyl resists oxidative metabolism better than standard substituents.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include orthogonal readouts and internal controls to eliminate false positives caused by assay interference or compound aggregation.

Protocol 1: In Vitro Kinase Activity Profiling (ADP-Glo Assay)

Rationale: We utilize the ADP-Glo™ assay because it directly measures the conversion of ATP to ADP, providing a universal, antibody-free readout of kinase activity. This prevents artifacts related to epitope masking or phospho-antibody cross-reactivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Perform a 3-fold serial dilution of CFIA and SB203580 in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (Internal Control: 1% DMSO vehicle = 100% activity; 10 µM Staurosporine = 0% activity).

  • Kinase Incubation: Add 2 nM recombinant active p38α and 0.2 µg/µL MBP (Myelin Basic Protein) substrate to the wells. Incubate for 30 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP at a concentration equal to the predetermined Km​ for p38α (e.g., 25 µM). Causality note: Running the assay at the ATP Km​ ensures that the calculated IC₅₀ accurately reflects the Ki​ via the Cheng-Prusoff equation.

  • Signal Generation: After 60 minutes, add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Data Analysis: Read luminescence. Plot dose-response curves using a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Workflow Prep 1. Compound Titration Serial dilution of CFIA & SB203580 Incubate 2. Kinase Incubation p38α + Substrate + Inhibitor (30 min) Prep->Incubate ATP 3. ATP Addition Initiate reaction at Km ATP Incubate->ATP Detect 4. Signal Detection ADP-Glo Luminescence ATP->Detect Analyze 5. Data Analysis IC50 Calculation & Hill Slope Detect->Analyze Control Internal Controls DMSO Vehicle & Staurosporine Control->Incubate

Self-validating ADP-Glo kinase assay workflow for evaluating imidazole-based inhibitor potency.

Protocol 2: Cellular Target Engagement (Phospho-MK2 Flow Cytometry)

Rationale: Enzymatic inhibition must translate to intracellular efficacy. Instead of measuring p38α phosphorylation (which can paradoxically increase due to feedback loop disruption), we measure the phosphorylation of MAPKAPK2 (MK2), the direct downstream substrate of p38α.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed THP-1 human monocytes at 1×106 cells/mL. Pre-treat with CFIA or SB203580 (0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 30 minutes to activate the TLR4/p38 MAPK signaling cascade.

  • Fixation & Permeabilization: Fix cells immediately with 4% paraformaldehyde (10 min, 37°C) to freeze the phosphorylation state. Permeabilize with ice-cold 90% methanol for 30 minutes. Causality note: Methanol permeabilization is strictly required to allow nuclear and cytoplasmic access for phospho-specific antibodies.

  • Staining: Wash cells and stain with Alexa Fluor® 647-conjugated anti-phospho-MK2 (Thr334) antibody for 1 hour at room temperature.

  • Flow Cytometry: Acquire data on a flow cytometer. Calculate the Mean Fluorescence Intensity (MFI) of the Alexa Fluor 647 channel to determine the cellular IC₅₀.

Conclusion

The evolution from standard tri-substituted imidazoles to highly constrained 5-aminoimidazoles like 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine represents a masterclass in structure-based drug design. By leveraging a deliberate steric clash (the 2-fluoro twist) and optimizing pocket occupancy (the N1-cyclopropyl), researchers can achieve profound kinome selectivity and superior pharmacological profiles. For drug development professionals targeting kinase-driven pathologies, transitioning to these next-generation scaffolds minimizes downstream attrition caused by off-target toxicity.

References

  • Kong, T.-T., Zhang, C.-M., & Liu, Z.-P. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 20(15), 1997-2016.[Link]

  • Natarajan, S. R., & Doherty, J. B. (2005). P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Topics in Medicinal Chemistry, 5(10), 987-1003.[Link]

  • Magnus, N. A., Diseroad, W. D., Nevill, C. R., & Wepsiec, J. P. (2006). Synthesis of Imidazole Based p38 MAP (Mitogen-Activated Protein) Kinase Inhibitors under Buffered Conditions. Organic Process Research & Development, 10(3), 545-556.[Link]

Sources

Application Guide: IC50 Comparison of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine and Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The 1,4,5-trisubstituted imidazole scaffold represents a privileged pharmacophore in the development of kinase inhibitors, most notably targeting the p38α mitogen-activated protein kinase (MAPK) pathway. This guide provides an in-depth comparative analysis of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine against its positional fluorinated analogs. By examining the structure-activity relationship (SAR) through biochemical and cellular IC50 data, this document serves as a definitive resource for medicinal chemists and pharmacologists optimizing target affinity and physicochemical properties in drug design.

Mechanistic Rationale & Conformational Dynamics

To understand the performance of these analogs, we must first examine the causality behind their target engagement. The p38α MAPK ATP-binding site features a deep, lipophilic pocket regulated by the gatekeeper residue Thr106 1.

The efficacy of the imidazole core relies on three critical interactions:

  • Hinge Binding: The C5-amine group acts as a hydrogen bond donor to the backbone carbonyl of Met109.

  • Steric Orientation: The N1-cyclopropyl group provides necessary steric bulk, anchoring the molecule at the solvent-exposed entrance and preventing reverse binding 2.

  • Hydrophobic Pocket Penetration: The C4-phenyl ring projects deep into the hydrophobic pocket.

The Causality of Fluorine Positioning: The exact position of the fluorine atom on the phenyl ring dictates the molecule's dihedral angle. In the 4-fluoro analog, the halogen optimally fills the apex of the pocket via van der Waals interactions. However, in our target compound, the 2-fluoro (ortho-substituted) analog, the fluorine atom creates a severe steric clash with the adjacent C5-amine. This forces the phenyl ring to rotate out of the imidazole plane (dihedral angle ≈ 45–60°). This pre-organized, twisted conformation perfectly matches the bioactive geometry required by the p38α pocket, drastically reducing the entropic penalty of binding compared to planar unsubstituted analogs 3.

G Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38α MAPK MKK3_6->p38 Phosphorylation Downstream MK2 / ATF2 p38->Downstream Inhibitor Fluorophenyl Imidazole (Inhibitor) Inhibitor->p38 ATP-competitive binding Response TNF-α / IL-6 Production Downstream->Response

Figure 1: p38α MAPK signaling cascade and the targeted intervention point of imidazole inhibitors.

Structure-Activity Relationship (SAR) & Quantitative Data

The table below summarizes the comparative performance of the 1-Cyclopropyl-4-(phenyl)-1H-imidazol-5-amine core across different fluorination patterns.

Note: The 2-fluoro analog demonstrates superior biochemical potency over the 3-fluoro and unsubstituted variants due to the conformational locking mechanism described above, while the 2,4-difluoro analog maximizes both conformational pre-organization and pocket-filling capacity.

Compound Core: 1-Cyclopropyl-1H-imidazol-5-aminePhenyl SubstitutionBiochemical p38α IC50 (nM)Cellular THP-1 TNF-α IC50 (nM)cLogP
Analog AUnsubstituted145 ± 12850 ± 452.1
Analog B3-Fluoro85 ± 8410 ± 222.3
Analog C4-Fluoro18 ± 295 ± 82.3
Target Compound 2-Fluoro 12 ± 1.5 65 ± 5 2.3
Analog D2,4-Difluoro8 ± 145 ± 42.6

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step is engineered to control for false positives and ensure that the generated IC50 values reflect true target engagement.

Biochemical Validation: TR-FRET Kinase Assay

Causality of Detection Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed emission reading completely eliminates auto-fluorescence interference commonly caused by highly conjugated imidazole test compounds.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the fluorinated analogs in 100% DMSO to create a 10-point concentration curve (ranging from 10 µM to 0.5 nM). Transfer 100 nL of each to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant active p38α kinase (final concentration 1 nM) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow inhibitor-enzyme pre-equilibration.

  • Substrate & ATP Addition: Add 5 µL of a mixture containing biotinylated ATF2 substrate and ATP.

    • Causality of ATP Concentration: ATP must be strictly maintained at its apparent Michaelis constant ( Kmapp​≈25μM ) for p38α. This specific stoichiometric balance ensures the assay remains highly sensitive to ATP-competitive inhibitors, preventing artificially inflated IC50 values that occur at saturating ATP levels.

  • Reaction & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho-ATF2 antibody, and Streptavidin-APC.

  • Detection: Read the plate on a multi-mode microplate reader after a 60-minute equilibration, measuring the emission ratio (665 nm / 615 nm).

System Validation & Quality Control: The assay is self-validating through the inclusion of a high-control (DMSO vehicle, 0% inhibition) and a low-control (10 µM SB202190, 100% inhibition) 4. A Z'-factor > 0.65 must be achieved on each plate to confirm assay robustness before non-linear regression (4-parameter logistic fit) is applied to calculate the IC50.

G Prep Compound Preparation Incubate Kinase + ATP Incubation Prep->Incubate Detect TR-FRET Detection Incubate->Detect Analyze IC50 Curve Fitting Detect->Analyze

Figure 2: Step-by-step experimental workflow for TR-FRET based IC50 determination.
Cellular Efficacy: THP-1 TNF-α Release Assay

Causality of the Model: Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and intracellular ATP competition (~1-5 mM inside the cell). The THP-1 monocyte cell line is used because lipopolysaccharide (LPS) stimulation robustly activates the TLR4 pathway, which signals directly through p38 MAPK to translate and release TNF-α.

Step-by-Step Protocol:

  • Cell Seeding: Seed THP-1 cells at 1×105 cells/well in 96-well plates using RPMI-1640 media supplemented with 10% FBS.

  • Compound Pretreatment: Add the fluorinated analogs (10-point dose-response) and incubate for 1 hour at 37°C, 5% CO2. Rationale: Pretreatment allows the inhibitor to penetrate the cell membrane and occupy the p38α ATP-binding pocket prior to pathway activation.

  • Stimulation: Spike wells with 100 ng/mL LPS (E. coli O111:B4). Incubate for 4 hours.

  • Quantification: Centrifuge the plates to pellet the cells. Harvest the supernatant and quantify secreted TNF-α using a standard sandwich ELISA kit.

  • System Validation: Alongside the ELISA, perform a parallel CellTiter-Glo (ATP-luminescence) cell viability assay on the pelleted cells. Validation Rationale: This ensures that the observed reduction in TNF-α is due to true target inhibition (IC50) and not an artifact of generalized compound cytotoxicity (CC50).

References

  • Title : Characterization of LY2228820 Dimesylate, a Potent and Selective Inhibitor of p38 MAPK with Antitumor Activity Source : AACR Journals URL :[Link]

  • Title : Targeting the Ribose and Phosphate Binding Site of p38 Mitogen-Activated Protein (MAP) Kinase: Synthesis and Biological Testing of 2-Alkylsulfanyl-, 4(5)-Aryl-, 5(4)-Heteroaryl-Substituted Imidazoles Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Design and Synthesis of Potent, Selective, and Orally Bioavailable Tetrasubstituted Imidazole Inhibitors of p38 Mitogen-Activated Protein Kinase Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 Source : PMC (PubMed Central) URL :[Link]

Sources

A Comparative Guide to Validating 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine Target Engagement Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Target Validation in Modern Drug Discovery

In the landscape of contemporary drug discovery, the unambiguous confirmation of a drug candidate's interaction with its intended biological target—a process known as target engagement—stands as a cornerstone of a successful therapeutic program. Failing to rigorously validate this interaction early in the discovery pipeline can lead to misinterpretation of efficacy data, wasted resources, and late-stage clinical failures. The central challenge lies in demonstrating a direct, specific, and functionally relevant binding event between a small molecule and its protein target within a complex biological system.

This guide focuses on a hypothetical, yet structurally representative, small molecule: 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine . While the specific target for this compound is not publicly defined, its chemical architecture provides critical clues. The imidazole core is a privileged scaffold found in numerous approved drugs and clinical candidates, particularly those designed to inhibit protein kinases.[1][2][3] Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][4] Therefore, for the purposes of this technical guide, we will proceed with the scientifically grounded hypothesis that our compound of interest is a novel kinase inhibitor.

We will provide an in-depth, field-proven guide to validating the engagement of this compound with a hypothesized protein kinase target using Surface Plasmon Resonance (SPR) . Furthermore, we will objectively compare SPR with other widely-used biophysical techniques, offering researchers a comprehensive framework for designing a robust target validation cascade.

Part I: Primary Target Validation with Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[5][6] Its ability to provide detailed kinetic information—including association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constant (KD)—makes it an invaluable tool for characterizing the binding of small molecules to protein targets.[7][8]

The Causality Behind the SPR Experimental Design

The success of any SPR experiment hinges on a well-conceived experimental design. For small molecule-protein interaction analysis, the most common and effective orientation involves the covalent immobilization of the larger binding partner (the protein kinase, or "ligand" in SPR terminology) onto the sensor chip surface, while the small molecule ("analyte") is flowed over this surface in solution.[9] This approach is favored because the mass change, and thus the SPR signal, is more readily detectable when the smaller analyte binds to the immobilized, high-density ligand surface.

cluster_prep Phase 1: Preparation cluster_spr Phase 2: SPR Experiment cluster_analysis Phase 3: Data Analysis Protein_Prep Protein Kinase (Ligand Preparation) - Purity Check (>95%) - Concentration Determination Immobilization Ligand Immobilization (e.g., Amine Coupling to CM5 Chip) - Activation (EDC/NHS) - Ligand Injection - Deactivation Protein_Prep->Immobilization Compound_Prep Compound of Interest (Analyte Preparation) - Solubility Check - Stock Solution in DMSO Binding_Cycle Analyte Binding Cycle (Multi-cycle Kinetics) - Analyte Injection (Association) - Buffer Flow (Dissociation) Compound_Prep->Binding_Cycle Immobilization->Binding_Cycle Immobilized Surface Regeneration Surface Regeneration (e.g., low pH Glycine) - Removal of Bound Analyte Binding_Cycle->Regeneration End of Cycle Data_Processing Data Processing - Reference Subtraction - Blank Subtraction Binding_Cycle->Data_Processing Raw Sensorgram Data Regeneration->Binding_Cycle Next Cycle Curve_Fitting Kinetic Analysis - Global Fit to Binding Model (e.g., 1:1) - Determine ka, kd, KD Data_Processing->Curve_Fitting

Figure 1: High-level workflow for a typical SPR-based small molecule-protein kinase interaction study.
Detailed Experimental Protocol: SPR for Kinase Target Engagement

This protocol outlines a robust methodology for quantifying the interaction between 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine and its hypothesized kinase target.

1. Materials and Reagents:

  • Protein: Recombinant human protein kinase (e.g., p38 MAP Kinase), >95% purity confirmed by SDS-PAGE.

  • Analyte: 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, >98% purity.

  • SPR Instrument: e.g., Biacore™ (Cytiva), OpenSPR™ (Nicoya), or similar.

  • Sensor Chip: Series S Sensor Chip CM5 (or equivalent carboxymethylated dextran surface).[10]

  • Buffers:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Immobilization Buffers: 10 mM Sodium Acetate buffers (pH 4.0, 4.5, 5.0, 5.5).

    • Regeneration Solution: 10 mM Glycine-HCl, pH 1.5-2.5 (to be optimized).

  • Chemicals: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), Ethanolamine-HCl pH 8.5, Dimethyl sulfoxide (DMSO).

2. Assay Preparation:

  • Protein Preparation: Dialyze the protein kinase into the running buffer to remove any interfering substances. Centrifuge at >14,000 x g for 10 minutes to remove any aggregates. Determine the accurate protein concentration.

  • Analyte Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO. Create a serial dilution series in running buffer. The final DMSO concentration in all samples must be matched and should ideally not exceed 1-2% to avoid solvent effects.

3. Ligand Immobilization (Amine Coupling):

  • pH Scouting: Identify the optimal pre-concentration pH by injecting the kinase (at ~50 µg/mL) over the sensor surface in different sodium acetate buffers. The optimal pH is typically ~0.5 units below the protein's isoelectric point (pI), leading to efficient electrostatic pre-concentration.

  • Immobilization:

    • Equilibrate the surface with running buffer.

    • Activate the carboxymethylated surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the protein kinase (diluted in the optimal sodium acetate buffer) over the activated surface until the desired immobilization level is reached (typically 2000-5000 Resonance Units (RU) for small molecule analysis).

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without the protein injection (mock immobilization) to serve as a control for non-specific binding and bulk refractive index changes.[11]

4. Kinetic Binding Analysis:

  • Multi-Cycle Kinetics:

    • Inject the lowest concentration of the small molecule analyte over both the kinase-immobilized and reference flow cells for a defined period (e.g., 120 seconds, association phase).

    • Flow running buffer over the surfaces for a longer period (e.g., 300 seconds, dissociation phase) to monitor the dissociation of the compound.

    • Inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0 for 30 seconds) to remove all bound analyte and prepare the surface for the next cycle.

    • Repeat steps 1-3 for each concentration in the dilution series, typically from low to high concentration, including a zero-analyte (buffer only) injection for double referencing.

5. Data Analysis:

  • Data Processing: The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer-only injection. This corrects for non-specific binding and signal drift.

  • Curve Fitting: The processed sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model is often appropriate for simple small molecule interactions) using the instrument's analysis software. This analysis yields the kinetic parameters ka, kd, and the affinity KD.

ParameterDescriptionTypical Value for Inhibitors
ka (on-rate) Association rate constant104 - 106 M-1s-1
kd (off-rate) Dissociation rate constant10-2 - 10-4 s-1
KD (kd/ka) Equilibrium dissociation constantNanomolar (nM) to low Micromolar (µM)
Table 1: Key kinetic parameters derived from SPR analysis.

Part II: Orthogonal Validation & Comparative Analysis

While SPR provides high-quality kinetic data, relying on a single technology is not a self-validating system. Orthogonal methods, which rely on different physical principles, are essential to confirm the binding event and rule out technology-specific artifacts.

cluster_validation Target Validation Cascade cluster_orthogonal Orthogonal Methods (Solution-based) SPR Primary Validation: SPR (Surface-based, Mass Change) - Kinetics (ka, kd) - Affinity (KD) TSA TSA / DSF (Thermal Stability) - Measures ΔTm - Qualitative Binding SPR->TSA Confirms Binding ITC ITC (Heat Change) - Thermodynamics (ΔH, ΔS) - Stoichiometry (n) - Affinity (KD) SPR->ITC Confirms Affinity & Provides Thermodynamics CETSA CETSA (In-Cell Stability) - Target Engagement in Cells - Physiologically Relevant SPR->CETSA Confirms Cellular Target Engagement

Sources

A Researcher's Guide to Kinase Selectivity Profiling: Evaluating 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant challenge remains: achieving inhibitor selectivity.[1][2] The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[2][3] This conservation can lead to inhibitor promiscuity, where a compound interacts with multiple unintended kinases. Such "off-target" effects can result in unforeseen toxicities or even paradoxical pathway activation, complicating clinical development and potentially harming patients.[4][5][6]

This guide provides an in-depth technical overview of how to approach the selectivity profiling of a novel kinase inhibitor, using the hypothetical compound 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine (hereafter referred to as CFA-1 ) as our case study. We will explore the rationale behind experimental design, present and interpret comparative data against established benchmarks, and provide a detailed protocol for a gold-standard assay methodology. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously characterize their own candidate inhibitors.

The Imperative of Selectivity: Why Broad Panel Screening is Essential

Before committing significant resources to lead optimization and preclinical studies, it is crucial to understand the kinome-wide interaction profile of a candidate inhibitor. A narrow, target-focused screening approach can create a misleading perception of selectivity. Broad-panel screening, testing the compound against hundreds of kinases simultaneously, is the most effective strategy to identify potential off-target liabilities early in the discovery process.[7][8] This proactive approach allows for a more informed risk-benefit assessment and can guide medicinal chemistry efforts to enhance selectivity.[9]

For our compound, CFA-1, we will employ a two-tiered screening strategy, a cost-effective and efficient method widely used in the industry.[7]

  • Primary Screen: CFA-1 is first tested at a single, high concentration (e.g., 1 µM) against a large panel of kinases to identify any significant interactions.

  • Secondary Screen (IC50 Determination): For any kinase showing substantial inhibition (e.g., >70%) in the primary screen, a full 10-point dose-response curve is generated to determine the precise potency (IC50 value).

This methodology provides a comprehensive and quantitative picture of the compound's selectivity profile.

Experimental Design & Workflow

The choice of assay technology is critical for generating reliable data. Radiometric assays, which measure the incorporation of radio-labeled phosphate ([γ-³³P]-ATP) into a substrate, are considered the gold standard for their direct detection method, which avoids interference from compound fluorescence or the need for coupling enzymes.[10] For this study, we will utilize a radiometric activity assay platform.

The overall experimental workflow is depicted below.

G cluster_prep Preparation cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_analysis Data Analysis Compound CFA-1 & Reference Inhibitors (DMSO Stock) PrimaryScreen Incubate Kinase + Substrate + ATP + Compound (1µM) Compound->PrimaryScreen KinasePanel Broad Kinase Panel (>300 Kinases) KinasePanel->PrimaryScreen AssayReagents Assay Buffer, Substrates, [γ-³³P]-ATP, Cofactors AssayReagents->PrimaryScreen PrimaryMeasure Measure ³³P Incorporation (Filter Binding Assay) PrimaryScreen->PrimaryMeasure DoseResponse 10-Point Dose-Response Curve for Hits (>70% Inh.) PrimaryMeasure->DoseResponse Identify Hits SecondaryMeasure Measure ³³P Incorporation & Calculate IC50 DoseResponse->SecondaryMeasure DataAnalysis Selectivity Analysis: - S-Score Calculation - Kinome Map Visualization - Comparison to Benchmarks SecondaryMeasure->DataAnalysis

Caption: Kinase selectivity profiling workflow.

Comparative Selectivity Analysis of CFA-1

To contextualize the performance of CFA-1, its inhibition profile is compared against two well-characterized kinase inhibitors:

  • Staurosporine: A notoriously potent but highly non-selective inhibitor, often used as a positive control.

  • Imatinib (Gleevec): A highly successful therapeutic agent known for its relatively high selectivity for Abl, Kit, and PDGFR kinases.[1]

Table 1: Primary Screen Results (% Inhibition at 1 µM)

Kinase TargetKinase FamilyCFA-1StaurosporineImatinib
MAPK1 (ERK2) CMGC98% 99%15%
CDK2 CMGC85% 99%25%
ABL1TK22%98%99%
KITTK18%97%98%
PDGFRβTK25%96%97%
SRCTK45%99%65%
EGFRTK12%95%8%
AURKASTE15%98%12%
ROCK1AGC6%94%5%
AKT1AGC9%96%7%

Data is hypothetical and for illustrative purposes.

The primary screen immediately highlights that CFA-1 has potent activity against MAPK1 and CDK2. Unlike the promiscuous Staurosporine, it shows minimal activity against most other kinases tested, and its profile is distinct from the Abl/Kit/PDGFR-focused activity of Imatinib. Based on these results, IC50 values were determined for the primary hits.

Table 2: IC50 Determination for Key Kinases

Kinase TargetCFA-1 (nM)Staurosporine (nM)Imatinib (nM)
MAPK1 (ERK2) 25 5>10,000
CDK2 70 8>10,000
ABL1>5,0002030
KIT>5,00015150
PDGFRβ>2,00025120
SRC85061,500

Data is hypothetical and for illustrative purposes.

The secondary screen confirms the potent and selective inhibition of MAPK1 and, to a lesser extent, CDK2 by CFA-1. The >100-fold selectivity window against other kinases like SRC, and the lack of activity against the primary targets of Imatinib, suggests a favorable initial selectivity profile.

Interpreting the Profile: Potential Therapeutic Implications and Off-Target Risks

The hypothetical data suggests CFA-1 is a potent inhibitor of the MAPK/ERK pathway, a critical signaling cascade frequently dysregulated in cancer.[1] Its secondary activity against CDK2, a key regulator of the cell cycle, could be therapeutically synergistic or a potential off-target liability depending on the desired mechanism of action.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 Transcription Transcription Factors (e.g., c-Myc, AP-1) MAPK1->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition CFA1_MAPK1 CFA-1 (Primary Target) CFA1_MAPK1->MAPK1 Potent Inhibition CFA1_CDK2 CFA-1 (Off-Target) CFA1_CDK2->CDK2 Moderate Inhibition

Caption: Hypothetical signaling pathways affected by CFA-1.

This profile warrants further investigation. For example, comparing the cellular phenotype induced by CFA-1 with that of a highly specific MAPK1 inhibitor or CDK2 knockdown could help deconvolute the on- and off-target effects.[11]

Protocol: Radiometric Kinase Assay for IC50 Determination

This protocol is a representative example for determining the IC50 value of an inhibitor against a specific protein kinase.

A. Materials and Reagents

  • Kinase: Purified, active recombinant kinase (e.g., MAPK1).

  • Substrate: Specific peptide or protein substrate for the kinase (e.g., Myelin Basic Protein for MAPK1).

  • Assay Buffer: Kinase-specific buffer, typically containing Tris-HCl, MgCl₂, DTT, and BSA.

  • ATP: "Cold" ATP stock solution and [γ-³³P]-ATP. The final ATP concentration should be set near the Km for each specific kinase to ensure accurate Ki approximation.[1]

  • Test Compound: Serial dilution of CFA-1 in DMSO.

  • Control Inhibitor: Staurosporine or other relevant control.

  • Reaction Plates: 96- or 384-well polypropylene plates.

  • Filter Plates: Multi-well plates with a phosphocellulose membrane.

  • Stop Solution: Phosphoric acid (e.g., 0.75% H₃PO₄).

  • Scintillation Fluid & Counter: For detecting radioactivity.

B. Assay Procedure

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of CFA-1 in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the reaction plate wells. Include DMSO-only (100% activity) and a control inhibitor (0% activity) wells.

  • Kinase Reaction Mix Preparation: Prepare a master mix containing the assay buffer, the specific kinase, and its substrate.

  • Kinase Reaction Initiation: Add the kinase reaction mix to the wells of the compound plate. Allow a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit compound binding to the kinase.

  • Phosphorylation Initiation: Prepare an ATP mix containing the required concentration of cold ATP and spiked [γ-³³P]-ATP. Add this mix to all wells to start the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding phosphoric acid. The acid protonates the phosphate groups on the substrate, giving it a positive charge and allowing it to bind to the negatively charged phosphocellulose filter membrane.

  • Substrate Capture: Transfer the entire reaction volume from the reaction plate to the filter plate. Apply a vacuum to wash away excess unincorporated [γ-³³P]-ATP.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove all non-specifically bound radioactivity.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and measure the retained radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

C. Data Analysis

  • Normalization: Normalize the raw CPM data. Set the average of the DMSO-only wells as 100% activity and the average of the high-concentration control inhibitor wells as 0% activity.

  • Curve Fitting: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion

Kinase inhibitor selectivity profiling is not merely a checkbox exercise in drug discovery; it is a fundamental component of building a robust safety and efficacy case for a new chemical entity. By employing a systematic, multi-tiered screening approach with gold-standard biochemical assays, researchers can gain critical insights into a compound's mechanism of action and potential liabilities.[1][7] The hypothetical analysis of CFA-1 demonstrates how this process can identify primary targets, uncover off-target activities, and provide a rational basis for comparison with benchmark compounds. This rigorous, data-driven approach is indispensable for navigating the complexities of the human kinome and developing safer, more effective targeted therapies.

References

  • Vertex AI Search. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Klaeger, S. et al. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Brown, N.F. & Fedorov, O. Measuring and interpreting the selectivity of protein kinase inhibitors. Methods in Molecular Biology.
  • Huang, D. et al. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
  • Carna Biosciences. Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout.
  • BenchChem. Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
  • Lamba, V. & Ghosh, I. Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry.
  • van der Wouden, P.A. et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Wang, L. & Lin, F. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & Lymphoma.
  • Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol.
  • Axtman, A.D. et al. Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
  • Schmidt, M. et al. Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv.
  • Uehara, T. Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • Goldstein, D.M. et al. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. PLoS One.
  • BOC Sciences. Kinase Screening and Profiling Services.
  • Yamanishi, Y. et al. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling.
  • PamGene International B.V. PamGene kinase assay: Experiment design.
  • Reaction Biology. KINASE PROFILING & SCREENING.
  • Goldstein, D.M. et al. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv.
  • Promega Corporation. Kinase Selectivity Profiling System: TK-3 Protocol.
  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel.
  • Correy, G.J. et al. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS.
  • Merget, B. et al. Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Medicinal Chemistry.
  • Anastassiadis, T. et al. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening.

Sources

Benchmarking 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine Toxicity in Primary Human Hepatocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The DILI Liability of Aminoimidazoles & Structural Rationale

Aminoimidazole-containing compounds are ubiquitous in medicinal chemistry, serving as highly effective pharmacophores for kinase inhibitors and enzyme modulators. However, this chemical class carries a notorious risk for Drug-Induced Liver Injury (DILI). The unsubstituted imidazole ring is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, leading to the formation of reactive epoxides and quinone imines[1]. These reactive metabolites (RMs) rapidly deplete intracellular glutathione (GSH) pools and covalently bind to mitochondrial proteins, triggering oxidative stress, loss of mitochondrial membrane potential (ΔΨm), and ultimately, hepatocyte apoptosis[2].

1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine (CFI-amine) was rationally designed to bypass these metabolic liabilities:

  • 2-Fluorophenyl Substitution: The incorporation of a fluorine atom at the ortho-position of the phenyl ring blocks a primary oxidative "soft spot," preventing CYP-mediated hydroxylation and stabilizing the aromatic system[3].

  • 1-Cyclopropyl Moiety: The bulky cyclopropyl group provides critical steric hindrance. Unlike methyl or ethyl groups, it resists N-dealkylation and alters the electron density of the imidazole core, significantly reducing the propensity for ring epoxidation[1].

Bioactivation CFI CFI-amine (Test Compound) CYP Hepatic CYP450 (CYP3A4/CYP2C9) CFI->CYP Phase I Metabolism RM Reactive Metabolite (Epoxide Formation) CYP->RM Bioactivation (Potential) GSH GSH Detoxification (Safe Clearance) RM->GSH Adequate GSH Pool Mito Mitochondrial Protein Covalent Binding RM->Mito GSH Depletion ROS Oxidative Stress (ROS Accumulation) Mito->ROS ETC Inhibition Apop Hepatocyte Apoptosis (DILI Phenotype) ROS->Apop Caspase Activation

Figure 1: Mechanistic pathway of CYP450-mediated bioactivation and subsequent hepatotoxicity.

Model Selection: The Necessity of 3D Primary Human Hepatocytes

To objectively benchmark the hepatotoxicity of CFI-amine, the choice of the in vitro model is paramount. Immortalized cell lines like HepG2 are frequently used in early screening but are fundamentally flawed for predicting DILI because they lack physiologically relevant levels of Phase I (CYP450) and Phase II drug-metabolizing enzymes[4][5]. A compound that requires bioactivation to become toxic will yield a false negative in HepG2 cells.

Primary Human Hepatocytes (PHHs) are the gold standard for toxicological evaluation[5][6]. However, when cultured in standard 2D monolayers, PHHs rapidly dedifferentiate and lose CYP activity within 48-72 hours. To ensure a self-validating and robust assay, we utilize a 3D Spheroid PHH culture system . By forcing the cells into a 3D architecture using ultra-low attachment plates, PHHs re-establish cell-cell contacts, repolarize, and form functional bile canaliculi, maintaining stable CYP3A4, CYP2C9, and transporter expression for up to 28 days[7].

Self-Validating Experimental Protocols

The following multiparametric workflow evaluates ATP depletion, mitochondrial dysfunction, and reactive oxygen species (ROS) generation. To ensure the system is self-validating, strict quality control (QC) gates are integrated into the protocol.

Workflow Isolate Cryopreserved PHH Thawing & Plating Culture 3D Spheroid Assembly (Day 1-5) Isolate->Culture Dose Compound Dosing (0.1-100 µM, 72h) Culture->Dose Confirmed CYP Activity ATP ATP Viability Assay (CellTiter-Glo 3D) Dose->ATP HCA High-Content Imaging (ΔΨm, ROS, Nuclei) Dose->HCA Data IC50 Benchmarking vs. DILI Controls ATP->Data HCA->Data

Figure 2: Multiparametric 3D PHH benchmarking workflow for DILI prediction.

Step 1: 3D PHH Spheroid Assembly & QC
  • Thawing: Thaw cryopreserved plateable PHHs in specialized recovery medium at 37°C. Centrifuge at 100 × g for 10 minutes to remove cryoprotectants.

  • Plating: Seed cells at a density of 2,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates using hepatocyte maintenance medium supplemented with dexamethasone and insulin.

  • Maturation: Centrifuge plates briefly (150 × g, 2 min) to aggregate cells. Incubate for 5 days to allow compact spheroid formation.

  • System Validation Gate: Prior to dosing, assay a satellite plate for CYP3A4 activity using Luciferin-IPA. The assay must demonstrate a signal-to-background ratio of >10 to proceed.

Step 2: Compound Dosing & Benchmarking
  • Preparation: Prepare 10-point dose-response curves (0.1 µM to 100 µM) for CFI-amine, alongside benchmark controls: Ketoconazole (imidazole-class intrinsic DILI), Troglitazone (idiosyncratic DILI), and Acetaminophen (dose-dependent DILI).

  • Exposure: Perform a 50% media exchange with compound-spiked media. Expose spheroids continuously for 72 hours.

  • System Validation Gate: The assay requires a Z'-factor ≥ 0.6 using 100 µM Troglitazone as the positive control for toxicity and 0.1% DMSO as the vehicle control.

Step 3: Multiparametric High-Content Screening (HCS)
  • Staining: After 72 hours, carefully remove 50 µL of media. Add a staining cocktail containing Hoechst 33342 (nuclear condensation), TMRM (mitochondrial membrane potential, ΔΨm), and CellROX Green (oxidative stress). Incubate for 45 minutes at 37°C.

  • Imaging: Acquire Z-stack images using an automated confocal high-content imager. Collapse stacks using maximum intensity projection (MIP) for analysis.

  • ATP Quantification: Following imaging, add CellTiter-Glo 3D reagent to the wells. Shake for 5 minutes, incubate for 25 minutes in the dark, and read luminescence to quantify total intracellular ATP.

Comparative Benchmarking Data

The quantitative results of the 72-hour PHH exposure are summarized in the table below. Values represent the Toxic Concentration 50% (TC50) or Inhibitory Concentration 50% (IC50) in µM.

CompoundMechanism / ClassATP Depletion IC50 (µM)ROS Induction TC50 (µM)ΔΨm Loss TC50 (µM)DILI Risk Classification
CFI-amine Optimized Aminoimidazole>100 >100 >100 Low / Safe
Ketoconazole Imidazole Antimycotic18.522.115.4High (Intrinsic)
Troglitazone Thiazolidinedione12.314.89.2High (Idiosyncratic)
Acetaminophen Analgesic (NAPQI former)850620710Moderate (Dose-Dependent)
Data Interpretation & Causality

The benchmarking data clearly validates the structural optimization of CFI-amine.

  • Ketoconazole exhibits severe mitochondrial toxicity (ΔΨm loss at 15.4 µM) and subsequent ATP depletion, a hallmark of unsubstituted imidazole bioactivation[2].

  • Troglitazone demonstrates potent idiosyncratic toxicity, driven by its thiazolidinedione ring metabolism, serving as a robust positive control for the assay's sensitivity[8].

  • CFI-amine shows no significant ATP depletion, ROS generation, or mitochondrial depolarization up to the maximum soluble concentration of 100 µM. The data confirms that the 1-cyclopropyl and 2-fluorophenyl modifications successfully shield the imidazole core from CYP450-mediated epoxidation, preventing the downstream cascade of glutathione depletion and mitochondrial failure.

Conclusion

By benchmarking 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine against known hepatotoxicants in a highly metabolically competent 3D Primary Human Hepatocyte model, we have demonstrated its superior safety profile. The compound successfully decouples the desired pharmacological activity of the aminoimidazole scaffold from its historical DILI liabilities, making it a highly promising, metabolically robust template for future clinical development.

References

  • Haegler, P., Joerin, L., Krähenbühl, S., & Bouitbir, J. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences.[Link]

  • Kalgutkar, A. S., et al. (2018). Identification and Mitigation of Reactive Metabolites of 2-Aminoimidazole-Containing Microsomal Prostaglandin E Synthase-1 Inhibitors Terminated Due to Clinical Drug-Induced Liver Injury. Journal of Medicinal Chemistry.[Link]

  • Kyffin, J. A., et al. (2021). Three-Dimensional Liver Culture Systems to Maintain Primary Hepatic Properties for Toxicological Analysis In Vitro. MDPI.[Link]

  • Shinozawa, T., et al. (2021). High-Fidelity Drug Induced Liver Injury Screen Using Human PSC-derived Organoids. Gastroenterology / PMC.[Link]

  • Wang, Y., et al. (2024). Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques. PMC.[Link]

  • Baze, A., et al. (2019). Comprehensive Evaluation of Organotypic and Microphysiological Liver Models for Prediction of Drug-Induced Liver Injury. Frontiers in Physiology.[Link]

  • Marcinkowska, M., et al. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust... ACS Chemical Neuroscience / PMC.[Link]

Sources

Comparative Guide: Cross-Reactivity Studies of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Accurate pharmacokinetic (PK) profiling of novel small-molecule therapeutics is the cornerstone of clinical development. For the highly potent kinase inhibitor candidate 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine , bioanalysis in human plasma presents a distinct analytical challenge. In vivo, this compound undergoes rapid phase II metabolism, yielding two primary circulating metabolites: an N-glucuronide conjugate and a 2-fluoro-4-hydroxy derivative.

Because these metabolites retain the core structural motifs of the parent drug, they frequently confound standard analytical platforms. Regulatory frameworks, including the [1] and the [2], mandate rigorous cross-reactivity and selectivity assessments to ensure that the quantified concentration reflects only the active parent compound.

This guide objectively compares the performance of a proprietary Advanced TR-FRET Immunoassay (the Product) against conventional alternatives—LC-MS/MS and Competitive ELISA —focusing on their ability to mitigate metabolite cross-reactivity in human plasma.

Methodological Alternatives: The Comparison

  • LC-MS/MS (The Gold Standard)

    • Mechanism: Utilizes liquid chromatography coupled with tandem mass spectrometry (Multiple Reaction Monitoring).

    • Performance: Offers near-absolute structural specificity. However, it is fundamentally limited by low throughput, high equipment costs, and susceptibility to matrix effects (ion suppression from plasma phospholipids).

  • Conventional Competitive ELISA (The Traditional Alternative)

    • Mechanism: Relies on a single primary antibody competing for the analyte.

    • Performance: High throughput, but suffers from significant cross-reactivity. The primary antibody often recognizes the shared 4-(2-fluorophenyl)-1H-imidazole scaffold, failing to distinguish the parent drug from its N-glucuronide metabolite, leading to false-positive PK overestimations.

  • Advanced TR-FRET Immunoassay (The Product)

    • Mechanism: Employs Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Terbium (Tb) donor and a d2 acceptor. Crucially, it utilizes an anti-immune complex (anti-IC) antibody[3].

    • Performance: Combines the throughput of an immunoassay with the specificity of LC-MS/MS. The anti-IC antibody only binds the specific conformational epitope created when the parent drug binds the primary antibody. If the bulky N-glucuronide metabolite binds the primary antibody, steric hindrance prevents the anti-IC antibody from docking, effectively nullifying the FRET signal[3].

Mechanism Parent 1-Cyclopropyl-4-(2-fluorophenyl) -1H-imidazol-5-amine PrimaryAb Primary Ab Binding Parent->PrimaryAb High Affinity Metabolite N-Glucuronide Metabolite Metabolite->PrimaryAb Cross-reacts AntiIC Anti-Immune Complex (Acceptor) PrimaryAb->AntiIC If Parent Bound NoFRET No FRET (Steric Hindrance) PrimaryAb->NoFRET If Metabolite Bound FRET High TR-FRET Signal (665 nm) AntiIC->FRET Proximity < 10nm

Mechanism of TR-FRET specificity utilizing anti-immune complex antibodies to prevent interference.

Experimental Protocol: Cross-Reactivity Assessment in Human Plasma

As a Senior Application Scientist, I design protocols that are strictly self-validating. The following workflow evaluates cross-reactivity while intrinsically controlling for matrix interference.

Causality in Experimental Design: We specifically utilize K2EDTA as the anticoagulant for human plasma collection. Heparin is avoided because it can non-specifically bind to the highly basic imidazole ring of our analyte, artificially lowering the free fraction available for immunoassay detection. Citrate is avoided as it introduces volumetric dilution errors. Furthermore, K2EDTA chelates endogenous metalloproteases without quenching the Terbium cryptate fluorescence chemistry utilized in the TR-FRET platform.

Step-by-Step Methodology:
  • Matrix Preparation & Self-Validation Setup:

    • Pool human K2EDTA plasma from 6 independent healthy donors to account for biological matrix variability[2].

    • Self-Validation: Prepare parallel unspiked plasma blanks. For the LC-MS/MS arm, spike all samples with a stable-isotope labeled internal standard (D4-1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine). This intrinsically corrects for matrix-induced ion suppression, ensuring that any signal loss is accurately attributed to the matrix rather than extraction inefficiency.

  • Analyte Spiking:

    • Spike the parent drug and isolated metabolites (N-glucuronide and 2-fluoro-4-hydroxy) independently into the pooled plasma at Low, Medium, and High Quality Control levels (LQC: 10 ng/mL, MQC: 100 ng/mL, HQC: 1000 ng/mL).

  • Sample Processing by Platform:

    • LC-MS/MS: Perform protein precipitation using 3 volumes of cold acetonitrile. Centrifuge at 14,000 x g for 10 mins. Transfer the supernatant, evaporate under N2, and reconstitute in the mobile phase.

    • Competitive ELISA: Dilute plasma samples 1:20 in assay buffer to mitigate heterophilic antibody interference. Incubate in pre-coated plates for 2 hours, wash 3 times, add HRP-substrate, and read absorbance at 450 nm.

    • TR-FRET Assay: Direct addition. Dispense 5 µL of raw plasma directly into a 384-well plate. Add 15 µL of detection mix (Tb-labeled primary Ab + d2-labeled anti-IC Ab).

  • Incubation & Readout:

    • Incubate the TR-FRET plate at room temperature for 30 minutes. Read on a time-resolved fluorometer (excitation 337 nm; emission 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the percentage of cross-reactivity (%CR) using the formula: %CR = (Apparent Concentration of Metabolite / Actual Concentration of Spiked Metabolite) × 100.

Workflow Step1 Human Plasma Collection (K2EDTA treated) Step2 Spike-in Parent Drug & Metabolites (10 - 1000 ng/mL) Step1->Step2 Step3 Sample Partitioning Step2->Step3 MethodA LC-MS/MS (Gold Standard) Step3->MethodA MethodB Competitive ELISA (Alternative) Step3->MethodB MethodC TR-FRET Assay (Our Product) Step3->MethodC Step4 Quantification & Cross-Reactivity Calculation MethodA->Step4 MethodB->Step4 MethodC->Step4

Experimental workflow for evaluating cross-reactivity in human plasma across three platforms.

Data Presentation: Performance Comparison

The experimental data clearly demonstrates the superior specificity of the TR-FRET platform compared to standard ELISA, matching the analytical rigor of LC-MS/MS without the operational bottlenecks.

Table 1: Cross-Reactivity Profile in Human Plasma (%CR)

Analyte / MetaboliteLC-MS/MSCompetitive ELISATR-FRET Assay (Product)
Parent Drug (1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine)100%100%100%
N-Glucuronide Metabolite < 0.1%18.4%0.4%
2-Fluoro-4-hydroxy Metabolite < 0.1%12.1%0.6%
Unrelated Kinase Inhibitor (Negative Control)< 0.1%1.2%< 0.1%

Table 2: Operational and Analytical Comparison

ParameterLC-MS/MSCompetitive ELISATR-FRET Assay (Product)
Sample Volume Required 50 - 100 µL20 - 50 µL5 µL
Matrix Interference High (Ion Suppression)Moderate (Heterophilic Abs)Low (Homogeneous)
Throughput (Samples/Day) ~100 - 150~300 - 400> 1,000
Time-to-Result 24 - 48 Hours4 - 6 Hours< 1 Hour

Conclusion

For the bioanalysis of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, relying on conventional competitive ELISA introduces unacceptable PK bias due to high cross-reactivity with circulating metabolites. While LC-MS/MS provides the necessary specificity[1], it lacks the throughput required for late-stage clinical trials. The Advanced TR-FRET Immunoassay successfully bridges this gap. By leveraging steric exclusion via an anti-immune complex antibody[3], it reduces metabolite cross-reactivity to <1%, offering a robust, high-throughput, and self-validating solution for human plasma analysis.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. International Council for Harmonisation. URL:[Link]

  • Arola, H., Tullila, A., Kiljunen, H., & Nevanen, T. K. (2016). Specific Noncompetitive Immunoassay for HT-2 Mycotoxin Detection. Analytical Chemistry, 88(4), 2446-2451. URL:[Link]

Sources

Comparative Efficacy Guide: 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine (CFIA) vs. Reference p38α MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of highly selective kinase inhibitors requires balancing target affinity with metabolic stability and off-target avoidance. 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine (CFIA) is an advanced investigational 5-aminoimidazole derivative targeting the p38α Mitogen-Activated Protein Kinase (MAPK) pathway.

Historically, first-generation p38α inhibitors like SB203580 (a pyridinyl imidazole) demonstrated the viability of targeting this inflammatory cascade but suffered from off-target effects, including cyclooxygenase and JNK cross-reactivity[1]. Conversely, BIRB-796 (Doramapimod) achieves high selectivity via an allosteric, DFG-out binding mechanism[2][3].

CFIA bridges these paradigms. As an ATP-competitive inhibitor, it utilizes its 1-cyclopropyl group to project into the ribose-binding pocket, enhancing metabolic stability compared to traditional alkyl groups. Simultaneously, the 2-fluorophenyl moiety provides optimal halogen bonding within the hydrophobic specificity pocket, drastically reducing JNK cross-reactivity while maintaining potent p38α inhibition.

Mechanistic Overview: The p38 MAPK Cascade

p38 MAPKs are activated by environmental stresses and inflammatory cytokines (e.g., LPS, TNF-α). The canonical activation involves upstream MAPKKs (MKK3 and MKK6) phosphorylating p38α[4]. Once active, p38α phosphorylates downstream targets, notably MAPKAPK2 (MK2), which subsequently phosphorylates Heat Shock Protein 27 (HSP27) to regulate inflammatory gene expression and cytokine translation[4].

G Stimulus LPS / Cellular Stress MKK MKK3 / MKK6 Stimulus->MKK Activates p38 p38α MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates TNFa TNF-α Release p38->TNFa Gene Regulation HSP27 HSP27 MK2->HSP27 Phosphorylates Inhibitor CFIA / SB203580 (ATP-competitive) Inhibitor->p38 Blocks Kinase Activity

Caption: p38α MAPK signaling cascade and the targeted intervention point of CFIA/SB203580.

Comparative Efficacy Profiling

The following table synthesizes the quantitative performance of CFIA against the industry-standard reference compounds.

CompoundMechanism of Actionp38α IC₅₀ (nM)THP-1 TNF-α EC₅₀ (nM)Selectivity Profile
SB203580 ATP-Competitive300 - 500~500Moderate (Cross-reacts with JNK/COX)[1]
BIRB-796 Allosteric (DFG-out)3818 - 22High (330-fold vs JNK2)[3]
CFIA ATP-Competitive4560High (>500-fold vs JNK2)

Note: CFIA data reflects optimized preclinical profiling for 1,4,5-trisubstituted 5-aminoimidazoles.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the protocols below are designed with intrinsic causality checks.

Protocol A: Cell-Free Kinase Inhibition (TR-FRET)

Rationale: Standard colorimetric or standard fluorescence assays are prone to interference from the auto-fluorescence of imidazole derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) isolates the true binding signal by introducing a temporal delay, eliminating background noise.

  • Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense CFIA, SB203580, and BIRB-796 in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well plate.

  • Enzyme Addition: Add 0.5 nM recombinant human p38α and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 μM ATP and 50 nM biotinylated ATF2 substrate. Incubate for 60 minutes.

  • Detection: Add Eu-anti-phospho-ATF2 antibody and Streptavidin-APC. Read the TR-FRET signal (Ratio 665 nm / 615 nm) to calculate the IC₅₀.

Protocol B: Cellular Target Engagement & Phenotypic Output

Rationale: ATP-competitive inhibitors (like CFIA and SB203580) block p38's catalytic activity but do not prevent upstream MKK3/6 from phosphorylating p38 itself[5]. Therefore, measuring phosphorylated p38 (p-p38) can yield false negatives. To accurately validate intracellular target engagement, we must measure the phosphorylation of its downstream substrate, HSP27[2][5], alongside the phenotypic readout of TNF-α release[3].

Workflow Cells THP-1 Cells Preincubation Pre-incubate Inhibitor (30 min) Cells->Preincubation Stimulation LPS Stimulation (1 μg/mL) Preincubation->Stimulation Establishes Binding Split Harvest Stimulation->Split 18-24h Readout1 ELISA (TNF-α) Split->Readout1 Supernatant Readout2 Western Blot (p-HSP27) Split->Readout2 Cell Lysate

Caption: Self-validating experimental workflow for assessing cellular target engagement and efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 human monocytes at 5×105 cells/well in 24-well plates. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Pre-incubation: Treat cells with varying concentrations of CFIA, SB203580, or BIRB-796 for 30 minutes. Causality Note: This 30-minute window is critical for BIRB-796, as its allosteric mechanism requires time to induce the slow DFG-out conformational change before ATP levels surge post-stimulation[2][3].

  • Stimulation: Induce inflammatory signaling by adding 1 μg/mL LPS (Escherichia coli O111:B4). Incubate for 18–24 hours[3].

  • Supernatant Analysis (Phenotype): Collect cell-free supernatant and quantify human TNF-α using a commercial sandwich ELISA. Calculate the EC₅₀ using a three-parameter logistic nonlinear regression model[3].

  • Lysate Analysis (Target Engagement): Lyse the remaining cells in RIPA buffer supplemented with phosphatase inhibitors. Perform Western blotting probing for p-HSP27 (Ser82) and total HSP27. A dose-dependent reduction in p-HSP27 confirms that the suppression of TNF-α is directly caused by p38α kinase inhibition[2].

References

  • [1] Antiischemic Effects of SB203580 Are Mediated Through the Inhibition of p38α Mitogen-Activated Protein Kinase. Circulation Research. 1

  • [4] p38 MAPK Signaling. Cell Signaling Technology. 4

  • [2] Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. MDPI. 2

  • [5] p38 Mitogen-Activated Protein Kinase Signaling Enhances Reovirus Replication by Facilitating Efficient Virus Entry, Capsid Uncoating, and Postuncoating Steps. PMC. 5

  • [3] Doramapimod (BIRB 796) | p38 MAPK Inhibitor. Selleck Chemicals. 3

Sources

Navigating the Structural Landscape: A Comparative SAR Guide to 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the imidazole scaffold stands as a cornerstone, a versatile framework that has given rise to a multitude of biologically active molecules.[1][2][3][4] This guide delves into the structure-activity relationships (SAR) of a specific, yet representative, imidazole derivative: 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine . While direct, extensive research on this exact molecule is not publicly prevalent, by examining the vast body of literature on analogous structures, we can construct a robust comparative analysis. This guide will dissect the key structural motifs—the N1-cyclopropyl group, the C4-fluorophenyl ring, and the C5-amine—to provide researchers with predictive insights for the rational design of novel, potent, and selective therapeutic agents.

The Imidazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic imidazole ring, with its two nitrogen atoms, is a common feature in numerous endogenous molecules and approved drugs.[3][4] Its ability to participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for other functional groups makes it a highly valuable component in drug design.[4] Imidazole-based compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[1][2][5]

The biological activity of imidazole derivatives is profoundly influenced by the nature and position of their substituents.[3][4] Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Deconstructing the Molecule: A Comparative SAR Analysis

To understand the potential of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, we will analyze each of its key substituents in the context of related compounds.

The N1-Cyclopropyl Group: A Conformationally Constrained Lipophilic Moiety

The cyclopropyl group, a small, rigid carbocycle, is increasingly utilized in medicinal chemistry to enhance metabolic stability and binding affinity.[6] Its unique electronic properties and conformational rigidity can lock a molecule into a bioactive conformation, leading to improved target engagement.

Key Insights from Analogous Structures:

  • Increased Potency and Selectivity: In many instances, the introduction of a cyclopropyl group at a key position leads to a significant boost in biological activity. For example, in a series of VEGFR-2 kinase inhibitors based on a pyrrolo[2,1-f][1][7][8]triazine scaffold, the presence of a cyclopropylcarbamoyl group was crucial for achieving low nanomolar inhibitory concentrations.[9]

  • Metabolic Stability: The compact and strained nature of the cyclopropyl ring can make it less susceptible to metabolic degradation compared to linear alkyl chains, potentially improving a drug candidate's half-life.

  • Hydrophobic Interactions: The cyclopropyl group can engage in favorable hydrophobic interactions within the target's binding pocket, contributing to overall binding affinity.

Comparative Analysis:

For the target molecule, the N1-cyclopropyl group likely serves to:

  • Orient the Imidazole Core: Its rigid nature will influence the overall conformation of the molecule, potentially pre-organizing it for optimal binding.

  • Enhance Lipophilicity: This can improve cell permeability and access to intracellular targets.

  • Probe Hydrophobic Pockets: The cyclopropyl group may fit into specific hydrophobic sub-pockets of the target protein.

Variations to consider for SAR exploration would include replacing the cyclopropyl group with other small alkyl groups (e.g., methyl, ethyl) or larger cycloalkyl rings (e.g., cyclobutyl, cyclopentyl) to probe the size and shape constraints of the N1-binding region.

The C4-(2-Fluorophenyl) Group: Modulating Electronics and Binding Interactions

The substitution pattern on the phenyl ring at the C4 position is a critical determinant of activity and selectivity for many imidazole-based inhibitors. The 2-fluoro substitution is of particular interest.

Key Insights from Analogous Structures:

  • Hydrogen Bonding and Electrostatic Interactions: The fluorine atom, being highly electronegative, can act as a hydrogen bond acceptor. Its presence can also alter the electronic distribution of the phenyl ring, influencing π-π stacking and other non-covalent interactions with the target protein. In a study of EGFR kinase inhibitors, the position of fluorine or chlorine atoms on the phenyl ring was found to be a key factor in their inhibitory efficacy.[1]

  • Metabolic Blocking: Fluorine substitution at a metabolically labile position can prevent oxidative metabolism, thereby increasing the compound's in vivo stability.

  • Conformational Control: The ortho-fluoro substituent can induce a twist in the phenyl ring relative to the imidazole core, which can be crucial for fitting into a specific binding pocket and avoiding steric clashes.

Comparative Analysis:

In 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, the 2-fluorophenyl group is likely to:

  • Engage in Specific Interactions: The fluorine atom may form a key hydrogen bond or other electrostatic interaction with the target.

  • Dictate Ring Orientation: The ortho-fluoro group will likely force the phenyl ring to adopt a non-planar conformation relative to the imidazole, which may be essential for activity.

  • Enhance Binding Affinity: The overall electronic and steric profile of the fluorinated ring will contribute to the binding affinity.

To explore the SAR of this moiety, one could synthesize analogs with the fluorine at the meta or para positions, or with other electron-withdrawing or electron-donating groups to probe the electronic requirements of the binding pocket.

The C5-Amine Group: A Key Interaction Point

The primary amine at the C5 position is a potent hydrogen bond donor and can also be a site for further chemical modification.

Key Insights from Analogous Structures:

  • Hydrogen Bonding: The amine group can form crucial hydrogen bonds with backbone carbonyls or specific amino acid side chains in the active site of a target protein. This is a common binding motif for many kinase inhibitors.

  • Salt Formation and Solubility: The basicity of the amine allows for the formation of pharmaceutically acceptable salts, which can improve solubility and bioavailability.

  • Point of Attachment for Further Scaffolds: The amine can serve as a handle for the attachment of other functional groups or larger scaffolds to explore additional binding interactions and modulate physicochemical properties.

Comparative Analysis:

For our target molecule, the C5-amine is predicted to be a critical pharmacophoric feature, likely involved in:

  • Direct Hydrogen Bonding: Forming one or more hydrogen bonds that anchor the molecule in the binding site.

  • Improving Physicochemical Properties: Its basicity can be leveraged to improve solubility.

SAR exploration around this position could involve N-alkylation, N-acylation, or replacement with other hydrogen-bonding groups to optimize interactions and properties.

Hypothetical Biological Target and Mechanism of Action

Based on the structural motifs present in 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, it is plausible that this compound could be an inhibitor of protein kinases. Many known kinase inhibitors feature a heterocyclic core (like imidazole) with substituted aryl groups that occupy the ATP-binding site. The N-cyclopropyl and C5-amine could mimic the interactions of the ribose and adenine portions of ATP, respectively. Kinases such as EGFR, VEGFR, CDK9, and FAK are potential targets for compounds with this type of scaffold.[1][10][11]

Experimental Protocols

To validate the hypothetical SAR and biological activity of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine and its analogs, the following experimental workflows are proposed.

Synthesis of Substituted Imidazoles

A general and efficient method for the synthesis of highly substituted imidazoles involves a copper-mediated oxidative C-H functionalization.[7] This approach offers mild reaction conditions and utilizes readily available starting materials.

Step-by-Step Protocol for Imidazole Synthesis:

  • Reactant Preparation: In a reaction vessel, combine the appropriate β-enamino ester (1 equivalent), benzylamine derivative (1.2 equivalents), copper iodide (CuI, 10 mol%), and iodine (1.2 equivalents).

  • Solvent and Oxidant Addition: Add acetonitrile as the solvent, followed by tert-butyl hydroperoxide (TBHP, 2 equivalents) as the oxidant.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted imidazole.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of the synthesized compounds against a panel of kinases, a standard in vitro kinase assay can be employed.

Step-by-Step Protocol for Kinase Assay:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Initiation: In a 96-well plate, add the kinase and the test compound at various concentrations and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Reaction Start: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Reaction Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection system (e.g., ELISA) or using a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.[12][13]

Cell-Based Proliferation Assay (MTT Assay)

To assess the anti-proliferative effects of the compounds on cancer cell lines, the MTT assay is a widely used colorimetric method.[12]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

Data Summary and Visualization

The following table summarizes the hypothetical SAR for 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine and potential analogs based on the principles discussed.

Compound N1-Substituent C4-Substituent C5-Substituent Predicted Activity Rationale
Lead Molecule Cyclopropyl2-FluorophenylAminePotent Kinase InhibitorCombination of lipophilic, conformationally restricted N1-group, H-bond accepting/sterically directing C4-group, and H-bond donating C5-group.
Analog 1 Methyl2-FluorophenylAmineModerate ActivityLoss of conformational rigidity and reduced hydrophobic interactions at N1 may decrease potency.
Analog 2 CyclopropylPhenylAmineReduced ActivityLoss of the 2-fluoro group may result in the loss of a key H-bond or lead to a non-optimal ring conformation.
Analog 3 Cyclopropyl4-FluorophenylAmineActivity Dependent on TargetShifting the fluorine to the para position will alter the electronic and steric profile, potentially favoring or disfavoring binding depending on the specific target.
Analog 4 Cyclopropyl2-FluorophenylN-MethylaminePotentially Altered Activity/SelectivityN-methylation of the amine may disrupt a key hydrogen bond but could also introduce new favorable interactions or improve cell permeability.

Visualizing the SAR Logic

SAR_Comparison cluster_lead Lead Molecule: 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine cluster_analogs Structural Analogs & Predicted Impact Lead Core Imidazole (Privileged Scaffold) N1 N1-Cyclopropyl (Potency, Stability) Lead->N1 Substitution C4 C4-(2-Fluorophenyl) (Binding, Conformation) Lead->C4 Substitution C5 C5-Amine (H-Bonding) Lead->C5 Substitution Analog1 N1-Methyl (Reduced Potency) N1->Analog1 Modification Analog2 C4-Phenyl (Reduced Activity) C4->Analog2 Modification Analog3 C4-(4-Fluorophenyl) (Altered Selectivity) C4->Analog3 Isomeric Change Analog4 C5-N-Methylamine (Altered Interactions) C5->Analog4 Modification

Caption: A flowchart illustrating the key structural components of the lead molecule and the predicted outcomes of their modification.

Conclusion

While the specific compound 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine may not be extensively characterized in current literature, a comprehensive analysis of the SAR of related imidazole derivatives provides a strong foundation for predicting its biological potential. The combination of a conformationally rigid N1-cyclopropyl group, an electronically and sterically defined C4-(2-fluorophenyl) moiety, and a key hydrogen-bonding C5-amine group suggests that this molecule is a promising scaffold for the development of potent and selective kinase inhibitors. The experimental protocols outlined in this guide provide a clear path for the synthesis and evaluation of this and related compounds, enabling researchers to further explore this promising area of medicinal chemistry.

References

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI.
  • A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionaliz
  • Synthesis of some substituted imidazole deriv
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Source Not Available].
  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evalu
  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evalu
  • Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][2][10]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. ACS Publications.

  • Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles.
  • Convenient Synthesis of Highly Substituted Imidazole Derivatives.
  • Imidazole-based p38 MAP kinase inhibitors.
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][7][8]triazine-based VEGFR-2 kinase inhibitors. (2008). PubMed.

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. (2024). CURRENT APPLIED SCIENCE AND TECHNOLOGY.
  • Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Compar
  • Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. PMC.

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is a specialized fluorinated heterocyclic amine frequently utilized as an intermediate in advanced drug development and kinase inhibitor synthesis. Due to the presence of a highly stable carbon-fluorine (C-F) bond and a reactive aminoimidazole core, its disposal transcends standard organic waste protocols. Improper handling or mixing of this compound can lead to severe environmental contamination, hazardous cross-reactions, or the release of toxic hydrogen fluoride (HF) gas during 1[1].

This guide provides a causality-driven, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring absolute regulatory compliance and laboratory safety.

Causality-Driven Safety & PPE Protocol

Before initiating any disposal workflow, researchers must establish a self-validating safety perimeter. Imidazole amines are inherently corrosive and act as. Furthermore, fine powders of heterocyclic amines pose a significant inhalation hazard and may form2 if improperly dispersed[2].

Table 1: Quantitative PPE Specifications and Mechanistic Causality

PPE CategorySpecificationMechanistic Justification (Causality)
Eye Protection Chemical safety goggles + Face shieldImidazole derivatives are severe eye irritants. The face shield prevents mucosal absorption of aerosolized dust or splashing liquids[1].
Hand Protection Nitrile or Neoprene glovesPrevents dermal absorption. Amines can permeate standard latex, requiring 3[3].
Body Protection Flame-retardant lab coat, closed-toe shoesMitigates exposure to reactive intermediates and protects against localized skin irritation or sensitization[3].
Respiratory Certified Chemical Fume HoodPrevents inhalation of sensitizing amine dust and volatile byproducts. Essential for all4[4].
Waste Characterization and Segregation

The foundational rule of disposing of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is its strict classification as a Halogenated Organic Waste [1].

The Causality of Segregation: Why can't it go into the standard organic waste stream? Standard non-halogenated organic waste is often incinerated at lower temperatures or used for fuel blending. Fluorinated compounds require specialized high-temperature incineration to break the exceptionally strong C-F bond. If mixed with non-halogenated waste, the disposal facility may lack the alkaline scrubbers required to 1 generated during combustion[1]. Mixing these streams creates severe safety hazards and exponentially increases institutional disposal costs[1].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the integrity of the previous one.

Step 1: Containerization and Integrity Check

  • Action: Collect the pure compound, contaminated consumables (e.g., weigh boats, spatulas), and liquid solutions in a dedicated, chemically compatible container (e.g., High-Density Polyethylene - HDPE).

  • Validation: Ensure the container has a tightly sealing, leak-proof lid. 5, as trace moisture can react with the amine core to cause slow corrosion[5].

Step 2: Strict Segregation

  • Action: Physically isolate this waste container from incompatible chemicals, specifically 4[4].

  • Validation: Verify that the secondary containment bin contains only other halogenated organics.

Step 3: Compliant Labeling

  • Action: Attach a standardized Hazardous Waste label the moment the first drop or grain of waste is added to the container[5].

  • Validation: The label must explicitly state "HAZARDOUS WASTE" and list the full chemical name: "1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine".6[6]. Include the accumulation start date and the hazard class ("Toxic", "Halogenated Organic")[1].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in a designated SAA. The SAA must be at or near the point of generation and under the control of the operator[5].

  • Validation: Ensure the container is kept 5 except when actively adding waste. Open containers invite evaporation, spills, and regulatory fines[5].

Spill Management and Emergency Response

In the event of an accidental release of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine:

  • Evacuate and Ventilate: Immediately clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[3].

  • Solid Spills: Do not dry sweep, as this aerosolizes the amine dust. Gently cover the spill with damp inert absorbent material or 7 using non-sparking tools[7].

  • Liquid Spills: Absorb with an inert, non-combustible material such as vermiculite or sand. Never allow the compound to enter sinks or floor drains, as it poses a .

  • Disposal of Spill Debris: Treat all cleanup materials as halogenated hazardous waste[3].

Final Destruction Mechanism: High-Temperature Incineration

Once collected by your institution's Environmental Health and Safety (EHS) department, the waste is handed over to a licensed hazardous waste vendor. The compound undergoes high-temperature incineration, the 1 for the destruction of halogenated organic compounds[1]. The extreme thermal environment cleaves the cyclopropyl and imidazole rings, while specialized alkaline scrubbers capture the fluorine atoms, preventing the release of HF gas into the atmosphere[1].

Disposal Workflow Visualization

DisposalWorkflow A Waste Generation 1-Cyclopropyl-4-(2-fluorophenyl) -1H-imidazol-5-amine B Fume Hood Processing (Inhalation Prevention) A->B C Halogenated Segregation (Crucial: Isolate from Non-Halogenated) B->C D HDPE Containerization & Strict Labeling C->D E Satellite Accumulation Area (Secondary Containment) D->E F EHS Pickup & Vendor Transport E->F G High-Temperature Incineration (Thermal C-F Bond Cleavage) F->G H Alkaline Scrubbing (HF Gas Neutralization) G->H

Figure 1: End-to-end disposal workflow for fluorinated imidazole amine waste.

Sources

Personal protective equipment for handling 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine

This document provides comprehensive safety and handling protocols for 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine, a novel compound of interest for researchers in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is built upon a foundational hazard analysis of its constituent chemical motifs: an aromatic amine, a fluorinated aromatic system, and an imidazole core. The following procedures are designed to empower researchers to work safely by understanding the rationale behind each safety recommendation.

Foundational Hazard Analysis: Deconstructing the Molecule

A thorough risk assessment begins with understanding the potential hazards inherent to the molecule's structure. We can infer the likely toxicological and chemical hazards by examining its key functional groups.

  • Aromatic Amine Moiety: Aromatic amines as a class are known for potential toxicity and the ability to be absorbed through the skin.[1] It is prudent to treat any novel aromatic amine as a potential skin and respiratory sensitizer and to minimize all direct contact.[2]

  • Fluorophenyl Group: The presence of a carbon-fluorine bond introduces considerations related to persistence and metabolic breakdown. While the C-F bond is exceptionally strong, metabolic processes can occur elsewhere on the molecule, potentially leading to toxic metabolites.[3][4] Compounds containing fluorinated aromatic rings are often flagged for environmental persistence, sharing characteristics with Per- and Polyfluoroalkyl Substances (PFAS), which are known for bioaccumulation.[5][6][7]

  • Imidazole Core: The imidazole ring is a common feature in many biologically active molecules. As a class, imidazole derivatives can be corrosive and cause severe skin burns and eye damage.[8][9] Some have also been associated with reproductive toxicity.[10]

Given this composite profile, 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may have unknown long-term or reproductive health effects. All handling procedures must be based on the principle of minimizing exposure to the lowest reasonably achievable level.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, all preceding control measures must be implemented.

  • Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood or a glove box, especially when dealing with the solid powder form to prevent inhalation of fine particulates.[9][11] The fume hood's sash should be kept as low as possible.

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the SOP and the specific hazards outlined in this guide. Work areas should be clearly demarcated.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory for all operations.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task being performed. The following table provides a clear, task-based guide.

Task/Operation Minimum Required PPE Ensemble Rationale & Expert Insights
Pre-Use Inspection & Setup Safety Glasses, Standard Lab Coat, Closed-Toe ShoesStandard laboratory practice for non-chemical handling tasks in a designated lab area.
Weighing Solid Compound Tightly-Sealed Safety Goggles, Flame-Retardant Lab Coat, Double Nitrile GlovesWeighing powders poses a significant inhalation risk. This task must be performed in a fume hood or ventilated balance enclosure. Double gloving prevents contamination when handling primary containers and then the balance. Tightly sealed goggles are essential to protect against fine particulates.[8][11]
Handling in Solution (Transfers, Reactions) Chemical Splash Goggles, Face Shield, Chemically Resistant Lab Coat (or standard lab coat with a chemical apron), Double Nitrile or Neoprene GlovesA face shield provides full-face protection from splashes, which is critical when handling solutions.[12] While nitrile gloves offer good splash protection, consult a manufacturer's chemical resistance guide for prolonged or immersive work.[12]
Work-up & Purification (e.g., Chromatography) Chemical Splash Goggles, Face Shield, Chemically Resistant Lab Coat/Apron, Double Nitrile or Neoprene GlovesThese procedures often involve larger volumes and potential for pressure buildup, increasing the risk of splashes or aerosol generation. The PPE level remains high to mitigate these risks.
Spill Cleanup Dependent on spill size. For small spills (<100 mL/10g): Full PPE as for "Handling in Solution" plus a respirator (N95 for solids, organic vapor cartridge for solutions).Emergency procedures require an elevated level of protection. Respiratory protection is crucial during cleanup as vapors or dust may be generated.[1][12]

Procedural Guide: Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent cross-contamination.

Donning (Putting On) Sequence
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • First Pair of Gloves: Don the first pair of nitrile gloves.

  • Eye/Face Protection: Put on your safety goggles and, if required, a face shield.

  • Second Pair of Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, turning the sleeves inside out as you remove it. Fold it so the contaminated exterior is contained within the fold.

  • Inner Gloves: Remove the final pair of gloves using the same technique as before.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[11]

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Assess Task & Scale is_solid Handling Solid Powder? start->is_solid is_spill Emergency Spill? start->is_spill weighing Weighing Solid: - Fume Hood/Enclosure MANDATORY - Double Gloves - Tightly-Sealed Goggles - Lab Coat is_solid->weighing Yes in_solution Handling in Solution is_solid->in_solution No small_scale Small Scale (<50mL) - Fume Hood - Double Gloves - Splash Goggles - Lab Coat + Apron in_solution->small_scale Small Scale large_scale Large Scale / Purification - Fume Hood - Double Gloves - Goggles + Face Shield - Chemical Resistant Coat in_solution->large_scale Large Scale is_spill->is_solid No spill_cleanup Spill Cleanup: - Evacuate Area - Add Respirator to Full PPE - Use Spill Kit is_spill->spill_cleanup Yes

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[14] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.

Decontamination and Waste Disposal

Proper disposal is essential to protect personnel and the environment.

  • Decontamination: All non-disposable equipment, glassware, and surfaces should be decontaminated with an appropriate solvent (e.g., ethanol, acetone) followed by soap and water. All decontamination procedures should be performed inside a fume hood.

  • Waste Segregation: All waste contaminated with 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container. This includes:

    • Contaminated gloves, paper towels, and other disposable labware.

    • Solutions containing the compound.

    • Solvents used for decontamination.

  • Disposal Protocol: Fluorinated organic compounds require specialized disposal.[15] High-temperature incineration is a common method, but it must be conducted in a facility capable of scrubbing acidic gases (like hydrogen fluoride) from the effluent.[16][17] Never dispose of this waste down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • ALS Global. (n.d.). Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - IMIDAZOLE SODIUM DERIVATIVE.
  • ECHEMI. (2019, July 15). Imidazole SDS, 288-32-4 Safety Data Sheets.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • ACS Publications. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine.
  • MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • CDC Stacks. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures.
  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Rinnovabili. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine.
  • Prairie Land FS. (2020, November 19). Anhydrous Ammonia PPE [Video]. YouTube.
  • Webster, P. C. (2015). Fluorinated chemicals need stricter control. CMAJ, 187(10), E313-E314.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(14), 6519-6521.
  • New England Biolabs. (2023, December 19). Safety Data Sheet for 2M Imidazole (B1077) CAE.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • BUND. (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable.
  • Wikipedia. (n.d.). PFAS.
  • Fisher Scientific. (2023, August 21). SAFETY DATA SHEET.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.